molecular formula C3H12N6O3 B1580651 Guanidine, carbonate CAS No. 593-85-1

Guanidine, carbonate

Cat. No.: B1580651
CAS No.: 593-85-1
M. Wt: 180.17 g/mol
InChI Key: STIAPHVBRDNOAJ-UHFFFAOYSA-N
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Description

Guanidine, carbonate is a useful research compound. Its molecular formula is C3H12N6O3 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

carbonic acid;guanidine
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InChI

InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4)
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InChI Key

STIAPHVBRDNOAJ-UHFFFAOYSA-N
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Canonical SMILES

C(=N)(N)N.C(=N)(N)N.C(=O)(O)O
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Molecular Formula

C3H12N6O3
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DSSTOX Substance ID

DTXSID0029189
Record name Guanidine carbonate
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Molecular Weight

180.17 g/mol
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Physical Description

Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS]
Record name Carbonic acid, compd. with guanidine (1:2)
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Record name Guanidine carbonate
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CAS No.

593-85-1
Record name Carbonic acid, compd. with guanidine (1:2)
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Record name Guanidine carbonate
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Record name Diguanidinium carbonate
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Record name GUANIDINE CARBONATE
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Foundational & Exploratory

guanidine carbonate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and structural features of guanidine carbonate. The information is presented to support research, development, and application of this versatile compound.

Chemical and Physical Properties

Guanidine carbonate, with the CAS Number 593-85-1, is a white to almost white crystalline powder.[1][2] It is a salt composed of two guanidinium cations and one carbonate anion.[3][4] This compound is known for its strong basicity and its utility as a protein denaturant.[5]

Quantitative Data Summary

The key physicochemical properties of guanidine carbonate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Guanidine Carbonate

PropertyValueSource(s)
Molecular Formula C₃H₁₂N₆O₃[3]
Molecular Weight 180.17 g/mol [4]
Appearance White to almost white crystalline powder[1][2]
Melting Point ~198-270°C (with decomposition)[6][7]
Density 1.25 g/cm³[8]
Vapor Pressure 0 Pa at 25°C[9]
LogP (Octanol/Water Partition Coefficient) -1.63[5]

Table 2: Solubility and Acidity/Basicity of Guanidine Carbonate

PropertyValueSource(s)
Solubility in Water 450 g/L at 20°C[8][9]
Solubility in Methanol 5.5 g/L (0.55 g/100g )[10]
Solubility in other solvents Practically insoluble in acetone, benzene, and ether.[10]
pKa of Guanidinium Cation 12.5 at 20°C[9]
pH of Aqueous Solution 11.7 (110 g/L at 20°C)[9]

Table 3: Spectroscopic Data References for Guanidine Carbonate

Spectroscopic TechniqueAvailabilitySource(s)
FT-IR (Fourier-Transform Infrared) Spectroscopy Data available[11]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Data available[4]
Raman Spectroscopy Data available[12]

Chemical Structure

Guanidine carbonate is an ionic compound with the chemical formula [C(NH₂)₃]₂CO₃. It consists of two positively charged guanidinium cations and one negatively charged carbonate anion.

Guanidinium Cation and Resonance

The guanidinium cation, [C(NH₂)₃]⁺, exhibits significant resonance stabilization. The positive charge is delocalized across the central carbon atom and the three nitrogen atoms. This delocalization contributes to the high pKa of its conjugate acid, guanidine, making it a strong base. The resonance structures of the guanidinium cation are depicted below.

Resonance structures of the guanidinium cation.

Experimental Protocols

This section provides detailed methodologies for the characterization of key properties of guanidine carbonate.

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of guanidine carbonate in water at a specific temperature.

solubility_workflow Workflow for Solubility Determination prep Prepare a saturated solution of guanidine carbonate in deionized water. equilibrate Equilibrate the solution at a constant temperature (e.g., 20°C) with continuous stirring. prep->equilibrate separate Separate the solid and liquid phases by filtration or centrifugation. equilibrate->separate aliquot Take a known volume of the clear supernatant. separate->aliquot evaporate Evaporate the solvent to dryness under reduced pressure. aliquot->evaporate weigh Weigh the solid residue. evaporate->weigh calculate Calculate the solubility in g/L. weigh->calculate

Experimental workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of guanidine carbonate to a known volume of deionized water in a sealed container.

  • Equilibration: Place the container in a constant temperature water bath (e.g., 20°C) and stir the solution vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed filter paper or centrifuge the solution to obtain a clear saturated solution.

  • Sample Collection: Accurately pipette a known volume (e.g., 10 mL) of the clear saturated solution into a pre-weighed beaker.

  • Solvent Evaporation: Gently heat the beaker in an oven at a temperature below the decomposition point of guanidine carbonate (e.g., 80°C) until all the water has evaporated.

  • Mass Determination: Cool the beaker in a desiccator and weigh it to determine the mass of the dissolved guanidine carbonate.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the guanidinium cation through potentiometric titration with a strong base.

Methodology:

  • Solution Preparation: Prepare a standard solution of guanidine carbonate of known concentration (e.g., 0.1 M) in deionized water. Also, prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the guanidine carbonate solution into a beaker with a magnetic stir bar. Immerse the pH electrode and the burette tip into the solution.

  • Titration: Titrate the guanidine carbonate solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection in the titration curve.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

This protocol outlines the investigation of the thermal stability and decomposition of guanidine carbonate using TGA.

tga_workflow Workflow for TGA Analysis sample_prep Accurately weigh a small amount (e.g., 5-10 mg) of guanidine carbonate into a TGA crucible. instrument_setup Place the crucible in the TGA instrument. Set the desired temperature program (e.g., ramp from 25°C to 600°C at 10°C/min). sample_prep->instrument_setup run_analysis Start the analysis under a controlled atmosphere (e.g., nitrogen or air). instrument_setup->run_analysis data_acquisition Record the mass loss as a function of temperature. run_analysis->data_acquisition data_analysis Analyze the resulting TGA curve to determine the onset of decomposition, and the temperature ranges of mass loss. data_acquisition->data_analysis

Experimental workflow for TGA analysis.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of finely ground guanidine carbonate into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

  • Data Collection: The instrument will continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA thermogram to identify the onset temperature of decomposition and the percentage of weight loss at different stages. The decomposition of guanidine carbonate is known to start around 165 °C, with melamine being one of the decomposition products.[13]

Protein Denaturation Assay

This protocol provides a general framework for assessing the protein-denaturing capability of guanidine carbonate using a model protein and monitoring changes in its spectroscopic properties.

Methodology:

  • Protein Solution Preparation: Prepare a stock solution of a model protein (e.g., lysozyme or bovine serum albumin) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Guanidine Carbonate Solutions: Prepare a series of guanidine carbonate solutions of varying concentrations in the same buffer.

  • Denaturation: Mix the protein solution with the different concentrations of guanidine carbonate solutions and incubate at a constant temperature for a set period to allow the denaturation process to reach equilibrium.

  • Spectroscopic Measurement: Monitor the denaturation process by measuring a spectroscopic signal that is sensitive to the protein's conformation. Common techniques include:

    • UV-Visible Spectroscopy: Monitor changes in the absorbance or the position of the absorption maximum of aromatic amino acid residues.

    • Fluorescence Spectroscopy: Monitor changes in the intrinsic fluorescence of tryptophan and tyrosine residues.

    • Circular Dichroism (CD) Spectroscopy: Monitor changes in the secondary structure of the protein.

  • Data Analysis: Plot the change in the spectroscopic signal as a function of the guanidine carbonate concentration. This allows for the determination of the midpoint of the denaturation transition (Cm), which is a measure of the protein's stability.

Signaling Pathways and Logical Relationships

The chemical behavior of guanidine carbonate in solution is governed by fundamental acid-base equilibria.

Aqueous Solution Equilibrium

In an aqueous solution, guanidine carbonate dissociates into guanidinium and carbonate ions. The guanidinium ion is a weak acid, while the carbonate ion is a weak base, establishing a complex equilibrium that results in a basic solution.

aqueous_equilibrium Guanidine Carbonate (s) Guanidine Carbonate (s) 2 [C(NH2)3]+ (aq) + CO3^2- (aq) 2 [C(NH2)3]+ (aq) + CO3^2- (aq) Guanidine Carbonate (s)->2 [C(NH2)3]+ (aq) + CO3^2- (aq) Dissolution [C(NH2)3]+ (aq) [C(NH2)3]+ (aq) C(NH2)2=NH (aq) + H+ (aq) C(NH2)2=NH (aq) + H+ (aq) [C(NH2)3]+ (aq)->C(NH2)2=NH (aq) + H+ (aq) Guanidinium Acid Dissociation CO3^2- (aq) + H2O (l) CO3^2- (aq) + H2O (l) HCO3- (aq) + OH- (aq) HCO3- (aq) + OH- (aq) CO3^2- (aq) + H2O (l)->HCO3- (aq) + OH- (aq) Carbonate Base Hydrolysis

Aqueous equilibrium of guanidine carbonate.

This guide provides a foundational understanding of the chemical properties and structure of guanidine carbonate, tailored for professionals in research and drug development. The provided data and protocols are intended to facilitate further investigation and application of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Guanidine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Guanidine carbonate is a versatile chemical compound with significant applications in various industries, including pharmaceuticals, cosmetics, and materials science. Its utility as a strong organic base, a protein denaturant, and a precursor for more complex molecules necessitates well-defined and efficient synthesis and purification protocols. This technical guide provides a comprehensive overview of the core methods for producing and purifying guanidine carbonate, tailored for researchers, scientists, and professionals in drug development.

Synthesis Methodologies

Several synthetic routes to guanidine carbonate have been established, each with distinct advantages and challenges. The primary methods involve the use of dicyandiamide, guanidine salts, ammonium thiocyanate, nitroguanidine, and by-products from urea synthesis.

1. From Dicyandiamide and Ammonium Salts

A prevalent industrial method involves the high-temperature reaction of dicyandiamide with an ammonium salt, such as ammonium chloride or ammonium nitrate, to yield a guanidine salt. This intermediate is then neutralized with a base, and subsequent treatment with carbon dioxide affords guanidine carbonate.[1][2][3][4][5]

  • Experimental Protocol:

    • Dicyandiamide and an ammonium salt are melted together at a temperature range of 170-230°C to form the corresponding guanidine salt (e.g., guanidine hydrochloride or guanidine nitrate).[1][3]

    • The resulting guanidine salt is dissolved in an alcohol.

    • An alkali, such as sodium hydroxide, is added to the alcoholic solution to neutralize the salt and liberate the free guanidine base.[6]

    • Carbon dioxide is then introduced into the solution, which reacts with the free guanidine to precipitate guanidine carbonate.[1][3][6]

    • The precipitated product is collected by filtration and dried.

2. From Guanidine Salts and Carbonates

This straightforward method involves the direct reaction of a guanidine salt with an alkali metal carbonate.

  • Experimental Protocol:

    • Guanidine hydrochloride is dissolved in water.

    • A stoichiometric amount of sodium carbonate is added to the solution.[7]

    • The reaction mixture is stirred, leading to the formation of guanidine carbonate and sodium chloride.

    • Guanidine carbonate is then isolated, often through crystallization, taking advantage of solubility differences between the product and the inorganic salt.

3. From Ammonium Thiocyanate

This classic method proceeds via a guanidine thiocyanate intermediate.

  • Experimental Protocol:

    • Ammonium thiocyanate is heated at 180-190°C for approximately 24 hours to produce a yellowish mass containing guanidine thiocyanate.

    • The crude product is extracted with water, treated with activated charcoal to remove impurities, and concentrated. Upon cooling, colorless crystals of guanidine thiocyanate separate.

    • The purified guanidine thiocyanate is dissolved in a minimal amount of water, and a stoichiometric amount of potassium carbonate is added.

    • The mixture is evaporated to dryness, and the resulting residue is extracted with hot ethyl alcohol to separate the guanidine carbonate from potassium thiocyanate.

    • The alcoholic solution is concentrated and cooled to crystallize the guanidine carbonate.

4. From Nitroguanidine

Guanidine carbonate can also be synthesized from nitroguanidine by reduction and subsequent reaction.

  • Experimental Protocol:

    • 208 g of nitroguanidine and 300 g of ammonium carbonate are heated with 1000 mL of water in a flask equipped with a reflux condenser.

    • The temperature is raised to 65-70°C, at which point nitrous oxide gas evolves. The reaction is controlled to prevent excessive foaming.

    • After the initial reaction subsides, the mixture is boiled under reflux for 2 hours.

    • The solution is then evaporated to dryness to remove any remaining ammonium carbonate.

    • The residue is dissolved in a minimal amount of cold water, filtered to remove any melamine by-product, and then precipitated by adding twice its volume of 95% alcohol.

    • The precipitated guanidine carbonate is filtered, washed with alcohol, and dried. A second crop can be obtained by evaporating the filtrate. The total yield is approximately 90%.

5. From Urea Synthesis By-products

Guanidine carbonate can be economically recovered from the mother liquor of melamine production, which originates from urea.[8][9][10]

  • Experimental Protocol:

    • An aqueous solution containing guanidine, urea, and other pyrolysis products is heated to a maximum of 80°C at atmospheric pressure to expel ammonia and free carbon dioxide.[8][9]

    • The solution is then evaporated under reduced pressure (0.1-0.8 atm) at a temperature between 50°C and 80°C until the solution is saturated with urea upon cooling to 20-30°C.[8][9]

    • The precipitated solids are separated, and the remaining mother liquor is suspended in liquid ammonia (at least twice the amount of urea present) at a temperature between -33°C and 20°C.[8][9]

    • The undissolved guanidine carbonate is separated by filtration, washed with liquid ammonia, and dried at 90°C to yield a product with a purity of over 99%.[8][9]

Purification Methodologies

Achieving high purity is critical for many applications of guanidine carbonate. The choice of purification method depends on the initial purity and the nature of the impurities.

1. Recrystallization

Recrystallization is a common and effective method for purifying guanidine carbonate.

  • Experimental Protocol:

    • The crude guanidine carbonate is dissolved in a suitable solvent, such as methanol or a mixture of water and alcohol, at an elevated temperature.[1]

    • The hot solution is filtered to remove any insoluble impurities.

    • The filtrate is allowed to cool slowly, promoting the formation of well-defined crystals of pure guanidine carbonate.

    • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

2. Ion Exchange Chromatography

For removing ionic impurities, particularly metal ions like iron (Fe³⁺), ion exchange chromatography is a highly effective technique.[10]

  • Experimental Protocol:

    • An aqueous solution of crude guanidine carbonate is passed through a column packed with a suitable ion exchange resin.[10]

    • The resin selectively binds the ionic impurities.

    • The eluate, containing the purified guanidine carbonate, is collected.

    • The guanidine carbonate is then recovered from the solution, typically by evaporation and crystallization.

    • The resin can be regenerated for reuse.[10]

3. Suspension in Liquid Ammonia

This method is particularly useful for separating guanidine carbonate from urea and its pyrolysis by-products, as described in the synthesis from urea by-products section.[8][9] Guanidine carbonate is insoluble in liquid ammonia, while urea and many other impurities are soluble.

Data Presentation

Table 1: Summary of Guanidine Carbonate Synthesis Methods

Starting Material(s)Key ReagentsReaction Temperature (°C)Reported YieldPurityReference(s)
Dicyandiamide, Ammonium SaltAlkali, CO₂170-230High (Industrial)>99%[1][3][5][6]
Guanidine HydrochlorideSodium CarbonateRoom Temperature--[7]
Ammonium ThiocyanatePotassium Carbonate180-190--
NitroguanidineAmmonium Carbonate65-70, then boil~90%-
Urea Synthesis By-productLiquid Ammonia-33 to 20->99%[8][9]

Visualizations

Synthesis_from_Dicyandiamide Dicyandiamide Dicyandiamide MeltReaction Melt Reaction (170-230°C) Dicyandiamide->MeltReaction AmmoniumSalt Ammonium Salt (e.g., NH4Cl) AmmoniumSalt->MeltReaction GuanidineSalt Guanidine Salt (e.g., Guanidine HCl) MeltReaction->GuanidineSalt Neutralization Neutralization (with Alkali) GuanidineSalt->Neutralization FreeGuanidine Free Guanidine Neutralization->FreeGuanidine Carbonation Carbonation (with CO2) FreeGuanidine->Carbonation GuanidineCarbonate Guanidine Carbonate Carbonation->GuanidineCarbonate

Caption: Synthesis of Guanidine Carbonate from Dicyandiamide.

Purification_Workflow CrudeProduct Crude Guanidine Carbonate Dissolution Dissolution in Solvent (e.g., Methanol) CrudeProduct->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Crystallization Crystallization (Cooling) HotFiltration->Crystallization Filtrate InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Solid Filtration Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Crystals SolubleImpurities Soluble Impurities in Mother Liquor Filtration->SolubleImpurities Filtrate Drying Drying Washing->Drying PureProduct Pure Guanidine Carbonate Drying->PureProduct

Caption: General Recrystallization Workflow for Guanidine Carbonate.

References

guanidine carbonate solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Guanidine Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guanidine carbonate in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, drug formulation, and other areas of chemical research. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Guanidine carbonate is an organic salt, which makes it a polar and ionic compound. Its solubility in organic solvents is therefore dependent on the polarity of the solvent and its ability to solvate the guanidinium and carbonate ions.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of guanidine carbonate in a range of common organic solvents. The data is presented to facilitate easy comparison for researchers selecting appropriate solvent systems.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100g of solvent)Observations
Polar Protic Solvents Methanol200.55[2][3][4]Slightly soluble[3][5][6]
Ethanol--Soluble[7], Slightly soluble[5][6]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)--Relatively higher solubility compared to ethanol
Acetone--Almost insoluble[2][3][6], Slightly soluble[5]
Non-Polar Solvents Benzene--Almost insoluble[2][3][6]
Ether--Almost insoluble[2][3][6]
Toluene--Insoluble[8]

Factors Influencing Solubility

Several factors can influence the solubility of guanidine carbonate in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[1] However, specific data on the temperature dependence of guanidine carbonate solubility in organic solvents is limited.

  • Solvent Polarity: As an ionic compound, guanidine carbonate is more likely to dissolve in polar solvents that can effectively solvate its constituent ions. Its low solubility in non-polar solvents like benzene and ether is consistent with this principle.

  • Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility of guanidine carbonate. For instance, the presence of free ammonia has been shown to decrease its solubility in aqueous and some organic solutions.[9]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of guanidine carbonate in organic solvents was not found in the reviewed literature, a general and widely accepted method is the isothermal saturation method . This method involves the following key steps:

  • Sample Preparation: An excess amount of guanidine carbonate is added to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of guanidine carbonate in the clear, saturated solution is determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to determine the concentration of guanidine carbonate in the saturated solvent:

  • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining guanidine carbonate is measured.

  • Acid-Base Titration: Guanidine carbonate is a strong base and can be accurately titrated with a standard acid solution.

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to separate and quantify the amount of guanidine carbonate in the solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of determining the solubility of guanidine carbonate in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess Guanidine Carbonate to a known volume of solvent start->add_excess seal_vessel Seal the vessel add_excess->seal_vessel agitate Agitate at constant temperature seal_vessel->agitate wait Allow to equilibrate agitate->wait separate Separate solid from liquid (Filtration/Centrifugation) wait->separate analyze Analyze the concentration of the saturated solution separate->analyze end End analyze->end

Caption: General experimental workflow for solubility determination.

logical_relationship cluster_solvents Organic Solvents cluster_solubility Solubility Outcome compound Guanidine Carbonate (Polar, Ionic Solute) polar_solvents Polar Solvents (e.g., Methanol, Ethanol, DMSO) compound->polar_solvents 'Like dissolves like' nonpolar_solvents Non-Polar Solvents (e.g., Benzene, Toluene, Ether) compound->nonpolar_solvents 'Like dissolves like' higher_solubility Higher Solubility polar_solvents->higher_solubility lower_solubility Lower Solubility nonpolar_solvents->lower_solubility

Caption: Relationship between solvent polarity and solubility.

References

guanidine carbonate mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Guanidine Carbonate in Biological Systems

Introduction

Guanidine carbonate, the salt formed from the strong organic base guanidine and the weak acid carbonic acid, is a versatile compound with significant applications in various industrial and biological contexts. In biological systems, its action is primarily dictated by the guanidinium cation, a planar, resonance-stabilized ion that exists protonated at physiological pH. This guide provides a detailed examination of the molecular mechanisms through which guanidine carbonate exerts its effects on key biological macromolecules and structures, including proteins, nucleic acids, and cellular membranes. Its role as a potent protein denaturant is particularly well-documented and finds extensive use in biochemical research. Furthermore, its interactions with cell membranes form the basis of the antimicrobial properties of many guanidine-based derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanisms of Action

The biological effects of guanidine carbonate are multifaceted, stemming from the physicochemical properties of the guanidinium ion. Its positive charge, ability to form multiple hydrogen bonds, and chaotropic nature enable it to interact with and disrupt the structure and function of several key cellular components.

Protein Denaturation and Refolding

Guanidinium salts, including guanidine carbonate and the more extensively studied guanidine hydrochloride (GuHCl), are powerful chaotropic agents used to denature proteins. The denaturation process, which involves the loss of the protein's native secondary and tertiary structure, is generally reversible, allowing for protein refolding studies upon removal of the denaturant.

Mechanism of Denaturation: The precise mechanism of guanidinium-induced denaturation has been a subject of study, with evidence pointing towards a direct interaction model rather than an indirect effect on water structure. This process can be described in two main stages:

  • Surface Interaction and Swelling: Guanidinium ions first interact directly with the protein surface. This interaction displaces water molecules from the first solvation shell and leads to the formation of a "dry molten globule"—an expanded intermediate state where the protein's core remains largely unhydrated.

  • Core Solvation and Unfolding: Following the initial swelling, guanidinium ions and water molecules penetrate the protein's hydrophobic core. This solvation of nonpolar residues disrupts the hydrophobic interactions that are crucial for maintaining the native conformation, leading to global unfolding into a random peptide chain. Guanidinium achieves this by increasing the solubility of non-polar amino acid side chains and breaking internal hydrogen bonds.

G1_Protein_Denaturation NativeProtein Native Protein (Folded, Active) DMG Dry Molten Globule (Expanded Intermediate) NativeProtein->DMG Swelling & partial unfolding UnfoldedProtein Unfolded Protein (Inactive) DMG->UnfoldedProtein Core solvation & disruption of hydrophobic interactions Gdm Guanidinium Cation (Gdm+) Gdm->NativeProtein

Figure 1: Two-stage mechanism of protein denaturation by guanidinium.
Interaction with Nucleic Acids

The cationic nature of the guanidinium group facilitates its interaction with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. Theoretical studies suggest that guanidinium derivatives can act as DNA minor groove binders. The binding is stabilized by a combination of hydrogen bonds and cation-π interactions with the nucleobases (adenine, guanine, cytosine, thymine, and uracil). This interaction can disrupt critical processes such as DNA replication and transcription, a mechanism that contributes to the cytotoxic effects of some guanidine-based compounds. A synthetic nucleic acid analog incorporating a guanidine bridge (GuNA) has demonstrated a higher binding affinity for complementary single-stranded DNA compared to natural DNA, highlighting the strength of this interaction.

G2_Nucleic_Acid_Interaction Gdm Guanidinium Cation (Gdm+) DNA DNA Double Helix (Negatively Charged Phosphate Backbone) Gdm->DNA Electrostatic interaction MinorGroove Minor Groove Binding DNA->MinorGroove Cation-π interactions & H-bonds with nucleobases Disruption Disruption of DNA Replication & Transcription MinorGroove->Disruption

Figure 2: Interaction of the guanidinium cation with DNA.
Disruption of Cellular Membranes

Many guanidine-based polymers, such as polyhexamethylene guanidine (PHMG), exhibit potent antimicrobial activity by disrupting cellular membranes. The primary mechanism involves a strong electrostatic interaction between the positively charged guanidinium groups and the negatively charged components of microbial cell membranes, such as phosphatidylglycerol (PG). This interaction is less pronounced with zwitterionic lipids (e.g., phosphatidylcholine) that are the primary components of mammalian cell membranes, providing a degree of selective toxicity. The binding leads to membrane damage and perforation, causing the leakage of intracellular contents and ultimately cell death.

G3_Membrane_Disruption Gdm Guanidinium Cation (Gdm+) Binding Electrostatic Binding Gdm->Binding Membrane Bacterial Cell Membrane (Anionic Head Groups) Membrane->Binding Perforation Membrane Perforation & Disruption Binding->Perforation Leakage Leakage of Intracellular Contents Perforation->Leakage Death Cell Death Leakage->Death

Figure 3: Antimicrobial mechanism via cell membrane disruption.
Enzyme Inhibition

Guanidine and its derivatives can act as enzyme inhibitors. Studies on guanidine hydrochloride (GuHCl) have demonstrated its inhibitory effects on various enzymes. For instance, GuHCl induces a mixed-type inhibition of rat hepatic and renal succinate dehydrogenase (SDH). This type of inhibition is characterized by a decrease in the maximal velocity (Vmax) and an increase in the Michaelis-Menten constant (Km), indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Similarly, GuHCl was found to exert a mixed-type noncompetitive nonlinear inhibition on the catalytic activity of recombinant human protein disulfide isomerase (rhPDI).

Quantitative Data Summary

The biological activity and toxicity of guanidine compounds have been quantified in various studies. The following tables summarize key data points.

Table 1: Toxicological Data for Guanidine Carbonate and Related Compounds

CompoundTestSpeciesRouteValueReference(s)
Guanidine carbonateLD50RatOral1045 mg/kg
Guanidine carbonateLD50MouseOral350 mg/kg
Guanidine carbonateDraize testRabbitEye100 mg/24H (Moderate)
Guanidine monohydrochlorideIC50A549 cells-1822 µg/mL
CyanoguanidineIC50A549 cells->5000 µg/mL

Table 2: Enzyme Inhibition Kinetics for Guanidine Hydrochloride (GuHCl)

EnzymeOrganism/SourceType of InhibitionEffect on KmEffect on VmaxReference(s)
Succinate Dehydrogenase (SDH)Rat (hepatic, renal)Mixed-typeIncreaseDecrease
Protein Disulfide Isomerase (rhPDI)Recombinant humanMixed-type noncompetitive-Decrease

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of guanidine compounds.

Protocol for In Vitro Cytotoxicity (IC50) Determination

This protocol is adapted from a study evaluating the toxicity of various guanidine-based chemicals.

  • Cell Culture: Human lung carcinoma (A549) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of guanidine carbonate in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the treated cells for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable nonlinear regression model.

Protocol for Enzyme Inhibition Kinetic Studies

This generalized protocol is based on the principles described in studies of enzyme inhibition by guanidine hydrochloride.

  • Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme (e.g., succinate dehydrogenase) and its specific substrate in an appropriate buffer system.

  • Inhibitor Preparation: Prepare a range of concentrations of the guanidine compound (inhibitor) in the same buffer.

  • Reaction Setup: In a series of reaction vessels (e.g., cuvettes for spectrophotometry), combine the buffer, a fixed amount of enzyme, and varying concentrations of the substrate. For each substrate concentration, set up parallel reactions containing different fixed concentrations of the inhibitor (e.g., 0 M, 0.2 M, 0.4 M, 0.6 M GuHCl).

  • Initiation and Measurement: Initiate the reaction by adding the substrate (or enzyme). Immediately measure the initial reaction velocity (V₀) by monitoring the rate of product formation or substrate consumption over a short period. This is often done by measuring the change in absorbance at a specific wavelength.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The plot will yield a series of lines corresponding to each inhibitor concentration.

    • Analyze the changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and the pattern of line intersections to determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed).

G4_Experimental_Workflow_Enzyme_Kinetics Prep Prepare Solutions: - Enzyme - Substrate (Varying [S]) - Inhibitor (Varying [I]) Reaction Set up Reactions: Combine Enzyme, [S], and [I] Prep->Reaction Measure Measure Initial Velocity (V₀) (e.g., Spectrophotometry) Reaction->Measure PlotMM Plot Michaelis-Menten Curves (V₀ vs. [S] for each [I]) Measure->PlotMM PlotLB Plot Lineweaver-Burk (1/V₀ vs. 1/[S]) PlotMM->PlotLB Data Transformation Analysis Analyze Plot: Determine Vmax, Km, and Inhibition Type PlotLB->Analysis

Guanidine Carbonate: A Comprehensive Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for guanidine carbonate in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and preventing accidental exposure or injury.

Hazard Identification and Classification

Guanidine carbonate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Inhalation of dust may also cause respiratory tract irritation.[1][2][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Hazard Pictogram:

  • GHS07: Exclamation Mark[1]

Signal Word:

  • Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of guanidine carbonate is essential for safe handling and storage.

PropertyValueReference
Appearance White crystalline powder[1][2][5]
Molecular Formula C3H12N6O3[5]
Molecular Mass 180.17 g/mol [1][5]
Solubility in Water 500 g/L (at 30°C)[6]
pH Approximately 11.7 (416g/gallon at 68°F)[5]
Melting Point Decomposes at approximately 374°F (190°C)[5]
Flash Point 197°C (386.6°F)[2]
Stability Stable under normal conditions.[1][5] Tends to absorb humidity.[5]

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[1][2] Local exhaust ventilation is recommended to control airborne concentrations.[7]

  • Eyewash and Safety Shower: Facilities storing or using guanidine carbonate should be equipped with an eyewash station and a safety shower.[2][7]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsReferences
Eye/Face Protection Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[1][2][6]
Skin Protection Protective gloves and appropriate protective clothing to prevent skin exposure.[1][2][6]
Respiratory Protection In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3][6]

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical.

Handling
  • Avoid contact with skin and eyes.[1][2]

  • Do not breathe dust or vapors.[1][2]

  • Minimize dust generation and accumulation.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where guanidine carbonate is handled.[1][5]

Storage
  • Store in a cool, dry, well-ventilated place.[1][2][8]

  • Keep containers tightly closed when not in use.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]

  • Avoid exposure to direct sunlight and extreme temperatures.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProtocolReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][9]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

Fire Fighting and Accidental Release Measures

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][5][9][10]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

  • Special Hazards: Thermal decomposition can produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia (NH3).[3][5][9][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5][7][9]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.[1][5][9]

  • Environmental Precautions: Prevent product from entering drains or waterways.[1][5][9]

  • Methods for Cleaning Up: Sweep up or shovel spilled material into a suitable, labeled container for disposal. Avoid generating dust.[1][5][9]

Experimental Protocols: Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of guanidine carbonate in a laboratory setting.

GuanidineCarbonate_Safety_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_emergency Emergency Response cluster_disposal Waste Disposal RiskAssessment Risk Assessment (Review SDS) SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE Identify Hazards PrepWorkArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepWorkArea Ensure Protection Handling Handle Guanidine Carbonate (Avoid Dust, Contact) PrepWorkArea->Handling Begin Experiment Storage Store Properly (Cool, Dry, Tightly Sealed) Handling->Storage After Use WasteCollection Collect Waste (Labeled, Sealed Container) Storage->WasteCollection Spill Accidental Spill SpillResponse Spill Cleanup Protocol (Evacuate, Ventilate, Contain) Spill->SpillResponse Initiate Exposure Personal Exposure FirstAid Administer First Aid (Eyes, Skin, Inhalation, Ingestion) Exposure->FirstAid Initiate Fire Fire Incident FireResponse Fire Fighting Measures (Use Appropriate Extinguisher) Fire->FireResponse Initiate SpillResponse->WasteCollection Disposal Dispose According to Regulations WasteCollection->Disposal

Caption: Logical workflow for safe handling of guanidine carbonate.

Disposal Considerations

Dispose of guanidine carbonate and its container in accordance with local, regional, national, and international regulations.[1] It is recommended to contact a licensed professional waste disposal service.[4] Avoid release to the environment.[1]

References

Guanidine Carbonate (CAS 593-85-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Versatile Guanidinium Salt

Guanidine carbonate, with the CAS number 593-85-1, is a strongly alkaline organic salt that has garnered significant interest in various scientific and industrial fields, particularly in the realm of drug development and biochemical research. Its unique properties as a protein denaturant, a pH modifier, and a precursor for the synthesis of various bioactive molecules make it a valuable tool for researchers and chemists. This technical guide provides a comprehensive overview of the core properties of guanidine carbonate, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant chemical pathways and workflows.

Core Physicochemical Properties

Guanidine carbonate is a white to off-white crystalline powder.[1] It is highly soluble in water and slightly soluble in methanol, while being practically insoluble in acetone, benzene, and ether.[1] The key physicochemical properties of guanidine carbonate are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 593-85-1[1][2]
Molecular Formula C₃H₁₂N₆O₃ (or (CH₅N₃)₂·H₂CO₃)[2]
Molecular Weight 180.17 g/mol [3]
Appearance White to almost white crystalline powder[1][2]
Melting Point >300 °C (decomposes)[1]
Density 1.25 - 1.29 g/cm³[1][4]
Solubility in Water 450 g/L at 20 °C[1]
pKa 12.5 at 20 °C[1]
pH of Aqueous Solution 11.7 (110 g/L at 20 °C)[1][4]

Synthesis of Guanidine Carbonate: Experimental Protocols

Several methods have been reported for the synthesis of guanidine carbonate. The following section details a common and reliable experimental protocol starting from guanidine hydrochloride.

Synthesis from Guanidine Hydrochloride and Sodium Hydroxide

This method involves the neutralization of guanidine hydrochloride with a strong base like sodium hydroxide, followed by the introduction of carbon dioxide to precipitate guanidine carbonate.

Experimental Protocol:

  • Reaction Setup: In a reaction kettle, prepare a solution of guanidine hydrochloride in ethanol. A typical weight ratio is 3 parts guanidine hydrochloride to 8 parts ethanol.[5]

  • Neutralization: At room temperature, add 1.2 parts of sodium hydroxide to the ethanolic solution of guanidine hydrochloride.[5] Stir the mixture for 2 hours. During this time, guanidine free base and sodium chloride will be formed.

  • Isolation of Guanidine Solution: Separate the precipitated sodium chloride by filtration. The resulting ethanol mother liquor contains the guanidine free base.

  • Carbonation: Introduce carbon dioxide gas into the ethanol mother liquor. Continue the introduction of CO₂ until the pH of the solution reaches 9.[5] This will cause the precipitation of crude guanidine carbonate.

  • Purification:

    • Centrifuge the mixture to collect the crude guanidine carbonate and remove the ethanol.[5]

    • Dissolve the crude product in distilled water at room temperature. A typical ratio is 1.2 parts crude product to 1 part water.[5]

    • Transfer the aqueous solution to a concentration kettle and concentrate the solution by evaporation.

    • Filter the concentrated solution to remove any remaining impurities.

    • Transfer the clarified solution to a crystallization kettle, cool, and allow the high-purity guanidine carbonate to crystallize.

    • Filter the crystals and dry them to obtain the final product. This process can yield guanidine carbonate with a purity of up to 99.5%.[6]

Synthesis_from_Guanidine_Hydrochloride cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Guanidine Hydrochloride Guanidine Hydrochloride Neutralization Neutralization Guanidine Hydrochloride->Neutralization Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Neutralization Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Neutralization Filtration Filtration Neutralization->Filtration Guanidine free base in Ethanol + NaCl precipitate Carbonation (CO2) Carbonation (CO2) Filtration->Carbonation (CO2) Guanidine free base solution Sodium Chloride Sodium Chloride Filtration->Sodium Chloride Purification Purification Carbonation (CO2)->Purification Crude Guanidine Carbonate Guanidine Carbonate Guanidine Carbonate Purification->Guanidine Carbonate Ethanol (Recovered) Ethanol (Recovered) Purification->Ethanol (Recovered) Protein_Denaturation_Workflow cluster_preparation Preparation cluster_denaturation Denaturation cluster_applications Downstream Applications Prepare Guanidine\nCarbonate Solution (4-6 M) Prepare Guanidine Carbonate Solution (4-6 M) Mix Protein and\nGuanidine Carbonate Mix Protein and Guanidine Carbonate Prepare Guanidine\nCarbonate Solution (4-6 M)->Mix Protein and\nGuanidine Carbonate Prepare Purified\nProtein Sample Prepare Purified Protein Sample Prepare Purified\nProtein Sample->Mix Protein and\nGuanidine Carbonate Incubate (RT, hours) Incubate (RT, hours) Mix Protein and\nGuanidine Carbonate->Incubate (RT, hours) Monitor Unfolding (CD, Fluorescence) Monitor Unfolding (CD, Fluorescence) Incubate (RT, hours)->Monitor Unfolding (CD, Fluorescence) Protein Refolding Studies Protein Refolding Studies Monitor Unfolding (CD, Fluorescence)->Protein Refolding Studies Solubilization of Inclusion Bodies Solubilization of Inclusion Bodies Monitor Unfolding (CD, Fluorescence)->Solubilization of Inclusion Bodies Denaturing Chromatography Denaturing Chromatography Monitor Unfolding (CD, Fluorescence)->Denaturing Chromatography Antihypertensive_Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine Carbonate Guanidine Carbonate Generate Guanidine Free Base Generate Guanidine Free Base Guanidine Carbonate->Generate Guanidine Free Base Chloro-Phthalazine Intermediate Chloro-Phthalazine Intermediate Nucleophilic Substitution Nucleophilic Substitution Chloro-Phthalazine Intermediate->Nucleophilic Substitution Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Generate Guanidine Free Base Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Nucleophilic Substitution Generate Guanidine Free Base->Nucleophilic Substitution Guanidine Workup & Purification Workup & Purification Nucleophilic Substitution->Workup & Purification Crude Product Phthalazinylguanidine Derivative Phthalazinylguanidine Derivative Workup & Purification->Phthalazinylguanidine Derivative

References

Guanidine Carbonate: A Technical Guide for Chemical and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Strong Organic Alkali for Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate is a versatile and powerful organic alkali that serves as a critical reagent and intermediate in a wide array of chemical and pharmaceutical applications. Its unique combination of strong basicity, high nitrogen content, and utility as a protein denaturant makes it an invaluable tool in organic synthesis, drug formulation, and biochemical research. This technical guide provides a comprehensive overview of its physicochemical properties, key applications with detailed experimental protocols, and the fundamental chemical principles governing its utility.

Physicochemical and Safety Data

Guanidine carbonate, with the chemical formula (H₂NC(NH)NH₂)₂·H₂CO₃, is a white to off-white crystalline powder.[1][2] As a salt of the strong organic base guanidine and the weak acid carbonic acid, its aqueous solutions are strongly alkaline.[2][3] A summary of its key quantitative properties is presented below.

Quantitative Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₃H₁₂N₆O₃[4][5]
Molecular Weight 180.17 g/mol [5][6]
pKa 12.5 (at 20°C)[1][3]
pH 11.7 (110 g/L solution at 20°C)[2][3]
Melting Point >300 °C (decomposes)[1][3][4]
Density 1.25 - 1.29 g/cm³[1][4]
Water Solubility 450 g/L (at 20°C)[1][3]
Appearance White to almost white crystalline powder[1][2][3]
Safety and Handling

Guanidine carbonate is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection in dusty environments, should be worn during handling.[8][10] It is incompatible with strong oxidizing agents and strong acids.[7][8] Store in a cool, dry, well-ventilated place away from incompatible materials.[7][11]

Core Applications and Methodologies

The utility of guanidine carbonate stems from its strong basicity and its role as a precursor to the guanidinium ion. It finds extensive use as a pH adjusting agent, a reactant in organic synthesis, a protein denaturant in biochemical research, and a key component in consumer products like hair relaxers.[1][12][13]

Role in Organic Synthesis

Guanidine carbonate serves as a strong organic base and a versatile building block for introducing the guanidine functional group into molecules, which is critical for the therapeutic action of many antibacterial, antiviral, and antihypertensive agents.[12][13]

Guanidine carbonate is a key precursor in the synthesis of high-energy materials like Guanidinium Dinitramide (GDN), a chlorine-free solid oxidizer.[2][14] The synthesis involves a salt metathesis reaction.

GDN_Synthesis cluster_reactants Reactants cluster_products Products GC Guanidine Carbonate ((H₂N)₂C=NH₂⁺)₂CO₃²⁻ Reactants GC->Reactants ADN Ammonium Dinitramide NH₄⁺N(NO₂)₂⁻ ADN->Reactants Products Reactants->Products + GDN Guanidinium Dinitramide (GDN) (H₂N)₂C=NH₂⁺N(NO₂)₂⁻ Products->GDN AC Ammonium Carbonate (NH₄)₂CO₃ Products->AC

Caption: Reaction scheme for the synthesis of GDN.

Experimental Protocol: Synthesis of Guanidinium Dinitramide (GDN) [2][8][14]

  • Dissolution: Dissolve ammonium dinitramide (ADN) and a stoichiometric amount of guanidine carbonate separately in a minimal amount of a suitable solvent (e.g., water) under controlled temperature.[2][14]

  • Reaction: Mix the two solutions. A double displacement reaction occurs, forming the desired guanidinium dinitramide (GDN) and ammonium carbonate as a byproduct.[8]

  • Crystallization & Isolation: The desired GDN product is typically less soluble and can be isolated through crystallization, which may be influenced by the choice of solvent and temperature.[2][14] The crystalline form of GDN can vary depending on the synthesis conditions.[8][14]

  • Purification: The isolated GDN is filtered, washed with a cold solvent to remove the soluble ammonium carbonate byproduct and other impurities, and then dried under vacuum.[8]

Application as a Protein Denaturant

Like the more commonly used guanidine hydrochloride, guanidine carbonate acts as a powerful chaotropic agent, disrupting the hydrogen bond network in water and destabilizing the tertiary structure of proteins.[1][12] This property is leveraged in protein folding/refolding studies, solubilizing proteins from inclusion bodies, and in sample preparation for proteomics.[6][9][15]

Protein_Denaturation_Workflow NativeProtein Native Protein (Folded, Active) Denaturation Add Guanidine Salt (e.g., Guanidine Carbonate/HCl) High Molar Concentration (e.g., 6M) NativeProtein->Denaturation 1. Denaturation UnfoldedProtein Denatured Protein (Unfolded, Inactive) Denaturation->UnfoldedProtein Refolding Remove Denaturant (e.g., Dialysis, Dilution) UnfoldedProtein->Refolding 2. Refolding RefoldedProtein Refolded Protein (Active Conformation) Refolding->RefoldedProtein Successful Folding Aggregation Aggregation (Misfolded, Inactive) Refolding->Aggregation Misfolding

Caption: Workflow for protein denaturation and refolding.

Experimental Protocol: Solubilization of Protein Inclusion Bodies [5][9]

This protocol describes a general procedure. Optimal concentrations and incubation times must be determined empirically for each protein.

  • Isolation of Inclusion Bodies:

    • Harvest E. coli cells expressing the target protein via centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Disrupt cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the dense inclusion bodies.

    • Wash the pellet with a buffer containing a mild chaotrope or detergent (e.g., 2 M urea, 2% Triton X-100) to remove contaminants.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of the denaturant.

    • Buffer Composition: 6 M Guanidine Hydrochloride or Guanidine Carbonate, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (for His-tagged proteins), 1-20 mM reducing agent (e.g., DTT or β-mercaptoethanol), pH 8.0-8.5.[6]

    • Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.[5]

    • Centrifuge at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any remaining insoluble material.[6]

  • Purification and Refolding:

    • The supernatant containing the denatured protein can be purified under denaturing conditions (e.g., using affinity chromatography for tagged proteins).[5]

    • Refolding is typically achieved by gradually removing the denaturant, often while the protein is bound to a chromatography column ("on-column refolding") or by rapid dilution into a large volume of refolding buffer.[5][9] This allows the protein to re-establish its native conformation.

Application in Consumer Products: Hair Relaxers

Guanidine carbonate is a key ingredient in "no-lye" hair relaxer kits.[1][16] It is typically supplied in an aqueous "activator" solution, which is mixed with a cream base containing calcium hydroxide immediately before use.[7][17] This reaction generates guanidine hydroxide, the active hair-straightening agent.

Hair_Relaxer_Activation cluster_reactants Kit Components cluster_products Active Mixture GC Guanidine Carbonate (in Activator Solution) Mix Mix Prior to Use GC->Mix CH Calcium Hydroxide (in Cream Base) CH->Mix GH Guanidine Hydroxide (Active Relaxing Agent) Mix->GH CC Calcium Carbonate (Precipitate) Mix->CC

Caption: Activation chemistry of a no-lye hair relaxer.

Experimental Protocol: Formulation of a Two-Component Hair Relaxer [1][7][12]

This protocol is illustrative of a typical formulation. Proportions and specific ingredients may vary.

  • Component A (Cream Base) Preparation:

    • Oil Phase: Heat oil-phase components (e.g., cetyl alcohol, stearyl alcohol, mineral oil, petrolatum) in a vessel to 70-80°C.[7][12]

    • Water Phase: In a separate vessel, heat water, propylene glycol, and any water-soluble conditioning agents.[12]

    • Emulsification: Slowly add the heated oil phase to the water phase with moderate homogenization to form a stable cream emulsion.[12]

    • Addition of Alkali: Disperse calcium hydroxide powder (e.g., 4-7% by weight) into the emulsion as it cools.[17]

  • Component B (Activator) Preparation:

    • Dissolve guanidine carbonate (e.g., 20-30% by weight) in deionized water.[1][12]

    • Add other components such as propylene glycol or humectants and stir until a clear solution is formed.[1]

  • Activation and Use:

    • Immediately before application, mix the activator solution (Component B) with the cream base (Component A) according to the product's specified ratio.

    • The reaction between guanidine carbonate and calcium hydroxide generates guanidine hydroxide in situ, which then acts on the hair's disulfide bonds to induce straightening.[1]

Conclusion

Guanidine carbonate is a foundational chemical with significant utility across multiple scientific disciplines. Its strong organic alkalinity makes it an effective pH modifier and a reactant for synthesizing nitrogen-rich compounds, including pharmaceuticals and energetic materials. In biochemistry and drug development, its role as a potent protein denaturant is crucial for studying protein folding and recovering recombinant proteins. The detailed protocols and data provided in this guide serve as a technical resource for professionals seeking to leverage the diverse capabilities of this versatile compound in their research and development activities.

References

Guanidine Carbonate for pH Adjustment in Chemical Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of guanidine carbonate as a versatile and effective reagent for pH adjustment in a variety of chemical reactions critical to research, discovery, and drug development. Guanidine carbonate, a strong organic base, offers distinct advantages in specific synthetic contexts, particularly where inorganic bases may be undesirable. This document details its physicochemical properties, buffer preparation, and applications, supported by experimental protocols and quantitative data to facilitate its practical implementation in the laboratory.

Introduction to Guanidine Carbonate

Guanidine carbonate is the salt formed from the strong organic base guanidine and the weak acid, carbonic acid.[1] It is a white to off-white crystalline powder with high solubility in water.[2][3] Its utility in chemical synthesis stems from the high basicity of the guanidine molecule, which can effectively deprotonate a wide range of acidic compounds.[3] This property makes it a valuable tool for establishing and maintaining alkaline conditions in reaction mixtures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of guanidine carbonate is essential for its effective application. Key parameters are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₁₂N₆O₃[2]
Molecular Weight 180.17 g/mol [2]
Appearance White to almost white crystalline powder[2]
Solubility in Water 450 g/L at 20°C[2][3]
pKa of Guanidinium Ion ~13.6
pH of 110 g/L solution 11.7 at 20°C[2]

Guanidine Carbonate as a pH Adjusting Agent and Buffer

Due to the strong basicity of the guanidinium group, guanidine carbonate can be used to create alkaline buffer solutions. The buffering capacity is centered around the pKa values of the guanidinium ion and carbonic acid. The relevant equilibria in solution are:

  • Guanidinium Ion Equilibrium: H₂NC(=NH₂)NH₂ + H⁺ ⇌ [H₂NC(=NH₂)NH₃]⁺ (pKa ~13.6)

  • Carbonate Equilibria: H₂CO₃ ⇌ HCO₃⁻ + H⁺ (pKa₁ ~6.4) and HCO₃⁻ ⇌ CO₃²⁻ + H⁺ (pKa₂ ~10.3)

The high pKa of the guanidinium ion ensures that it remains protonated and acts as a strong base in most pH ranges relevant to organic synthesis. The carbonate species contribute to buffering in the mid-alkaline range.

Logical Workflow for pH Adjustment

The following diagram illustrates the decision-making process and workflow for utilizing guanidine carbonate for pH control in a chemical reaction.

guanidine_carbonate_workflow start Reaction Requiring Alkaline pH check_inorganic Are inorganic bases (e.g., NaOH, K2CO3) undesirable? start->check_inorganic use_inorganic Use Conventional Inorganic Base check_inorganic->use_inorganic No consider_guanidine Consider Guanidine Carbonate check_inorganic->consider_guanidine Yes determine_pH Determine Target pH for Reaction consider_guanidine->determine_pH prepare_buffer Prepare Guanidine Carbonate Buffer (See Protocol 2.1) determine_pH->prepare_buffer add_to_reaction Add Buffer to Reaction Mixture prepare_buffer->add_to_reaction monitor_pH Monitor pH Periodically add_to_reaction->monitor_pH adjust_pH Adjust pH with Guanidine Carbonate Solution or Acid monitor_pH->adjust_pH pH Drift proceed Proceed with Reaction monitor_pH->proceed pH Stable adjust_pH->monitor_pH base_catalysis SubstrateH Substrate-H Substrate_anion [Substrate]- SubstrateH->Substrate_anion Deprotonation Guanidine Guanidine (from Guanidine Carbonate) Guanidinium [Guanidinium]+ Guanidine->Guanidinium Protonation Product Product Substrate_anion->Product Reaction with Electrophile Electrophile Electrophile

References

Guanidine Carbonate: A Versatile Raw Material in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate is a strongly basic, nitrogen-rich organic salt that has emerged as a highly versatile and valuable raw material in the field of organic synthesis. Its unique combination of properties—acting as a potent organic base, a precursor to the guanidinium moiety, and a pH regulator—makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This guide provides a comprehensive overview of guanidine carbonate, focusing on its physicochemical properties, key synthetic applications, and detailed experimental protocols relevant to researchers and professionals in drug development.

Physicochemical Properties

Guanidine carbonate, with the chemical formula (H₂NC(NH)NH₂)₂·H₂CO₃, is a white crystalline powder.[2] Its utility in various synthetic contexts is largely dictated by its physical and chemical characteristics, which are summarized below.

PropertyValueReference(s)
CAS Number 593-85-1[1]
Molecular Formula C₃H₁₂N₆O₃[3]
Molecular Weight 180.17 g/mol [3][4]
Appearance White to off-white crystalline powder[5]
Melting Point >300 °C (decomposes)[6]
Density 1.25 - 1.29 g/cm³[6][7]
pKa ~12.5
pH 11.2 (40 g/L aqueous solution)[5]
Solubility in Water (20-22°C) 42-45 g/100g (420-450 g/L)[6][8][9]
Solubility in Methanol (20°C) 0.55 g/100g [2][8]
Solubility in Other Solvents Almost insoluble in acetone, benzene, and ether[2][8]

Industrial Synthesis and Applications Overview

Guanidine carbonate is typically synthesized on an industrial scale from readily available precursors. A common method involves the melt reaction of dicyandiamide with an ammonium salt (e.g., ammonium chloride) at high temperatures (170-230°C) to form a guanidine salt. This salt is then dissolved in an alcohol, and an alkali is added to liberate the free guanidine base. Finally, the solution is treated with carbon dioxide to precipitate guanidine carbonate. This process provides a cost-effective and scalable route to a key synthetic intermediate.

industrial_workflow cluster_synthesis Synthesis of Guanidine Carbonate cluster_applications Key Application Areas DCD Dicyandiamide + Ammonium Salt Melt Melt Reaction (170-230°C) DCD->Melt GuanSalt Guanidine Salt (e.g., Guanidine HCl) Melt->GuanSalt Neutralization Neutralization (Alkali in Alcohol) GuanSalt->Neutralization FreeGuan Free Guanidine Solution Neutralization->FreeGuan Carbonation Carbonation (CO2) FreeGuan->Carbonation GuanCarb Guanidine Carbonate Carbonation->GuanCarb Pharma Pharmaceuticals GuanCarb->Pharma API Synthesis Agro Agrochemicals GuanCarb->Agro Fungicides FineChem Fine & Specialty Chemicals GuanCarb->FineChem Resin Stabilizers, Surfactants

Fig. 1: Industrial synthesis and application workflow of guanidine carbonate.

Core Reactivity in Organic Synthesis

Guanidine carbonate's utility stems from its dual reactivity as both a strong base and a nucleophilic source of the guanidine moiety.

  • As a Strong Organic Base: With a pKa of approximately 12.5, guanidine carbonate is a powerful, non-hygroscopic, and cost-effective organic base. It is particularly effective in catalyzing reactions that require the deprotonation of carbon acids, such as aldol and Knoevenagel condensations, without introducing inorganic ions that can complicate product purification.

  • As a Nucleophile and Precursor: The guanidine unit is a key structural motif in numerous biologically active molecules. Guanidine carbonate serves as a direct and stable source for installing this functional group, most notably in the synthesis of heterocyclic systems like pyrimidines and in direct guanylation reactions.

Key Synthetic Applications and Protocols

A prominent application of guanidine carbonate is in multicomponent reactions to form heterocycles. The Biginelli reaction, which traditionally uses urea, can be adapted to use guanidine (liberated from its carbonate salt in situ) to synthesize 2-amino-3,4-dihydropyrimidines. These structures are privileged scaffolds in medicinal chemistry, found in calcium channel blockers and antihypertensive agents.[10]

A typical reaction involves the one-pot condensation of a β-dicarbonyl compound, an aldehyde, and guanidine carbonate.

biginelli_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Combine Reactants: - Guanidine Carbonate - β-Dicarbonyl Compound - Aldehyde - Base (e.g., Na2CO3) - Solvent (e.g., Water/Ethanol) Heat Heat Mixture (e.g., 60-100°C or Reflux) (Monitor by TLC) Reagents->Heat Cool Cool Reaction Mixture Heat->Cool Precipitate Precipitate Product (e.g., add to ice water) Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Product Wash->Dry Recrystallize Recrystallize (e.g., from Ethanol) Dry->Recrystallize Characterize Characterize Product (NMR, IR, MS, MP) Recrystallize->Characterize

Fig. 2: General experimental workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the synthesis of a substituted pyrimidine via the reaction of guanidine carbonate and 2,4-pentanedione (acetylacetone).[11][12]

  • Reagent Preparation: In a 50 mL round-bottomed flask, combine guanidine carbonate (2.7 g) and sodium acetate (1.5 g). Add 10 mL of water and swirl until all solids are dissolved.[11] Note: Some procedures may use sodium carbonate or sodium hydroxide as the base and may use guanidine salts like the hydrochloride or nitrate directly.[12][13][14]

  • Reaction Initiation: To the resulting solution, add 2,4-pentanedione (3.0 mL) all at once. Swirl the flask for 1-2 minutes to ensure thorough mixing.[11]

  • Heating: Attach a reflux condenser to the flask and heat the mixture at reflux for 10-15 minutes.[11] Alternative conditions reported in the literature include heating at 95-100°C for 2-3 hours.[12][14]

  • Isolation: Pour the hot reaction mixture into a small beaker and cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water.[15] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The final product, 2-amino-4,6-dimethylpyrimidine, is a white solid with a melting point of 152-155°C.[13] Structure can be confirmed by spectroscopic methods (¹H-NMR, IR, MS).[13] Expected yield under optimized conditions can be high, with some reports citing yields of 75-88%.[13][14]

Guanylation, the process of adding a guanidine group to a molecule (typically an amine), is fundamental in medicinal chemistry. While various specialized reagents exist for this transformation, guanidine carbonate can be used in certain contexts, often by conversion to a more reactive intermediate. The direct guanylation of amines with carbodiimides is considered the most atom-economical route, and guanidine-based catalysts are often employed.[16]

The general logic of guanylation involves the activation of a precursor followed by nucleophilic attack by an amine.

guanylation_logic cluster_reagents Starting Materials Amine Primary/Secondary Amine (R-NH₂) Attack Nucleophilic Attack by Amine Amine->Attack GuanylatingAgent Guanylating Agent (e.g., Carbodiimide, Thiourea derivative) Activation Activation Step (Catalyst or Reagent) GuanylatingAgent->Activation Activation->Attack Product Guanidine Product Attack->Product

Fig. 3: Logical flow of a catalytic guanylation reaction.

Experimental Protocol: General Guanylation using a Polymer-Bound Thiopseudourea

While not using guanidine carbonate directly, this protocol illustrates a common modern method for guanylation, a key reaction type for which the guanidine moiety is the ultimate goal.

  • Reaction Setup: In a suitable reaction vessel, mix the amine (1 mmol) with a polymer-bound bis(tert-butoxycarbonyl)thiopseudourea reagent (5 mmol).

  • Solvent Addition: Add tetrahydrofuran (THF, 5 mL) to the mixture.

  • Reaction: Stir the suspension at room temperature for approximately 40 hours.

  • Work-up: Filter the reaction mixture to remove the polymer resin. Wash the resin with additional THF (2 x 3 mL).

  • Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the pure, protected monosubstituted guanidine. The Boc protecting groups can be removed using standard acidic deprotection methods.

Role in Drug Development and Pharmaceutical Synthesis

The guanidine functional group is a privileged structure in medicinal chemistry due to its ability to form strong, charge-reinforced hydrogen bonds with biological targets like enzymes and receptors. Guanidine carbonate serves as a key starting material for introducing this moiety into active pharmaceutical ingredients (APIs).[1] It is used in the synthesis of a wide range of therapeutic agents, including:

  • Antidiabetic Agents: While not the primary precursor for major biguanides, it can be used in specific synthetic routes to introduce the necessary functional groups.[1]

  • Antihypertensive and Antiviral Drugs: The guanidine group is critical for the therapeutic action of many antibacterial, antiviral, and antihypertensive agents.[1]

  • pH Regulation: In pharmaceutical formulations, guanidine carbonate can act as a pH adjuster or buffer, which is crucial for maintaining the stability and efficacy of many drug products.[1]

Safety and Handling

Guanidine carbonate is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. It should be stored away from strong acids and oxidizing agents.[5][9]

Conclusion

Guanidine carbonate is a foundational and economically significant raw material in organic synthesis. Its robust utility as a strong organic base and as a precursor for the vital guanidine moiety ensures its continued importance in academic research and industrial applications, particularly in the development of novel pharmaceuticals and fine chemicals. A thorough understanding of its properties, reactivity, and handling is essential for any scientist or researcher working in these fields.

References

Guanidine Carbonate: A Core Component in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Guanidine carbonate is a strongly alkaline, water-soluble organic salt that has emerged as a critical building block and versatile reagent in the chemical industry.[1][2] Its unique properties make it an invaluable intermediate in the synthesis of a wide array of products, most notably active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] This guide provides a technical overview of the role of guanidine carbonate in these sectors, detailing its applications, synthesis, reaction mechanisms, and relevant experimental considerations.

Role in the Pharmaceutical Industry

Guanidine carbonate serves multiple functions in pharmaceutical development and manufacturing, from being a primary synthetic precursor to acting as a formulation aid.

1.1. Intermediate in API Synthesis The guanidinium group is a key pharmacophore found in numerous therapeutic agents due to its ability to form strong, delocalized hydrogen bonds and interact with biological targets. Guanidine carbonate provides a stable and efficient source for introducing this functionality into complex molecules.[5] It is a key intermediate for drugs in several classes:

  • Antibiotics and Antifungals : It is a crucial component in the manufacturing of certain antibiotics and antifungal agents.[6]

  • Antivirals and Antihypertensives : The guanidine moiety is critical for the therapeutic action of various antiviral and antihypertensive drugs.[5]

  • Hypoglycemic and Anticancer Drugs : Guanidine carbonate is used as a raw material in the synthesis of hypoglycemic agents for treating conditions like diabetes, as well as certain anticancer drugs that interfere with the growth of tumor cells.[7]

  • Sulfa Drugs : The compound is also utilized in the production of synthetic sulfa drugs.[8]

1.2. pH Regulation and Stabilization As a strong organic base with a pKa of approximately 12.5, guanidine carbonate is an effective pH modifier and buffering agent in pharmaceutical formulations.[9][10] Maintaining a specific pH is often critical for the stability, solubility, and efficacy of drug products. It is used, for example, in the stabilization of cytidine triphosphate injections.[9]

1.3. Protein Denaturation in Research In biochemical research, which forms the foundation of drug discovery, guanidine carbonate functions as a potent protein denaturant.[5][9] This property is leveraged in studies of protein folding and refolding, which is essential for understanding drug-protein interactions and for the development of biopharmaceuticals.[5]

Role in the Agrochemical Industry

Similar to its role in pharmaceuticals, guanidine carbonate is a key intermediate in the synthesis of modern agrochemicals.[4]

  • Herbicides and Fungicides : It is a precursor for various pesticides, including herbicides and fungicides.[6] The guanidine functional group can be tailored to impart specific biological activities required for crop protection.

  • Pesticide Intermediates : Phenylguanidine hydrogencarbonate, derived from guanidine chemistry, is used as an intermediate in the production of pesticidally active pyrimidine derivatives.[11] Guanidine derivatives have been developed into insecticides that are effective against a range of agricultural and horticultural pests.[12]

Synthesis and Key Reaction Mechanisms

3.1. Industrial Production of Guanidine Carbonate The primary industrial synthesis of guanidine carbonate involves a multi-step process starting from dicyandiamide and an ammonium salt (such as ammonium chloride).[6][8] The process generally follows the pathway outlined below.

G1 DCD Dicyandiamide + Ammonium Salt reagent1 Melt at 170-230 °C DCD->reagent1 GS Guanidine Salt (e.g., Guanidine HCl) reagent2 Neutralization with Alkali GS->reagent2 FG Free Guanidine reagent3 Absorption of Carbon Dioxide (CO2) FG->reagent3 GC Guanidine Carbonate reagent1->GS reagent2->FG reagent3->GC

Industrial Synthesis of Guanidine Carbonate.

3.2. Core Reaction Mechanisms Guanidine carbonate's utility stems from its participation in several fundamental organic reactions.

  • Guanylation Reactions : As a nucleophile, the guanidine moiety can attack electrophilic centers, making it a key reagent for guanylation—the process of adding a guanidyl group to a molecule. This is fundamental to synthesizing many of the pharmaceuticals and agrochemicals mentioned previously.[13]

G2 sub Substrate (e.g., R-NH2) prod Guanylated Product (R-NH-C(=NH)NH2) sub->prod Guanylation gc Guanidine Carbonate gc->prod

General schematic of a guanylation reaction.
  • Base-Catalyzed Reactions : Its strong basicity allows it to deprotonate a variety of acidic compounds, making it an effective catalyst for reactions such as aldol condensations.[13] In these reactions, it facilitates the formation of an enolate ion, which then acts as a nucleophile.[13]

  • Synthesis of Heterocycles : Guanidine is a classic reagent for the synthesis of nitrogen-containing heterocyclic compounds, which are ubiquitous in medicinal chemistry and agrochemistry.[14][15] A common example is the reaction with 1,3-dicarbonyl compounds to form substituted pyrimidines.[13][15]

G3 start Prepare Reactants: 1,3-Diketone & Guanidine Carbonate react Condensation Reaction (Solvent, Heat) start->react cyclize Intramolecular Cyclization & Dehydration react->cyclize isolate Isolate & Purify Product cyclize->isolate product Substituted Pyrimidine isolate->product

Workflow for pyrimidine synthesis using guanidine.

Quantitative Data and Experimental Protocols

The precise conditions and yields for the synthesis of specific commercial products are often proprietary. However, published literature and patents provide representative data for key transformations involving guanidine carbonate and related intermediates.

Table 1: Representative Synthesis Data

Product Reactants Reagent/Catalyst Key Conditions Yield Reference
Guanidine Carbonate Nitroguanidine, Ammonium Carbonate Water Heat to 65-70°C, then boil for 2 hours ~90%
Phenylguanidine Carbonate Aniline, Aqueous Cyanamide Sodium Carbonate Reaction at 85-87°C, precipitation at 5°C 92.7% [11]

| Dibutyl Carbonate | 1-Bromobutane, 1-Butanol | Tetramethylguanidine (TMG), CO₂ | 50°C, atmospheric pressure, 24h | >99% |[16] |

Experimental Protocol: Synthesis of Phenylguanidine Carbonate (Adapted from EP0560726A2) [11]

This protocol illustrates a typical synthesis of a guanidine derivative, a key intermediate for pharmaceuticals and agrochemicals.

  • Preparation of Aniline Hydrochloride : To 98.2 g (1.0 mol) of aniline, add 32% HCl until the pH of the solution reaches approximately 2.5.

  • Reaction with Cyanamide : Heat the solution to 87°C and add 93.0 g of a 50% aqueous solution of cyanamide (1.10 mol) over a period of 1 hour, maintaining the pH between 2.4 and 2.7 by adding additional HCl as needed.

  • Reaction Completion : Stir the mixture for 2 hours at 85°C to ensure the reaction goes to completion.

  • Precipitation : Cool the mixture to 60°C. Over a 30-minute period, add a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water.

  • Isolation : Cool the resulting slurry to 5°C to complete the crystallization of the product.

  • Filtration and Drying : Filter the crystalline precipitate and dry to yield phenylguanidine carbonate. The reported yield for this procedure is 163 g, corresponding to 92.7% based on the initial aniline.[11]

Conclusion

Guanidine carbonate is a fundamentally important and versatile chemical intermediate.[3][6] Its roles as a primary building block for introducing the essential guanidinium pharmacophore, a strong organic base for catalysis, and a pH-regulating agent make it indispensable in the production of a wide range of pharmaceuticals and agrochemicals.[4][5][7][9] A thorough understanding of its synthesis, properties, and reaction mechanisms is crucial for researchers and professionals aiming to develop novel, effective, and economically viable chemical products in these critical industries.

References

Methodological & Application

Application Notes and Protocols for Protein Denaturation Studies Using Guanidine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine carbonate is a strong, organic alkali salt that serves as a versatile tool in biochemical and pharmaceutical research.[1][2] Similar to the more commonly used guanidine hydrochloride, guanidine carbonate acts as a potent chaotropic agent, capable of disrupting the non-covalent interactions that stabilize the intricate three-dimensional structure of proteins.[3][4] This property makes it a valuable reagent for studies involving protein folding and unfolding, determination of protein stability, and in the formulation of biopharmaceuticals where controlled denaturation is required.[3]

These application notes provide a comprehensive overview of the principles and methodologies for utilizing guanidine carbonate in protein denaturation studies. Detailed protocols for monitoring protein unfolding using various spectroscopic techniques are presented, along with data interpretation guidelines.

Mechanism of Action

Guanidine carbonate, as a source of the guanidinium ion, disrupts the native conformation of proteins primarily by interfering with the hydrogen-bonding network of water. This disruption weakens the hydrophobic effect, a major driving force in protein folding, leading to the solubilization of nonpolar amino acid residues that are typically buried within the protein core.[5][6] The guanidinium ion can also interact directly with the protein surface.[7] This combined action leads to the progressive loss of tertiary and secondary structure, ultimately resulting in a denatured, random coil state.

Applications in Research and Drug Development

  • Protein Folding and Refolding Studies: Guanidine carbonate can be used to completely denature a protein, which can then be subjected to refolding protocols to study the mechanisms of protein folding and identify stable intermediates.[3]

  • Determination of Protein Stability: By monitoring the unfolding of a protein as a function of guanidine carbonate concentration, researchers can determine its conformational stability. This is crucial for comparing the stability of protein variants, assessing the effects of mutations, and evaluating the impact of ligand binding.

  • Biopharmaceutical Formulations: In some instances, controlled denaturation is necessary for the formulation of therapeutic proteins. Guanidine carbonate can be employed as an excipient to maintain protein solubility and stability in specific formulations.[3]

  • Solubilization of Inclusion Bodies: Recombinantly expressed proteins in bacteria often form insoluble aggregates known as inclusion bodies. Guanidine carbonate can be used to solubilize these aggregates, allowing for subsequent purification and refolding of the target protein.

Experimental Protocols

I. Preparation of Guanidine Carbonate Stock Solution

Materials:

  • Guanidine Carbonate (MW: 180.17 g/mol )

  • High-purity water (Milli-Q or equivalent)

  • Buffer of choice (e.g., phosphate, Tris)

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • To prepare a 6 M stock solution of guanidine carbonate, weigh out 108.1 g of guanidine carbonate.

  • In a fume hood, slowly add the guanidine carbonate to approximately 80 mL of high-purity water in a beaker with a stir bar. The dissolution process is endothermic, so the solution will become cold.

  • Stir the solution until the guanidine carbonate is completely dissolved. This may take some time.

  • Once dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with high-purity water.

  • Crucially, measure and adjust the pH of the stock solution. Guanidine carbonate solutions are alkaline.[1] Adjust the pH to the desired experimental value using a suitable acid (e.g., HCl). Be aware that this will generate gas (CO2), so perform this step slowly in a fume hood. The final solution will contain guanidinium ions, carbonate/bicarbonate ions, and the counter-ion from the acid used for pH adjustment.

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Determine the precise concentration of the guanidine carbonate stock solution by refractive index measurements if high accuracy is required.

II. Monitoring Protein Denaturation by Spectroscopic Methods

The unfolding of a protein in the presence of increasing concentrations of guanidine carbonate can be monitored by observing changes in its spectroscopic properties. The most common techniques are Circular Dichroism (CD) and fluorescence spectroscopy.

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation.

Experimental Workflow:

CD_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prot Protein Solution Mix Prepare Samples with Varying [GdnC] Prot->Mix GdnC Guanidine Carbonate Stock Solution GdnC->Mix CD Acquire Far-UV CD Spectra Mix->CD Plot Plot MRE at 222 nm vs. [GdnC] CD->Plot Fit Fit Data to a Sigmoidal Model Plot->Fit Calc Calculate ΔG° and m-value Fit->Calc

Caption: Workflow for CD-monitored protein denaturation.

Protocol:

  • Prepare a series of protein samples in your buffer of choice containing increasing concentrations of guanidine carbonate (e.g., 0 M to 6 M in 0.2 M increments). Ensure the final protein concentration is constant across all samples (typically 0.1-0.2 mg/mL).

  • Allow the samples to equilibrate for a sufficient time (e.g., 2-24 hours) at a constant temperature.

  • Acquire the far-UV CD spectrum for each sample using a CD spectropolarimeter.

  • Monitor the change in the mean residue ellipticity (MRE) at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Plot the MRE at 222 nm as a function of the guanidine carbonate concentration.

  • The resulting data can be fitted to a sigmoidal transition curve to determine the midpoint of the transition (Cm), which is the concentration of denaturant at which 50% of the protein is unfolded.

B. Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is sensitive to the local environment of these residues. Unfolding of a protein typically exposes these residues to the aqueous solvent, leading to changes in fluorescence intensity and a red shift in the emission maximum.

Experimental Workflow:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prot Protein Solution Mix Prepare Samples with Varying [GdnC] Prot->Mix GdnC Guanidine Carbonate Stock Solution GdnC->Mix Fluor Acquire Fluorescence Emission Spectra Mix->Fluor Plot Plot Emission Maxima or Intensity vs. [GdnC] Fluor->Plot Fit Fit Data to a Sigmoidal Model Plot->Fit Calc Calculate ΔG° and m-value Fit->Calc

Caption: Workflow for fluorescence-monitored denaturation.

Protocol:

  • Prepare a series of protein samples with increasing concentrations of guanidine carbonate as described for the CD experiments. The protein concentration is typically lower for fluorescence measurements (e.g., 10-50 µg/mL).

  • Equilibrate the samples at a constant temperature.

  • Set the excitation wavelength (e.g., 280 nm for exciting both tryptophan and tyrosine, or 295 nm for selective excitation of tryptophan).

  • Acquire the fluorescence emission spectrum for each sample (e.g., from 300 to 400 nm).

  • Plot either the wavelength of maximum emission or the fluorescence intensity at a specific wavelength as a function of the guanidine carbonate concentration.

  • Fit the data to a sigmoidal curve to determine the Cm value.

Data Presentation and Analysis

The quantitative data obtained from denaturation experiments are typically summarized in a table for easy comparison. The free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value (a measure of the dependence of ΔG on denaturant concentration) can be calculated from the denaturation curves.

Table 1: Example Data from a Guanidine-Induced Denaturation Experiment

Guanidine Carbonate (M)MRE at 222 nm (deg cm² dmol⁻¹)Fluorescence Emission Max (nm)
0.0-12,500335
0.5-12,450335
1.0-12,300336
1.5-11,800338
2.0-10,500342
2.5-8,200348
3.0-5,500352
3.5-3,100355
4.0-1,500356
4.5-1,000356
5.0-950356
5.5-900356
6.0-900356

Logical Relationship for Data Analysis:

Data_Analysis_Logic RawData Raw Spectroscopic Data (MRE or Fluorescence) Plot Plot Signal vs. [GdnC] RawData->Plot DenaturantConc [Guanidine Carbonate] DenaturantConc->Plot Fit Fit to Two-State Model (Sigmoidal Curve) Plot->Fit Params Determine Cm and Slopes (Pre- and Post-transition) Fit->Params FreeEnergy Calculate ΔG° and m-value Params->FreeEnergy

Caption: Logical flow for analyzing denaturation data.

Considerations and Troubleshooting

  • pH Control: Guanidine carbonate solutions are basic. It is essential to carefully adjust and buffer the pH of your experimental solutions.

  • Purity of Reagents: Use high-purity guanidine carbonate and water to avoid interference from impurities.

  • Equilibration Time: Ensure that the protein has reached equilibrium at each denaturant concentration before taking measurements. This can be checked by taking measurements at different time points.

  • Protein Concentration: Ensure that the protein concentration is low enough to avoid aggregation upon denaturation.

  • Temperature Control: Maintain a constant temperature throughout the experiment as protein stability is temperature-dependent.

Conclusion

Guanidine carbonate is a powerful tool for studying protein denaturation. By carefully designing and executing experiments using the protocols outlined above, researchers can gain valuable insights into protein stability, folding, and the fundamental forces that govern protein structure. The data obtained from these studies are critical for advancing our understanding of protein biochemistry and for the development of stable and effective biopharmaceutical products.

References

Application Notes and Protocols for Solubilizing Inclusion Bodies with Guanidine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology and pharmaceutical development. However, high-level expression often leads to the formation of insoluble and biologically inactive protein aggregates known as inclusion bodies. The recovery of functional protein from these aggregates is a critical and often challenging step. While strong chaotropic agents like guanidine hydrochloride and urea are widely used for solubilization, they can lead to complete protein unfolding and subsequent challenges in refolding.

Guanidine carbonate presents an alternative approach to inclusion body solubilization. As a strong organic base, its solutions are alkaline, which can facilitate the disruption of protein aggregates under milder denaturing conditions compared to high concentrations of neutral chaotropes.[1][2][3] This can be advantageous in preserving native-like secondary structures within the solubilized protein, potentially leading to higher refolding yields and greater recovery of bioactive material.[4][5][6]

These application notes provide a detailed protocol for the solubilization of inclusion bodies using guanidine carbonate, along with methods for subsequent protein refolding and analysis. The information is intended to guide researchers in developing robust and efficient processes for recovering active recombinant proteins.

Data Presentation

The successful recovery of active protein from inclusion bodies is dependent on the efficiency of both the solubilization and refolding steps. The following tables provide a summary of expected quantitative outcomes when using different solubilization agents.

Note: Specific quantitative data for guanidine carbonate is limited in publicly available literature. The data presented for "High pH (Guanidine Carbonate proxy)" is based on typical results obtained with alkaline pH solubilization methods, which is the primary mechanism of action for guanidine carbonate.[4][5][6] Optimal conditions and yields will be protein-specific and require empirical determination.

Table 1: Comparison of Solubilization Efficiency of Different Chaotropic Agents

Solubilization AgentTypical ConcentrationSolubilization Efficiency (%)Remarks
Guanidine Hydrochloride6 - 8 M> 95%Strong denaturant, can lead to complete unfolding.[7]
Urea8 M70 - 90%Weaker denaturant than Guanidine Hydrochloride.[7]
High pH (Guanidine Carbonate proxy) pH 10-12 80 - 95% Milder solubilization, may preserve secondary structures.[4][5][6]
N-Lauroylsarcosine1 - 2% (w/v)85 - 95%Anionic detergent, considered a milder denaturant.[1]

Table 2: Comparison of Protein Refolding Yields from Different Solubilization Methods

Solubilization MethodProtein ExampleRefolding Yield (%)Final Bioactivity
6 M Guanidine HydrochlorideHuman Growth Hormone~20%High
8 M UreaBovine Carbonic Anhydrase~30%High
High pH (Guanidine Carbonate proxy) Human Growth Hormone > 40% High [6]
2% N-LauroylsarcosineXIAP-GST~92%High[8]

Experimental Protocols

Protocol 1: Isolation and Washing of Inclusion Bodies

This initial protocol is critical for obtaining a clean preparation of inclusion bodies, free from contaminating cellular components that can interfere with solubilization and refolding.

Materials:

  • Cell paste containing the recombinant protein

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • DNase I

  • Lysozyme

  • High-speed centrifuge

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer at a ratio of 1:10 (g/mL).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant.

  • Resuspend the pellet in Lysis Buffer and repeat the centrifugation.

  • Wash the pellet twice with Wash Buffer.

  • The final washed pellet contains the purified inclusion bodies.

Protocol 2: Solubilization of Inclusion Bodies with Guanidine Carbonate

This protocol utilizes the alkaline properties of guanidine carbonate to solubilize the aggregated protein.

Materials:

  • Washed inclusion body pellet

  • Solubilization Buffer: 2-4 M Guanidine Carbonate, 50 mM Tris-HCl, 10 mM DTT. Adjust the final pH to 10.5-11.5 with HCl if necessary.

  • Stir plate and stir bar

  • Spectrophotometer for protein quantification

Procedure:

  • Resuspend the washed inclusion body pellet in the Guanidine Carbonate Solubilization Buffer. The volume will depend on the pellet size and the desired final protein concentration.

  • Stir the suspension at room temperature for 2-4 hours, or overnight at 4°C for difficult-to-solubilize proteins.

  • Monitor solubilization by observing the clarification of the suspension.

  • Once solubilized, centrifuge the solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized protein.

  • Determine the protein concentration using a suitable method like the Bradford assay, ensuring compatibility with guanidine carbonate.

Protocol 3: Protein Refolding by Dialysis

This is a common and effective method for removing the denaturant and allowing the protein to refold into its native conformation.

Materials:

  • Solubilized protein in Guanidine Carbonate Solubilization Buffer

  • Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione (GSH), 0.1 mM oxidized glutathione (GSSG)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Large beaker and stir plate

Procedure:

  • Transfer the solubilized protein solution into the dialysis tubing.

  • Place the dialysis bag in a beaker containing a 100-fold excess volume of Refolding Buffer.

  • Stir the buffer gently at 4°C.

  • Change the Refolding Buffer every 4-6 hours for a total of 3-4 changes.

  • After the final buffer change, allow the dialysis to proceed overnight.

  • Recover the refolded protein from the dialysis bag.

  • Centrifuge the refolded protein solution at 20,000 x g for 30 minutes at 4°C to pellet any aggregated protein.

  • The supernatant contains the soluble, refolded protein.

Visualizations

Signaling Pathways and Experimental Workflows

Inclusion_Body_Processing_Workflow cluster_0 Inclusion Body Isolation cluster_1 Solubilization cluster_2 Protein Refolding cluster_3 Analysis Cell_Harvest Cell Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Resuspend in Lysis Buffer IB_Washing Inclusion Body Washing Cell_Lysis->IB_Washing Centrifugation Solubilization Guanidine Carbonate Solubilization IB_Washing->Solubilization Resuspend in Solubilization Buffer Clarification Centrifugation Solubilization->Clarification Refolding Dialysis Clarification->Refolding Purification Purification (e.g., Chromatography) Refolding->Purification Activity_Assay Bioactivity Assay Purification->Activity_Assay Characterization Biophysical Characterization Purification->Characterization

Caption: Workflow for Inclusion Body Solubilization and Protein Refolding.

Denaturation_Mechanism Native_Protein Native Protein (Folded, Active) Inclusion_Body Inclusion Body (Aggregated, Inactive) Native_Protein->Inclusion_Body Overexpression Solubilized_Protein Solubilized Protein (Unfolded/Partially Folded) Inclusion_Body->Solubilized_Protein Guanidine Carbonate (High pH) Solubilized_Protein->Inclusion_Body Aggregation upon denaturant removal Refolded_Protein Refolded Protein (Active) Solubilized_Protein->Refolded_Protein Dialysis (Removal of Denaturant)

References

Application Notes: The Role of Guanidine Carbonate in Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanidine carbonate is a strong chaotropic agent crucial in molecular biology for the extraction and purification of nucleic acids (DNA and RNA). Its primary function is to disrupt cellular structures and denature proteins, including nucleases, thereby protecting the nucleic acids from degradation during the isolation process. This document provides detailed application notes and protocols for the use of guanidine carbonate in nucleic acid extraction.

Mechanism of Action

Guanidine carbonate, like other guanidinium salts such as guanidine hydrochloride and guanidine thiocyanate, is a powerful protein denaturant.[1][2][3][4] Its effectiveness stems from its ability to disrupt the hydrogen bond network in water, which in turn destabilizes the native conformation of proteins.[2] This disruption of the secondary and tertiary structures of proteins leads to their unfolding and precipitation.

The key roles of guanidine carbonate in nucleic acid extraction are:

  • Cell Lysis: By disrupting the lipid membranes and protein structures of cells and organelles, guanidine carbonate facilitates the release of nucleic acids into the lysate.

  • Protein Denaturation and Removal: It effectively denatures cellular proteins, including histones and DNA/RNA binding proteins, making them insoluble and easy to separate from the soluble nucleic acids.[2][3]

  • Nuclease Inactivation: Critically, guanidine carbonate inactivates potent nucleases (DNases and RNases) that are released during cell lysis and can rapidly degrade the target nucleic acids.[1][5] This is essential for obtaining high-quality, intact DNA and RNA.[6]

  • Enhanced Binding to Silica: In the presence of high concentrations of chaotropic salts like guanidine carbonate, nucleic acids selectively bind to silica-based membranes or beads, a common principle in modern nucleic acid purification kits.[7]

Diagram of the Mechanism of Action

Guanidine_Carbonate_Mechanism cluster_0 Cellular Environment cluster_1 Addition of Guanidine Carbonate cluster_2 Extraction Process Cell Intact Cell (Nucleic Acids Sequestered) Cell_Lysis Cell Lysis Cell->Cell_Lysis Disrupts Membranes Nucleases Active Nucleases Nuclease_Inactivation Nuclease Inactivation Nucleases->Nuclease_Inactivation Denatures Proteins Cellular Proteins Protein_Denaturation Protein Denaturation Proteins->Protein_Denaturation Unfolds Guanidine_Carbonate Guanidine Carbonate (Chaotropic Agent) Guanidine_Carbonate->Cell_Lysis Guanidine_Carbonate->Protein_Denaturation Guanidine_Carbonate->Nuclease_Inactivation NA_Release Nucleic Acid Release Cell_Lysis->NA_Release NA_Binding Nucleic Acid Binding to Silica NA_Release->NA_Binding Purified_NA Purified Nucleic Acids NA_Binding->Purified_NA Wash & Elute

Caption: Mechanism of guanidine carbonate in nucleic acid extraction.

Quantitative Data Summary

The yield and purity of nucleic acids extracted using guanidine-based methods are critical parameters. The following table summarizes typical quantitative data obtained from such extractions. Purity is often assessed by the A260/A280 and A260/A230 ratios from UV spectrophotometry.[8][9]

Sample TypeTarget Nucleic AcidTypical YieldA260/A280 RatioA260/A230 Ratio
Mammalian Cells (1x10^6)gDNA5 - 10 µg1.8 - 2.0> 1.8
Mammalian Cells (1x10^6)Total RNA5 - 15 µg1.9 - 2.1> 1.8
Human Blood (200 µL)gDNA3 - 8 µg1.8 - 2.0> 1.5
Plant Tissue (100 mg)gDNA1 - 20 µg1.7 - 1.9> 1.5
Bacterial Culture (1 mL)gDNA2 - 10 µg1.8 - 2.0> 1.8

Note: Yields can vary significantly depending on the specific protocol, sample type, and storage conditions. The A260/A280 ratio indicates protein contamination (ideal ~1.8 for DNA, ~2.0 for RNA), while the A260/A230 ratio reflects contamination by chaotropic salts and other organic compounds (ideal >1.5).[9][10] Guanidine salts can absorb at 230 nm, potentially lowering this ratio if not adequately removed during washing steps.[8][10]

Experimental Protocols

Here are detailed protocols for genomic DNA and total RNA extraction using guanidine carbonate-based lysis buffers.

Protocol 1: Genomic DNA (gDNA) Extraction from Mammalian Cells

This protocol is suitable for cultured mammalian cells.

Materials:

  • Lysis Buffer: 4 M Guanidine Carbonate, 50 mM Tris-HCl (pH 8.0), 25 mM EDTA, 1% Triton X-100

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Binding Buffer: 5 M Guanidine Hydrochloride, 30% Isopropanol

  • Wash Buffer I: 50% Ethanol

  • Wash Buffer II: 70% Ethanol

  • Elution Buffer: 10 mM Tris-HCl (pH 8.5)

  • Silica spin columns

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • Microcentrifuge

  • Water bath or heat block at 56°C

Procedure:

  • Cell Lysis:

    • Pellet up to 1x10^6 cells by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 200 µL of Lysis Buffer.

    • Add 20 µL of Proteinase K and vortex to mix.

    • Incubate at 56°C for 30 minutes, with intermittent vortexing.

  • RNA Removal (Optional but Recommended):

    • Add 20 µL of RNase A and incubate at room temperature for 10 minutes.

  • DNA Binding:

    • Add 200 µL of Binding Buffer to the lysate and vortex thoroughly.

    • Transfer the mixture to a silica spin column placed in a 2 mL collection tube.

    • Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µL of Wash Buffer I to the column and centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

    • Add 500 µL of Wash Buffer II to the column and centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

    • Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.

  • Elution:

    • Place the spin column in a clean 1.5 mL microcentrifuge tube.

    • Add 50-100 µL of Elution Buffer directly to the center of the silica membrane.

    • Incubate at room temperature for 5 minutes.

    • Centrifuge at 10,000 x g for 1 minute to elute the gDNA.

Diagram of the gDNA Extraction Workflow

gDNA_Extraction_Workflow Start Start: Mammalian Cell Pellet Lysis Cell Lysis (Guanidine Carbonate, Proteinase K) Start->Lysis Binding Bind DNA to Silica Column (High Salt Concentration) Lysis->Binding Wash1 Wash Step 1 (Remove Proteins & Contaminants) Binding->Wash1 Wash2 Wash Step 2 (Remove Salts) Wash1->Wash2 Elution Elute DNA (Low Salt Buffer) Wash2->Elution End Purified gDNA Elution->End

Caption: Workflow for genomic DNA extraction from mammalian cells.

Protocol 2: Total RNA Extraction from Tissues

This protocol is suitable for soft animal tissues.

Materials:

  • Lysis Buffer: 4 M Guanidine Thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh).[11]

  • Acid-Phenol:Chloroform (pH 4.5)

  • Isopropanol

  • 75% Ethanol (prepared with DEPC-treated water)

  • Nuclease-free water

  • Homogenizer or bead beater

  • Microcentrifuge tubes (nuclease-free)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh 50-100 mg of tissue and place it in a 2 mL tube with a lysis bead.

    • Add 1 mL of Lysis Buffer.

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.

  • Phase Separation:

    • Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to pellet debris.

    • Transfer the supernatant to a new tube.

    • Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1).[11]

    • Vortex vigorously for 15 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of isopropanol and mix gently.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Washing:

    • Carefully decant the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 30-50 µL of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

Diagram of the Logical Relationship in RNA Extraction

RNA_Extraction_Logic Input Tissue Sample Homogenization Homogenization in Guanidine Thiocyanate Input->Homogenization Phase_Separation Acid-Phenol:Chloroform Extraction Homogenization->Phase_Separation Aqueous_Phase Aqueous Phase (Contains RNA) Phase_Separation->Aqueous_Phase Organic_Phase Organic/Interphase (DNA & Proteins) Phase_Separation->Organic_Phase Precipitation Isopropanol Precipitation Aqueous_Phase->Precipitation Washing Ethanol Wash Precipitation->Washing Output Purified Total RNA Washing->Output

References

Guanidine Carbonate as a Chaotropic Agent in Protein Refolding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Guanidine carbonate is a strong organic alkali and chaotropic agent utilized in the denaturation and subsequent refolding of proteins.[1][2] Similar to the more commonly used guanidine hydrochloride, guanidine carbonate disrupts the non-covalent interactions that stabilize a protein's three-dimensional structure, leading to its unfolding. This process is crucial for solubilizing proteins from inclusion bodies, which are dense aggregates of misfolded protein often formed during recombinant protein expression in microbial systems.

The guanidinium ion is the active chaotropic species in guanidine salts.[3] It functions by disrupting the hydrogen-bonding network of water and interacting with the protein, which weakens the hydrophobic effect—a major driving force in protein folding.[3][4] This leads to the solubilization of hydrophobic regions of the protein that are typically buried within its core. While guanidine hydrochloride is a neutral salt, guanidine carbonate's alkaline nature provides an additional parameter to consider in optimizing denaturation and refolding protocols. The carbonate ion will influence the pH of the solution, which can be advantageous for proteins that are more stable or soluble at a higher pH.

The choice of the counter-ion in guanidinium salts can affect protein stability and refolding efficiency.[1][5] While guanidine hydrochloride is a strong denaturant, other salts like guanidine sulfate can have a stabilizing effect.[1] The specific properties of guanidine carbonate, therefore, offer a unique variable in the design of protein refolding experiments.

Key Considerations for Using Guanidine Carbonate:

  • pH: Guanidine carbonate is a salt of a strong base (guanidine) and a weak acid (carbonic acid), resulting in an alkaline pH in solution. This is a critical difference from guanidine hydrochloride. The pH of the denaturation and refolding buffers must be carefully monitored and adjusted.

  • Concentration: For denaturation, concentrations in the range of 4-8 M are typically used, similar to guanidine hydrochloride.[6] The optimal concentration is protein-dependent and should be determined empirically.

  • Additives: The refolding buffer often includes additives to aid in the correct folding of the protein and to prevent aggregation. These can include:

    • Redox systems: A combination of reduced and oxidized glutathione (GSH/GSSG) is commonly used to facilitate the correct formation of disulfide bonds.

    • Aggregation suppressors: L-arginine and polyols like glycerol or sorbitol can help to prevent protein aggregation during refolding.[6]

    • Stabilizers: Low concentrations of non-detergent sulfobetaines can also improve refolding yields.

Mechanism of Chaotropic Agent-Induced Protein Denaturation and Refolding

The process of denaturation and refolding is a delicate balance between solubilizing the misfolded protein and providing an environment conducive to its proper folding into a biologically active conformation.

Chaotropic_Mechanism cluster_denaturation Denaturation cluster_refolding Refolding AggregatedProtein Aggregated Protein (Inclusion Body) DenaturedProtein Solubilized & Unfolded Protein AggregatedProtein->DenaturedProtein High Concentration of Guanidine Carbonate RefoldingIntermediate Refolding Intermediate DenaturedProtein->RefoldingIntermediate Removal of Guanidine Carbonate (e.g., Dialysis, Dilution) NativeProtein Correctly Folded (Native) Protein RefoldingIntermediate->NativeProtein Correct Folding Pathway MisfoldedAggregate Misfolded Aggregates RefoldingIntermediate->MisfoldedAggregate Aggregation Pathway

Mechanism of protein denaturation and refolding.

Quantitative Data Summary

Specific quantitative data on protein refolding yields using guanidine carbonate is not extensively available in peer-reviewed literature. The following tables provide a comparison of the physicochemical properties of common chaotropic agents and a template for determining the optimal guanidine carbonate concentration.

Table 1: Comparison of Physicochemical Properties of Common Chaotropic Agents

Chaotropic AgentMolar Mass ( g/mol )Typical Denaturation ConcentrationpH of Solution (unbuffered)
Guanidine Carbonate180.17[7]4-8 M (estimated)Alkaline
Guanidine Hydrochloride95.536-8 M[6]Neutral
Urea60.066-8 MNeutral

Table 2: Template for Optimization of Guanidine Carbonate Concentration for Protein Solubilization

Guanidine Carbonate ConcentrationObservation of Inclusion Body PelletSoluble Protein Concentration (mg/mL)Purity of Solubilized Protein (%)
2 MIncomplete solubilization
4 MPartial solubilization
6 MComplete or near-complete solubilization
8 MComplete solubilization

Experimental Protocols

The following protocols are generalized and should be optimized for the specific protein of interest.

Protocol 1: Solubilization of Inclusion Bodies with Guanidine Carbonate

This protocol describes the extraction and solubilization of proteins from inclusion bodies.

Solubilization_Workflow Start Cell Pellet Containing Inclusion Bodies CellLysis Cell Lysis (e.g., Sonication, French Press) Start->CellLysis Centrifugation1 Centrifugation to Pellet Inclusion Bodies CellLysis->Centrifugation1 Washing Wash Inclusion Bodies (e.g., with Triton X-100, low M Urea) Centrifugation1->Washing Centrifugation2 Centrifugation to Collect Washed Inclusion Bodies Washing->Centrifugation2 Solubilization Solubilization in Guanidine Carbonate Buffer Centrifugation2->Solubilization Centrifugation3 Clarification by Centrifugation Solubilization->Centrifugation3 End Solubilized, Denatured Protein Centrifugation3->End

Workflow for inclusion body solubilization.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

  • Solubilization Buffer (6 M Guanidine Carbonate, 100 mM Tris-HCl, 10 mM DTT, pH adjusted to 8.5)

  • High-speed centrifuge

  • Sonicator or other cell disruption equipment

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Disrupt the cells using sonication or a French press.

  • Inclusion Body Isolation: Centrifuge the cell lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 15 minutes with gentle agitation. Centrifuge again at 15,000 x g for 20 minutes at 4°C. Repeat this wash step at least once to remove cell debris and membrane fragments.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the amount of inclusion bodies, but a starting point is 5-10 mL per gram of wet cell paste.

  • Incubation: Incubate the suspension at room temperature for 1-2 hours with gentle stirring to allow for complete solubilization of the protein.

  • Clarification: Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Collection: Carefully collect the supernatant containing the solubilized, denatured protein.

Protocol 2: Protein Refolding by Dialysis

This protocol describes the refolding of the solubilized protein by gradually removing the guanidine carbonate.

Refolding_Workflow Start Solubilized, Denatured Protein in Guanidine Carbonate Dialysis1 Dialysis against Refolding Buffer with 2 M Guanidine Carbonate Start->Dialysis1 Dialysis2 Dialysis against Refolding Buffer with 1 M Guanidine Carbonate Dialysis1->Dialysis2 Dialysis3 Dialysis against Refolding Buffer with 0.5 M Guanidine Carbonate Dialysis2->Dialysis3 Dialysis4 Dialysis against Final Refolding Buffer (no Guanidine Carbonate) Dialysis3->Dialysis4 Concentration Concentrate Refolded Protein Dialysis4->Concentration End Purified, Refolded Protein Concentration->End

Stepwise dialysis for protein refolding.

Materials:

  • Solubilized, denatured protein in 6 M Guanidine Carbonate

  • Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.0)

  • Dialysis tubing with an appropriate molecular weight cutoff

  • Stir plate and stir bar

Procedure:

  • Preparation: Place the solubilized protein solution into dialysis tubing.

  • Stepwise Dialysis:

    • Dialyze against a 100-fold volume of Refolding Buffer containing 2 M Guanidine Carbonate for 4-6 hours at 4°C with gentle stirring.

    • Change the dialysis buffer to Refolding Buffer containing 1 M Guanidine Carbonate and dialyze for another 4-6 hours at 4°C.

    • Change the dialysis buffer to Refolding Buffer containing 0.5 M Guanidine Carbonate and dialyze for 4-6 hours at 4°C.

    • Change the dialysis buffer to Refolding Buffer without Guanidine Carbonate and dialyze overnight at 4°C. Perform at least one more buffer change with fresh Refolding Buffer.

  • Clarification: After dialysis, centrifuge the protein solution at 20,000 x g for 30 minutes at 4°C to remove any aggregated protein.

  • Concentration and Analysis: The soluble, refolded protein in the supernatant can be concentrated using an appropriate method (e.g., ultrafiltration). The activity and correct folding of the protein should be assessed using relevant functional assays and biophysical techniques (e.g., circular dichroism, fluorescence spectroscopy).

Disclaimer: These protocols provide a general framework. The optimal conditions for protein denaturation and refolding are highly protein-specific and require empirical optimization. Careful attention should be paid to protein concentration, temperature, pH, and the composition of the refolding buffer.

References

The Role of Guanidine Carbonate in Enzyme Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine carbonate, a strong organic alkali, serves as a versatile tool in enzyme activity assays, primarily utilized for its protein denaturation and pH-modulating properties. While guanidine hydrochloride is more commonly cited in literature for protein denaturation studies, guanidine carbonate offers distinct advantages in specific applications where pH control is critical. This document provides detailed application notes and protocols for the use of guanidine carbonate in studying enzyme kinetics, stability, and refolding, with a focus on its role as a denaturant and a component of refolding buffers.

Introduction

The guanidinium ion is a powerful chaotropic agent that disrupts the tertiary and secondary structures of proteins by interfering with hydrogen bonds and hydrophobic interactions that are essential for their native conformation. This denaturation process is often reversible, making guanidinium salts invaluable for studying protein folding and stability. Guanidine carbonate ([H₂NC(:NH)NH₂]₂·H₂CO₃) provides a source of guanidinium ions and, due to the carbonate ion, creates an alkaline environment in aqueous solutions.[1][2] A 4% aqueous solution of guanidine carbonate has a pH of approximately 11.2. This alkaline property can be leveraged in specific enzyme assays where denaturation under basic conditions is desired or to facilitate the refolding of proteins that require an alkaline environment.

Key Applications of Guanidine Carbonate in Enzyme Assays

  • Enzyme Denaturation Studies: Guanidine carbonate can be used to unfold enzymes to study their stability and the kinetics of denaturation. By monitoring the loss of enzyme activity as a function of guanidine carbonate concentration, researchers can determine the concentration required for 50% inactivation (IC50), which provides a measure of the enzyme's conformational stability.

  • Protein Refolding and Reactivation: After denaturation, the removal of guanidine carbonate can allow some enzymes to refold into their active conformation. Guanidine carbonate's alkaline nature can be beneficial in refolding protocols for proteins that are more stable or refold more efficiently at a higher pH. It is often used in the initial solubilization of inclusion bodies, which are insoluble protein aggregates common in recombinant protein expression.

  • pH Adjustment in Assay Buffers: Due to its strong basicity, guanidine carbonate can be used as a pH-adjusting agent in certain biochemical assays.[3] However, its denaturing properties at higher concentrations must be considered.

Data Presentation

The following tables summarize quantitative data on the effects of guanidinium salts on enzyme activity and stability. While specific data for guanidine carbonate is limited in the literature, the data for guanidine hydrochloride (GuHCl) provides a strong proxy for the effect of the guanidinium ion.

Table 1: Effect of Guanidine Hydrochloride on the Activity of Various Enzymes

EnzymeSubstrateGuHCl Concentration (M) for 50% InactivationReference
PapainN-Benzoyl-L-arginine ethyl ester~0.5[2]
D-glyceraldehyde-3-phosphate dehydrogenaseD-glyceraldehyde-3-phosphate<0.5[4]
Streptomycin adenylyltransferaseStreptomycin~1.0
Lysozyme(GlcNAc)₃~3.0[5]

Table 2: Comparison of Denaturing Potency of Guanidine Hydrochloride and Urea

PropertyGuanidine HydrochlorideUreaReference
Typical Denaturing Concentration 4 - 6 M for complete denaturation6 - 8 M for complete denaturation[3]
Nature of Denaturant Ionic, can mask electrostatic interactionsNeutral[6][7]
Solubility HighModerate[3]

Experimental Protocols

Protocol 1: Determination of Enzyme Inactivation by Guanidine Carbonate

This protocol describes a general method to determine the concentration of guanidine carbonate required to inactivate an enzyme.

Materials:

  • Purified enzyme stock solution

  • Guanidine carbonate stock solution (e.g., 8 M)

  • Assay buffer appropriate for the enzyme

  • Substrate for the enzyme

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare a series of guanidine carbonate dilutions: From the 8 M stock solution, prepare a range of concentrations (e.g., 0 M, 0.5 M, 1 M, 2 M, 4 M, 6 M, 8 M) in the enzyme's assay buffer. Note that the pH of the final solution will be alkaline.

  • Incubate the enzyme with guanidine carbonate: Add a constant amount of the enzyme stock solution to each guanidine carbonate dilution. The final enzyme concentration should be suitable for the activity assay. Incubate the mixtures at a constant temperature for a defined period (e.g., 1 hour) to allow for denaturation to reach equilibrium.

  • Initiate the enzyme activity assay: Start the enzymatic reaction by adding the substrate to each tube.

  • Measure enzyme activity: Monitor the reaction progress using a spectrophotometer or other suitable instrument. Calculate the initial reaction velocity for each guanidine carbonate concentration.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the guanidine carbonate concentration. Determine the IC50 value, which is the concentration of guanidine carbonate that causes a 50% loss of enzyme activity.

Protocol 2: Enzyme Refolding and Reactivation Following Denaturation with Guanidine Carbonate

This protocol outlines a general procedure for refolding a denatured enzyme and measuring the recovery of its activity.

Materials:

  • Denatured enzyme in a high concentration of guanidine carbonate (from Protocol 1)

  • Refolding buffer (e.g., Tris-HCl buffer at a specific pH, may contain additives like L-arginine to suppress aggregation)

  • Assay buffer and substrate for the enzyme

  • Dialysis tubing or a size-exclusion chromatography column

Procedure:

  • Remove the denaturant:

    • Dialysis: Place the denatured enzyme solution in a dialysis bag and dialyze against a large volume of refolding buffer. Perform several buffer changes over 24-48 hours at 4°C.

    • Rapid Dilution: Rapidly dilute the denatured enzyme solution into a large volume of cold refolding buffer. The final guanidine carbonate concentration should be low enough to permit refolding (typically <0.5 M).

  • Allow for refolding: Incubate the enzyme solution at a low temperature (e.g., 4°C) for a period of time (e.g., 12-24 hours) to allow for proper refolding.

  • Measure recovered enzyme activity: Take an aliquot of the refolded enzyme solution and perform the standard activity assay as described in Protocol 1 (in the absence of guanidine carbonate).

  • Calculate the percentage of reactivation: Compare the activity of the refolded enzyme to the activity of the same amount of native enzyme that was not subjected to denaturation.

Visualizations

EnzymeDenaturationRenaturation NativeEnzyme Native Enzyme (Active Conformation) DenaturedEnzyme Denatured Enzyme (Inactive, Unfolded) NativeEnzyme->DenaturedEnzyme + Guanidine Carbonate (Denaturation) RefoldedEnzyme Refolded Enzyme (Active Conformation) DenaturedEnzyme->RefoldedEnzyme - Guanidine Carbonate (Renaturation) Aggregates Aggregates (Inactive) DenaturedEnzyme->Aggregates Aggregation

Caption: Enzyme denaturation and renaturation workflow.

ExperimentalWorkflow cluster_denaturation Denaturation Phase cluster_activity_assay Activity Assay cluster_refolding Refolding Phase (Optional) A Prepare Guanidine Carbonate Dilutions B Incubate Enzyme with Guanidine Carbonate A->B C Add Substrate B->C E Remove Guanidine Carbonate (Dialysis/Dilution) B->E For refolding studies D Measure Enzymatic Activity C->D F Incubate to Allow Refolding E->F G Assay for Recovered Activity F->G

Caption: Experimental workflow for enzyme studies.

Discussion

The primary role of guanidine carbonate in enzyme activity assays is as a denaturing agent, driven by the chaotropic nature of the guanidinium ion. Its utility is analogous to that of guanidine hydrochloride. The key differentiator for guanidine carbonate is its inherent alkalinity. This property can be advantageous in studies of enzymes that are stable or active in alkaline conditions, or for protein refolding protocols that benefit from a high pH environment. However, this alkalinity also necessitates careful consideration of the final pH of the assay solution, as it can significantly impact enzyme activity and stability, independent of the denaturing effect.

Researchers should be aware that the carbonate ion itself could potentially interact with certain enzymes, particularly those with metal cofactors. Therefore, when choosing between guanidine salts, the specific properties of the enzyme under investigation and the desired assay conditions should be carefully considered.

Conclusion

Guanidine carbonate is a valuable reagent for researchers studying enzyme stability, folding, and kinetics. While less common than its hydrochloride counterpart, its unique alkaline property offers an additional variable for optimizing experimental conditions, particularly in protein refolding applications. The protocols and data presented here provide a framework for the effective use of guanidine carbonate in enzyme activity assays.

References

Guanidine Carbonate in Cell Lysis Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine salts are potent chaotropic agents widely employed in molecular biology for cell lysis and the extraction of nucleic acids and proteins. By disrupting the hydrogen bond network of water, these salts effectively denature proteins, including potent degradative enzymes like nucleases and proteases, thereby preserving the integrity of the target molecules. While guanidine hydrochloride and guanidine thiocyanate are the most commonly used salts for this purpose, guanidine carbonate presents a viable, albeit less documented, alternative. Its strong basic nature and denaturing capabilities make it a subject of interest for specific applications.

These application notes provide a comprehensive overview of the use of guanidine salts in cell lysis buffers, with a special focus on the potential applications and theoretical protocols for guanidine carbonate. Detailed experimental protocols for established guanidine-based lysis procedures are also included.

Mechanism of Action

Guanidinium ions, the active component of guanidine salts, are powerful protein denaturants. They interfere with the non-covalent interactions that stabilize the three-dimensional structure of proteins, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.[1][2] This leads to the unfolding and inactivation of cellular proteins, including enzymes that can degrade DNA, RNA, and other proteins. The disruption of cellular membranes and the dissociation of nucleoprotein complexes are also facilitated, leading to the release of intracellular contents.[3]

cluster_cell Intact Cell cluster_lysis Cell Lysis Cellular_Proteins Cellular Proteins (including Nucleases/Proteases) Denatured_Proteins Denatured & Inactivated Proteins Cellular_Proteins->Denatured_Proteins Denaturation Nucleic_Acids Nucleic Acids (DNA/RNA) Released_Nucleic_Acids Released & Protected Nucleic Acids Nucleic_Acids->Released_Nucleic_Acids Cell_Membrane Cell Membrane Cell_Membrane->Released_Nucleic_Acids Lysis Guanidinium_Ion Guanidinium Ion (from Guanidine Carbonate) Guanidinium_Ion->Cellular_Proteins Disrupts H-bonds & hydrophobic interactions Guanidinium_Ion->Cell_Membrane Disrupts membrane integrity

Figure 1: Mechanism of cell lysis by guanidinium ions.

Comparison of Common Guanidine Salts in Lysis Buffers

The choice of the guanidine salt can influence the efficiency of lysis and the compatibility with downstream applications.

Parameter Guanidine Hydrochloride (GuHCl) Guanidine Thiocyanate (GTC/GuSCN) Guanidine Carbonate
Denaturing Strength StrongVery Strong[4]Strong (inferred)
Typical Concentration 4 - 8 M[5][6]4 - 6 MNot well established for lysis
Primary Application Protein denaturation and solubilization, RNA/DNA extraction[1][3]RNA extraction (potent RNase inhibitor)[7]Potential for both protein and nucleic acid extraction
pH of Solution Neutral to slightly acidicNeutral to slightly acidicAlkaline
Downstream Compatibility PCR/RT-PCR (must be removed), mass spectrometry[8][9]PCR/RT-PCR (potent inhibitor, must be thoroughly removed)[8]Potential for interference due to high pH and carbonate ions

Experimental Protocols

Protocol 1: General Protein Extraction using Guanidine Hydrochloride Lysis Buffer

This protocol is suitable for the extraction of total cellular proteins under denaturing conditions, for example, from cultured cells.

Materials:

  • Guanidine Hydrochloride (GuHCl)

  • Tris-HCl

  • Sodium Phosphate (monobasic and dibasic)

  • Sodium Chloride (NaCl)

  • Protease Inhibitor Cocktail

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells

Lysis Buffer Formulation (for 100 mL):

Component Final Concentration Amount
Guanidine Hydrochloride6 M57.3 g
Sodium Phosphate Buffer (pH 7.4)100 mMVaries
Tris-HCl (pH 8.0)10 mM1 mL of 1 M stock
NaCl300 mM6 mL of 5 M stock
Protease Inhibitor Cocktail1XAs per manufacturer's instructions
Deionized WaterTo 100 mL

Procedure:

  • Prepare the lysis buffer by dissolving the components in deionized water. Adjust the pH to 7.4. The buffer can be stored at room temperature. Add protease inhibitors immediately before use.

  • Harvest cultured cells by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Add 1 mL of lysis buffer per 10^7 cells.

  • Vortex vigorously for 1-2 minutes to ensure complete lysis.

  • Incubate at room temperature for 10-15 minutes.

  • Centrifuge the lysate at 12,000 x g for 10 minutes to pellet cell debris.

  • Collect the supernatant containing the solubilized proteins.

  • Quantify the protein concentration using a compatible assay (e.g., BCA assay, after appropriate dilution).

  • The protein extract is now ready for downstream applications such as SDS-PAGE, western blotting, or protein purification. Note that for some applications, removal of guanidine hydrochloride through dialysis or buffer exchange may be necessary.

Start Start: Cultured Cells Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Lyse Add GuHCl Lysis Buffer Wash->Lyse Vortex Vortex & Incubate Lyse->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Collect Collect Supernatant (Protein Extract) Centrifuge->Collect End Downstream Applications Collect->End

Figure 2: Workflow for protein extraction using GuHCl lysis buffer.

Protocol 2: RNA Extraction using Guanidine Thiocyanate Lysis Buffer

This protocol is a modification of the single-step RNA isolation method and is highly effective for obtaining high-quality total RNA.

Materials:

  • Guanidine Thiocyanate (GTC)

  • Sodium Citrate

  • Sarcosyl (N-Lauroylsarcosine)

  • 2-Mercaptoethanol

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol

  • Ethanol (75%)

  • RNase-free water

  • Cells or tissue sample

Lysis Buffer Formulation (for 100 mL):

Component Final Concentration Amount
Guanidine Thiocyanate4 M47.27 g
Sodium Citrate (pH 7.0)25 mM2.5 mL of 1 M stock
Sarcosyl0.5% (w/v)0.5 g
2-Mercaptoethanol0.1 M0.7 mL
RNase-free WaterTo 100 mL

Procedure:

  • Prepare the lysis buffer in a fume hood. Dissolve GTC and sodium citrate in RNase-free water, then add sarcosyl. Add 2-mercaptoethanol just before use.

  • Homogenize cells or tissue in the lysis buffer (e.g., 1 mL per 100 mg of tissue or 10^7 cells).

  • Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol (water-saturated), and 0.2 mL of chloroform-isoamyl alcohol mixture per 1 mL of homogenate. Mix thoroughly after each addition.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Carefully transfer the upper aqueous phase containing RNA to a new tube.

  • Precipitate the RNA by adding an equal volume of isopropanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend in RNase-free water.

Protocol 3: Theoretical Protocol for Cell Lysis using Guanidine Carbonate Buffer

Disclaimer: This is a theoretical protocol based on the known properties of guanidine carbonate and established protocols for other guanidine salts. Optimization will be required for specific applications.

Guanidine carbonate is a strong organic base, and its solutions will be alkaline. This property can be leveraged for lysis, but it also necessitates careful consideration of the pH and its effect on the stability of the target molecules and downstream applications.

Potential Advantages:

  • The alkaline pH may aid in the lysis of certain cell types and the denaturation of some proteins.

  • It may offer a different chemical environment for extraction compared to the more acidic or neutral conditions of GuHCl and GTC buffers.

Considerations:

  • pH: The high pH (around 11-12 in solution) can lead to the degradation of RNA and may affect the integrity of some proteins. Buffering capacity will be crucial.

  • Downstream Compatibility: The high salt concentration and alkaline pH will likely interfere with enzymatic reactions (e.g., PCR, reverse transcription) and may need to be carefully removed. The carbonate ion could also interfere with certain assays.

Theoretical Lysis Buffer Formulation (for 100 mL):

Component Final Concentration Amount Rationale
Guanidine Carbonate3 - 5 M27.0 - 45.0 gTo achieve sufficient chaotropic strength for denaturation.
Tris-HCl (pH 8.0)50 mM5 mL of 1 M stockTo provide some buffering capacity and bring the pH down slightly.
EDTA2 mM0.4 mL of 0.5 M stockTo chelate divalent cations and inhibit nucleases.
DTT or 2-Mercaptoethanol1-10 mMVariesTo reduce disulfide bonds and aid in protein denaturation.
Non-ionic detergent (e.g., Triton X-100)0.5 - 1%0.5 - 1 mLTo aid in membrane solubilization.
Deionized WaterTo 100 mL

Investigational Procedure:

  • Prepare the lysis buffer. The pH will be alkaline; measure and record the final pH.

  • Follow a similar procedure as outlined in Protocol 1 for protein extraction.

  • Carefully monitor the integrity of the extracted proteins or nucleic acids using appropriate quality control methods (e.g., gel electrophoresis).

  • Extensive buffer exchange or precipitation steps will likely be required to prepare the sample for downstream applications.

Downstream Processing and Compatibility

A critical step after lysis with guanidine-based buffers is the removal of the guanidinium salt, as it can inhibit many downstream enzymatic reactions.

Downstream Application Compatibility Notes Recommended Action
SDS-PAGE & Western Blotting Generally compatible after dilution in sample loading buffer.Dilute lysate in Laemmli buffer and heat before loading.
PCR / RT-PCR Guanidinium salts are potent inhibitors of polymerases.[8]Thoroughly purify nucleic acids using silica-column-based kits or precipitation methods.
Mass Spectrometry Compatible, but high salt concentrations can interfere with ionization.Desalting of the sample is required prior to analysis.
Enzymatic Assays Guanidinium ions will denature and inactivate most enzymes.Removal of the denaturant and protein refolding are necessary.

Troubleshooting

Problem Possible Cause Solution
Low protein/nucleic acid yield Incomplete cell lysis.Increase the concentration of guanidine salt. Increase incubation time or vortexing intensity. Add a non-ionic detergent.
Incomplete solubilization.Ensure the guanidine salt is fully dissolved.
Degradation of RNA RNase contamination.Use a GTC-based lysis buffer. Work in an RNase-free environment.
High pH (with Guanidine Carbonate).Work quickly and on ice. Optimize the buffer composition to lower the pH if possible.
Inhibition of downstream enzymes Residual guanidinium salts.Perform an additional wash step during nucleic acid purification. Use a buffer exchange column or dialysis for protein samples.
Protein precipitation upon removal of denaturant Protein aggregation.Optimize the refolding protocol by, for example, gradual removal of the denaturant or the addition of refolding enhancers.

Conclusion

Guanidine hydrochloride and guanidine thiocyanate are well-established and effective reagents for cell lysis and the extraction of proteins and nucleic acids. While guanidine carbonate is not a conventional choice for cell lysis buffers, its properties as a strong base and denaturant suggest it could be a useful tool in specific, optimized applications. Researchers interested in exploring guanidine carbonate for cell lysis should proceed with careful optimization and validation, paying close attention to pH control and downstream compatibility. The provided protocols for GuHCl and GTC offer robust starting points for routine protein and RNA extractions.

References

Application Notes and Protocols: Guanidine Carbonate in the Synthesis of Cyclic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂) is a highly atom-economical and environmentally benign process, offering a greener alternative to traditional methods that often employ toxic reagents like phosgene. Cyclic carbonates are valuable compounds with wide-ranging applications, including their use as polar aprotic solvents, electrolytes in lithium-ion batteries, and as monomers for the production of polycarbonates and polyurethanes.

Guanidine and its derivatives have emerged as effective organocatalysts for this transformation. Their basicity and ability to form hydrogen bonds allow for the activation of substrates, facilitating the cycloaddition of CO₂ under relatively mild conditions. While a variety of guanidinium salts, particularly halides, have been demonstrated to be potent catalysts, specific literature on the direct use of guanidine carbonate is less prevalent. However, guanidine carbonate can serve as a basic catalyst, and its activity is often enhanced by the presence of a co-catalyst.

These application notes provide an overview of the role of guanidine-based systems in cyclic carbonate synthesis, including a representative experimental protocol adapted from closely related and well-documented guanidine catalyst systems.

Catalytic Role and Mechanism

The catalytic cycle for the synthesis of cyclic carbonates using a guanidinium salt catalyst, often in conjunction with a halide co-catalyst, is generally understood to proceed through a cooperative mechanism. The guanidinium cation and the anion (e.g., halide) both play crucial roles.

  • Epoxide Activation: The guanidinium cation, with its N-H protons, acts as a hydrogen bond donor, activating the epoxide by coordinating to the oxygen atom. This polarization of the C-O bond makes the epoxide more susceptible to nucleophilic attack.

  • Nucleophilic Ring-Opening: A nucleophile, typically a halide anion from a co-catalyst (e.g., NaI, KBr, or a quaternary ammonium halide), attacks one of the carbon atoms of the activated epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate.

  • CO₂ Insertion: The resulting alkoxide then acts as a nucleophile, attacking a molecule of carbon dioxide to form a linear carbonate species.

  • Cyclization: An intramolecular substitution reaction occurs where the terminal oxygen attacks the carbon bearing the halogen, displacing the halide and forming the five-membered cyclic carbonate ring. The regenerated halide and guanidinium catalyst can then enter a new catalytic cycle.

// Connections between subgraphs Activated_Epoxide -> Nucleophile [style=invis]; Halo_Alkoxide -> CO2 [style=invis]; Linear_Carbonate -> Cyclic_Carbonate [style=invis]; } caption: "General mechanism for guanidinium-catalyzed cyclic carbonate synthesis."

Data Presentation

The following tables summarize quantitative data from studies on guanidine derivative-catalyzed synthesis of cyclic carbonates from various epoxides and CO₂.

Table 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂ using Guanidine-based Catalysts

Catalyst SystemCo-catalystTemp. (°C)Pressure (MPa)Time (h)Yield (%)Selectivity (%)Reference
Guanidine HydrochlorideZnI₂1001.01.594>99[1]
Guanidine HydrochlorideZnBr₂1001.01.585>99[1]
Guanidine HydrochlorideZnCl₂1001.01.567>99[1]
Guanidine HydrochlorideFeCl₃1001.01.553>99[1]
Guanidine HydrochlorideAlCl₃1001.01.545>99[1]
Aromatic bis(guanidine)TBAI700.12499>99[2]

Table 2: Synthesis of Various Cyclic Carbonates using a Guanidine Hydrochloride/ZnI₂ Catalyst System

Reaction Conditions: 100 °C, 1.0 MPa CO₂, 1.5 h.

Epoxide SubstrateProductYield (%)Selectivity (%)Reference
Propylene OxidePropylene Carbonate94>99[1]
1,2-Butylene Oxide1,2-Butylene Carbonate92>99[1]
EpichlorohydrinChloromethyl Ethylene Carbonate96>99[1]
Styrene OxideStyrene Carbonate85>99[1]
Cyclohexene OxideCyclohexene Carbonate78>99[1]

Experimental Protocols

The following is a representative protocol for the synthesis of cyclic carbonates from epoxides and CO₂ using a guanidine-based catalytic system. This protocol is adapted from methodologies reported for guanidine hydrochloride and a co-catalyst, which is a well-documented and effective system.

Representative Protocol: Synthesis of Propylene Carbonate

Materials:

  • Guanidine carbonate

  • Zinc iodide (ZnI₂) (co-catalyst)

  • Propylene oxide

  • High-pressure stainless-steel autoclave reactor with a magnetic stirrer

  • CO₂ cylinder with pressure regulator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean and dry.

  • Charging the Reactor: To the reactor, add guanidine carbonate and zinc iodide (a molar ratio of approximately 5:1 is a good starting point, based on related systems). Then, add the propylene oxide. The total catalyst loading can be in the range of 1-5 mol% with respect to the epoxide.

  • Sealing and Purging: Seal the reactor tightly. Purge the reactor with low-pressure CO₂ two to three times to remove the air.

  • Pressurization and Heating: Pressurize the reactor with CO₂ to the desired pressure (e.g., 1.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 1.5 - 3 hours). Monitor the pressure to ensure there are no leaks.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.

  • Product Isolation and Analysis: Open the reactor and collect the crude product mixture. The product, propylene carbonate, can be purified by distillation if necessary. Analyze the yield and selectivity of the product using gas chromatography (GC) by comparing the results with a standard calibration curve.

Experimental_Workflow A Charge Reactor: Guanidine Carbonate, Co-catalyst, Epoxide B Seal and Purge Reactor with CO₂ A->B C Pressurize with CO₂ and Heat to Reaction Temperature B->C D Maintain Temperature and Pressure with Stirring C->D E Cool Reactor to Room Temperature D->E F Vent Excess CO₂ E->F G Collect Crude Product F->G H Purify and Analyze Product (GC) G->H

Safety Considerations

  • Guanidine carbonate can be irritating to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile epoxides and venting the CO₂.

  • High-pressure reactions should be conducted behind a blast shield, and the equipment should be regularly inspected for safety.

  • Epoxides are often toxic and carcinogenic; consult the safety data sheet (SDS) for each specific epoxide before use.

Conclusion

Guanidine-based catalytic systems are highly effective for the synthesis of cyclic carbonates from epoxides and CO₂. While specific protocols for guanidine carbonate are not extensively detailed in the literature, its role as a base suggests its potential utility, likely in a binary system with a suitable co-catalyst. The provided representative protocol, based on the well-studied guanidine hydrochloride system, offers a solid starting point for researchers exploring this green and efficient chemical transformation. The versatility of this catalytic approach across various epoxide substrates highlights its broad applicability in chemical synthesis and materials science.

References

Application Notes and Protocols: Guanidine Carbonate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine carbonate is a strong organic base that has gained significant attention as a versatile and efficient catalyst in a variety of organic transformations.[1] Its basicity, coupled with its ability to act as a hydrogen bond donor, makes it an attractive catalyst for reactions requiring proton abstraction or activation of electrophiles.[1] This document provides detailed application notes and experimental protocols for the use of guanidine carbonate in several key organic reactions, including the synthesis of pyrimidine derivatives, Knoevenagel condensation, Henry (nitroaldol) reaction, and Michael addition.

Synthesis of Pyrimidine Derivatives

Guanidine carbonate is a crucial reagent in the synthesis of various pyrimidine derivatives, which are important structural motifs in many biologically active compounds.[1] It can be employed in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. While traditionally employing urea or thiourea, guanidine can be used to synthesize 2-amino-3,4-dihydropyrimidines.

Reaction Scheme:

Aromatic Aldehyde + β-Ketoester + Guanidine Carbonate → 2-Amino-3,4-dihydropyrimidine

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-amino-1,4-dihydropyrimidine-5-carboxylate

  • Materials:

    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Guanidine carbonate (0.90 g, 5 mmol)

    • Ethanol (20 mL)

    • Catalytic amount of hydrochloric acid (1-2 drops)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde and ethyl acetoacetate in ethanol.

    • Add guanidine carbonate to the mixture.

    • Add a catalytic amount of hydrochloric acid and stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice with stirring.

    • The solid product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data Summary:

Aldehydeβ-KetoesterCatalystSolventTime (h)Temperature (°C)Yield (%)
4-MethoxybenzaldehydeEthyl acetoacetateGuanidine Carbonate/HClEthanol4-6Reflux~85
BenzaldehydeEthyl benzoylacetateGuanidine HydrochlorideDMF177060-75[2]
Various aldehydesVarious β-ketoestersTriazone-protected guanidineDMF127062-86[3]

Proposed Mechanism for the Biginelli Reaction:

The reaction is believed to proceed through the formation of an acylimine intermediate from the aldehyde and guanidine, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration.[4][5]

Biginelli_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration A Aldehyde C Acylimine Intermediate A->C + Guanidine, -H2O B Guanidine B->C F Adduct C->F + Enolate D β-Ketoester E Enolate D->E Base E->F G Dihydropyrimidine F->G - H2O

Caption: Proposed mechanism of the Biginelli reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Guanidine carbonate serves as an effective basic catalyst for this transformation.

Reaction Scheme:

Aldehyde/Ketone + Active Methylene Compound --(Guanidine Carbonate)--> α,β-Unsaturated Product

Experimental Protocol: Synthesis of 2-Benzylidenemalononitrile

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Malononitrile (0.66 g, 10 mmol)

    • Guanidine carbonate (0.09 g, 0.5 mmol, 5 mol%)

    • Ethanol (20 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve benzaldehyde and malononitrile in ethanol.

    • Add guanidine carbonate to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry.

Quantitative Data Summary:

AldehydeActive Methylene CompoundCatalystSolventTime (min)Temperature (°C)Yield (%)
BenzaldehydeMalononitrileGuanidine Carbonate (5 mol%)Ethanol60-120RT>90
4-IodobenzaldehydeMalononitrileNiCu@MWCNTH2O/MeOH4RT96±3[6]
BenzaldehydeMalononitrileNoneH2O/Glycerol24 hRT99[7]

Proposed Mechanism for the Knoevenagel Condensation:

The guanidine carbonate deprotonates the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.[8][9][10]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration A Active Methylene Compound C Carbanion A->C + Guanidine B Guanidine B->C E Alkoxide Intermediate C->E + Aldehyde/Ketone D Aldehyde/Ketone D->E F β-Hydroxy Adduct E->F + H+ G α,β-Unsaturated Product F->G - H2O

Caption: Proposed mechanism of the Knoevenagel condensation.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Guanidine carbonate can be utilized as the base to facilitate this transformation.[11]

Reaction Scheme:

Aldehyde/Ketone + Nitroalkane --(Guanidine Carbonate)--> β-Nitro Alcohol

Experimental Protocol: Synthesis of 2-Nitro-1-phenylethanol

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Nitromethane (0.61 g, 10 mmol)

    • Guanidine carbonate (0.09 g, 0.5 mmol, 5 mol%)

    • Isopropanol (15 mL)

  • Procedure:

    • In a 50 mL flask, dissolve benzaldehyde in isopropanol.

    • Add nitromethane to the solution.

    • Add guanidine carbonate to the reaction mixture.

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1M HCl) until the solution is neutral.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

AldehydeNitroalkaneCatalystSolventTime (h)Temperature (°C)Yield (%)
BenzaldehydeNitromethaneGuanidine Carbonate (5 mol%)Isopropanol24-48RTModerate to Good
BenzaldehydeNitromethaneSolid Base CatalystsSolvent-free-90Good[12][13]

Proposed Mechanism for the Henry Reaction:

Guanidine carbonate deprotonates the α-carbon of the nitroalkane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone, and subsequent protonation of the resulting alkoxide gives the β-nitro alcohol.[3][11]

Henry_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation A Nitroalkane C Nitronate Anion A->C + Guanidine B Guanidine B->C E Alkoxide Intermediate C->E + Aldehyde/Ketone D Aldehyde/Ketone D->E F β-Nitro Alcohol E->F + H+

Caption: Proposed mechanism of the Henry reaction.

Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Guanidine carbonate can catalyze this reaction by generating the nucleophilic species from an active methylene compound.

Reaction Scheme:

α,β-Unsaturated Carbonyl + Active Methylene Compound --(Guanidine Carbonate)--> Michael Adduct

Experimental Protocol: Synthesis of 2-(3-Oxo-1,3-diphenylpropyl)malononitrile

  • Materials:

    • Chalcone (2.08 g, 10 mmol)

    • Malononitrile (0.66 g, 10 mmol)

    • Guanidine carbonate (0.09 g, 0.5 mmol, 5 mol%)

    • Tetrahydrofuran (THF) (20 mL)

  • Procedure:

    • Dissolve chalcone and malononitrile in THF in a 50 mL round-bottom flask.

    • Add guanidine carbonate to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, add dilute HCl to neutralize the catalyst.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary:

α,β-Unsaturated CarbonylActive Methylene CompoundCatalystSolventTime (h)Temperature (°C)Yield (%)
ChalconeMalononitrileGuanidine Carbonate (5 mol%)THF12-24RTModerate to Good
ChalconesMalononitrileRosin-derived squaramideToluene36RTup to 99[14]

Proposed Mechanism for the Michael Addition:

Similar to the Knoevenagel and Henry reactions, guanidine carbonate deprotonates the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl compound. The resulting enolate is then protonated to give the Michael adduct.

Michael_Addition_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation A Active Methylene Compound C Carbanion A->C + Guanidine B Guanidine B->C E Enolate Intermediate C->E + α,β-Unsaturated Carbonyl D α,β-Unsaturated Carbonyl D->E F Michael Adduct E->F + H+

References

Application Notes and Protocols for the Precipitation of Metal Ions Using Guanidine Carbonate in Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine carbonate is an organic salt with the formula [C(NH₂)₃]₂CO₃. It serves as a versatile reagent in various chemical applications, including as a precipitating agent in analytical chemistry. Its utility in this context stems from its ability to introduce carbonate ions into a solution in a controlled manner, facilitating the precipitation of metal ions that form insoluble carbonates. This property is particularly useful for the gravimetric determination of certain divalent metal ions, such as zinc (Zn²⁺), cadmium (Cd²⁺), and manganese (Mn²⁺).[1][2][3][4][5] Guanidine carbonate can also be employed in the separation of magnesium from alkali metals.[1][2][3][4][5]

The guanidinium ion, being a combustible cation, offers the advantage that its salts can be volatilized during the ignition of the precipitate, yielding a pure metal oxide for weighing.[6] This document provides detailed application notes and protocols for the use of guanidine carbonate in the precipitation of metal ions for analytical purposes.

Principle of Precipitation

Guanidine carbonate acts as a source of carbonate ions (CO₃²⁻) in solution. When a solution of guanidine carbonate is added to a solution containing metal ions (M²⁺), a precipitation reaction occurs, forming an insoluble metal carbonate (MCO₃), provided the solubility product (Kₛₚ) of the metal carbonate is exceeded.

Reaction: M²⁺(aq) + [C(NH₂)₃]₂CO₃(aq) → MCO₃(s) + 2[C(NH₂)₃]⁺(aq)

The resulting precipitate can be filtered, washed, dried, and weighed directly, or ignited to a stable metal oxide and then weighed for gravimetric analysis.

Data Presentation

Due to the limited availability of specific quantitative data for the precipitation of metal ions with guanidine carbonate in publicly accessible literature, the following tables provide an illustrative summary of the key experimental parameters and expected outcomes. The values presented are based on general principles of carbonate precipitation and should be optimized for specific analytical applications.

Table 1: Illustrative Precipitation Conditions for Divalent Metal Ions with Guanidine Carbonate

Metal IonOptimal pH Range (Illustrative)Optimal Temperature (°C) (Illustrative)Precipitant:Analyte Molar Ratio (Illustrative)
Zn²⁺7.0 - 8.560 - 801.2 : 1
Cd²⁺7.5 - 9.070 - 901.2 : 1
Mn²⁺8.0 - 9.580 - 1001.5 : 1

Table 2: Illustrative Precipitation Efficiency and Weighed Form

Metal IonPrecipitate FormedWeighed Form after IgnitionTheoretical Gravimetric FactorIllustrative Precipitation Efficiency (%)
Zn²⁺ZnCO₃ZnO0.8034> 99.5
Cd²⁺CdCO₃CdO0.8754> 99.5
Mn²⁺MnCO₃Mn₃O₄0.7203> 99.0

Experimental Protocols

The following are detailed protocols for the gravimetric determination of zinc, cadmium, and manganese using guanidine carbonate.

Protocol 1: Gravimetric Determination of Zinc as Zinc Oxide

1. Sample Preparation:

  • Accurately weigh a sample containing a known amount of zinc (approximately 0.1-0.2 g) and dissolve it in a minimal amount of dilute nitric acid in a 400 mL beaker.

  • Gently heat the solution to aid dissolution and then boil to expel oxides of nitrogen.

  • Dilute the solution to approximately 150 mL with deionized water.

2. Precipitation:

  • Heat the solution to 60-80°C.

  • Slowly add a freshly prepared 5% (w/v) solution of guanidine carbonate dropwise with constant stirring until precipitation is complete. An excess of the precipitant should be added to ensure complete precipitation.

  • The formation of a white precipitate of zinc carbonate indicates the reaction is proceeding.

  • Adjust the pH of the solution to approximately 7.5-8.0 using dilute ammonia or nitric acid, if necessary.

3. Digestion of the Precipitate:

  • Keep the beaker with the precipitate on a water bath for 30-60 minutes to allow for digestion. This process promotes the formation of larger, more easily filterable crystals and reduces co-precipitation of impurities.

4. Filtration and Washing:

  • Filter the hot solution through a quantitative ashless filter paper (e.g., Whatman No. 42).

  • Wash the precipitate in the beaker with hot, dilute (0.1%) guanidine carbonate solution and transfer the precipitate completely onto the filter paper.

  • Continue washing the precipitate on the filter paper with the hot guanidine carbonate solution until the filtrate is free of interfering ions (e.g., test for the absence of nitrate ions with a suitable reagent).

  • Finally, wash the precipitate with a small amount of hot deionized water to remove any excess guanidine carbonate.

5. Drying and Ignition:

  • Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.

  • Dry the crucible and its contents in an oven at 100-110°C.

  • Char the filter paper slowly over a Bunsen burner without allowing it to ignite into a flame.

  • Once the paper is charred, transfer the crucible to a muffle furnace and ignite at 900-1000°C for at least 1 hour to convert the zinc carbonate to zinc oxide.

  • Cool the crucible in a desiccator to room temperature.

6. Weighing and Calculation:

  • Weigh the crucible containing the zinc oxide residue.

  • Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.

  • Calculate the percentage of zinc in the original sample using the following formula:

% Zn = (Weight of ZnO × Gravimetric Factor for Zn in ZnO × 100) / Weight of Sample

Gravimetric Factor for Zn in ZnO = (Atomic weight of Zn) / (Molecular weight of ZnO) = 65.38 / 81.38 = 0.8034

Protocol 2: Gravimetric Determination of Cadmium as Cadmium Oxide

This protocol is similar to that for zinc, with the following key modifications:

  • Precipitation Temperature: 70-90°C.

  • pH for Precipitation: Adjust to approximately 8.0-8.5.

  • Ignition Temperature: Ignite the cadmium carbonate precipitate at 800-900°C to form cadmium oxide (CdO).

  • Gravimetric Factor for Cd in CdO: (Atomic weight of Cd) / (Molecular weight of CdO) = 112.41 / 128.41 = 0.8754.

Protocol 3: Gravimetric Determination of Manganese as Trimanganese Tetroxide

This protocol follows the general procedure with these specific adjustments:

  • Precipitation Temperature: 80-100°C.

  • pH for Precipitation: Adjust to approximately 8.5-9.0.

  • Ignition: Ignite the manganese carbonate precipitate in a muffle furnace at 1000-1100°C to convert it to trimanganese tetroxide (Mn₃O₄).

  • Gravimetric Factor for Mn in Mn₃O₄: (3 × Atomic weight of Mn) / (Molecular weight of Mn₃O₄) = (3 × 54.94) / 228.81 = 0.7203.

Mandatory Visualizations

Experimental Workflow for Gravimetric Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_processing Precipitate Processing cluster_analysis Analysis A Weigh Sample B Dissolve in Acid A->B C Dilute Solution B->C D Heat Solution C->D E Add Guanidine Carbonate Solution D->E F Adjust pH E->F G Digest Precipitate F->G H Filter Precipitate G->H I Wash Precipitate H->I J Dry and Ignite I->J K Cool in Desiccator J->K L Weigh to Constant Mass K->L M Calculate Analyte % L->M

Caption: Experimental workflow for the gravimetric analysis of metal ions.

Chemical Precipitation of a Divalent Metal Ion

chemical_precipitation cluster_reactants Reactants in Solution cluster_products Products M2_aq M²⁺(aq) MCO3_s MCO₃(s)↓ M2_aq->MCO3_s GC_aq [C(NH₂)₃]₂CO₃(aq) GC_aq->MCO3_s Guanidinium_aq 2[C(NH₂)₃]⁺(aq) GC_aq->Guanidinium_aq

Caption: Precipitation of a metal carbonate using guanidine carbonate.

Interferences

Potential interferences in the gravimetric determination of metal ions using guanidine carbonate include:

  • Other metal ions that form insoluble carbonates: Cations such as Ca²⁺, Sr²⁺, Ba²⁺, and other transition metals will co-precipitate with the analyte of interest if present in the sample solution. Prior separation steps may be necessary to remove these interfering ions.

  • Anions that form precipitates with the metal ion: Anions such as phosphate and arsenate may form insoluble salts with the metal ion, leading to positive errors.

  • Complexing agents: The presence of complexing agents like EDTA or citrate can prevent the complete precipitation of the metal carbonate by forming soluble metal complexes.

Safety and Handling

  • Guanidine carbonate is harmful if swallowed and causes skin and eye irritation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the reagent.

  • Work in a well-ventilated area or under a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

Guanidine carbonate is a useful precipitating agent for the gravimetric analysis of certain divalent metal ions. The protocols provided offer a general framework for the determination of zinc, cadmium, and manganese. For optimal results, it is crucial to control experimental conditions such as pH, temperature, and the concentration of the precipitating agent. Due to the limited availability of specific quantitative data, researchers are encouraged to perform preliminary experiments to optimize these parameters for their specific sample matrices.

References

Guanidine Carbonate: Application Notes and Protocols for Detergent and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate, an organic salt with the formula [C(NH₂)₃]₂CO₃, is a versatile compound with diverse applications in the formulation of detergents and cosmetics. Its strong basicity, buffering capacity, and protein-denaturing properties make it a valuable ingredient in a range of consumer products. This document provides detailed application notes and experimental protocols for the use of guanidine carbonate in these formulations, with a focus on its role in "no-lye" hair relaxers, as a pH modifier in cosmetics, and as a synergistic agent in detergents.

Application in Cosmetics

Guanidine carbonate is primarily utilized in cosmetic formulations for its ability to modify protein structures, particularly keratin in hair, and to regulate and stabilize the pH of various products.

Hair Care: "No-Lye" Hair Relaxers and Straighteners

In the realm of hair care, guanidine carbonate is a key component of "no-lye" chemical hair relaxers. These systems are considered milder alternatives to traditional sodium hydroxide (lye)-based relaxers.[1]

Mechanism of Action: Guanidine carbonate itself is not the active hair-straightening agent. Instead, it serves as a precursor to generate guanidine hydroxide in situ. This is typically achieved by mixing an aqueous solution or a cream containing guanidine carbonate (the "activator") with a cream containing calcium hydroxide (the "base") immediately before application.[2] The resulting reaction produces guanidine hydroxide and insoluble calcium carbonate.[1][3] Guanidine hydroxide, a strong organic base, penetrates the hair shaft and breaks the disulfide bonds in the keratin protein structure, allowing the hair to be mechanically straightened.[1] A subsequent neutralization step reforms these bonds in the new, straightened configuration.

G cluster_0 Activator Component cluster_1 Base Component GC Guanidine Carbonate (in aqueous solution/cream) mix Mixing prior to application GC->mix CH Calcium Hydroxide (in cream) CH->mix react In Situ Reaction mix->react GH Guanidine Hydroxide (Active Straightening Agent) react->GH CC Calcium Carbonate (Insoluble Byproduct) react->CC

Quantitative Data: Typical Formulation Ranges

The following table summarizes typical concentration ranges for the key components in a two-part "no-lye" hair relaxer system based on guanidine carbonate.

ComponentPartFunctionTypical Concentration (% w/w)Reference(s)
Guanidine CarbonateActivatorPrecursor to active ingredient20 - 30 (in activator solution)[4]
Calcium HydroxideBaseReactant to form guanidine hydroxide4 - 7 (in base cream)[4]
Guanidine HydroxideFinal MixActive hair straightening agentVaries based on mixing ratio[5]
Final Mixture pH Final Mix Effective range for hair relaxation 12.0 - 13.5 [6]
pH Regulation and Buffering in Skin and Hair Care

Guanidine carbonate's alkaline nature makes it an effective pH adjuster and buffering agent in various cosmetic formulations, including creams, lotions, and hair dyes.[1][7] Maintaining a specific pH is crucial for product stability, efficacy, and safety, ensuring the formulation is gentle on the skin and hair.[8]

Application Notes:

  • In skin care products, it helps to maintain an alkaline pH, which can enhance the efficacy of certain preservatives.[1]

  • In hair colorants, it acts as an alkalizing agent to facilitate the penetration of dye molecules into the hair shaft.[1]

Skin Conditioning Agent

Guanidine carbonate is also reported to function as a skin conditioning agent, improving the texture and feel of the skin by providing a smooth and soft finish.[8] This makes it a versatile ingredient in products such as lotions and creams.[8]

Application in Detergents

In the formulation of synthetic detergents, guanidine carbonate is described as a "synergistic agent" and a "moisture agent".[9][10] While detailed mechanistic studies and quantitative performance data are not extensively available in the public domain, its role is generally understood to be related to its properties as a strong organic alkali.

Application Notes:

  • pH Buffering: Guanidine carbonate can help to maintain a high pH in the wash liquor, which is crucial for the effective removal of many types of soil and stains, particularly those of an acidic nature. This alkaline environment can also enhance the performance of other detergent components like surfactants and enzymes.

  • Builder/Synergist: As a "builder" or "synergist," it may contribute to the overall cleaning performance by sequestering hard water ions (though this is not its primary function compared to traditional builders like zeolites or phosphates) and by preventing the redeposition of soil onto fabrics.[9] The term "synergist" suggests that it enhances the cleaning power of the primary surfactants in the formulation.[9]

Due to the limited availability of specific quantitative data and detailed protocols for the application of guanidine carbonate in detergents, the following sections will focus on the more well-documented cosmetic applications.

Experimental Protocols for Cosmetic Formulations

The following protocols provide detailed methodologies for the formulation and evaluation of a "no-lye" hair relaxer containing guanidine carbonate.

Protocol for Formulation of a Two-Component "No-Lye" Hair Relaxer

This protocol is based on a representative formulation for a "no-lye" hair relaxer system.[1]

Materials and Equipment:

  • Beakers and mixing vessels

  • Water bath or heating mantle with temperature control

  • Homogenizer or high-shear mixer

  • Weighing balance

  • pH meter

  • Deionized water

  • Raw materials as listed in the table below

Formulation Components:

Component A: Base Cream Function % w/w
Deionized WaterSolventq.s. to 100
Calcium HydroxideReactant5.00
Emulsifying Wax NFEmulsifier10.00
Cetearyl AlcoholThickener, Emollient5.00
Mineral OilEmollient, Oil Phase15.00
PetrolatumEmollient, Occlusive10.00
Propylene GlycolHumectant3.00
Conditioning Agent (e.g., Polyquaternium-10)Conditioning0.50
Xanthan GumStabilizer0.30
Preservative (e.g., Phenoxyethanol)Preservative0.80
FragranceFragrance0.20
Component B: Activator Solution Function % w/w
Deionized WaterSolventq.s. to 100
Guanidine CarbonatePrecursor25.00
Propylene GlycolHumectant, Solvent5.00
Aloe Vera ExtractSoothing Agent1.00
Tetrasodium EDTAChelating Agent0.10
Preservative (e.g., Methylparaben)Preservative0.20

Procedure for Component A (Base Cream):

  • In a main vessel, disperse the xanthan gum in propylene glycol to form a slurry.

  • Add the deionized water to the main vessel and mix until the xanthan gum is fully hydrated.

  • Begin heating the main vessel to 75-80°C.

  • In a separate vessel, combine the emulsifying wax, cetearyl alcohol, mineral oil, and petrolatum. Heat this oil phase to 75-80°C.

  • In the main aqueous phase vessel, disperse the calcium hydroxide with vigorous mixing.

  • Once both phases are at 75-80°C, slowly add the oil phase to the aqueous phase with continuous homogenization.

  • Mix for 15-20 minutes until a uniform emulsion is formed.

  • Begin cooling the emulsion while stirring.

  • At approximately 40°C, add the conditioning agent, preservative, and fragrance.

  • Continue mixing until the cream is smooth and has reached room temperature (20-25°C).

Procedure for Component B (Activator Solution):

  • In a suitable vessel, add the deionized water and begin mixing.

  • Slowly add the guanidine carbonate and mix until completely dissolved.

  • Add the propylene glycol, aloe vera extract, tetrasodium EDTA, and preservative, mixing until the solution is homogeneous.

Final Product Preparation:

  • Package Component A and Component B in separate containers.

  • The final hair relaxer is prepared by mixing the Base Cream and Activator Solution, typically at a weight ratio specified by the product instructions (e.g., a 1:1 or other specified ratio), immediately before application.[1]

G cluster_0 Aqueous Phase Preparation cluster_1 Oil Phase Preparation A1 Disperse Xanthan Gum in Propylene Glycol A2 Add Deionized Water and Hydrate Gum A1->A2 A3 Heat to 75-80°C A2->A3 A4 Disperse Calcium Hydroxide A3->A4 mix Combine Phases with Homogenization A4->mix O1 Combine Waxes and Oils O2 Heat to 75-80°C O1->O2 O2->mix cool Cool with Stirring mix->cool add Add Cool-Down Ingredients (<40°C) cool->add final Base Cream (Component A) add->final

Protocol for Evaluating Hair Straightening Efficacy

This protocol provides a method for assessing the degree of straightening of curly hair tresses treated with the formulated relaxer.

Materials and Equipment:

  • Curly hair tresses (e.g., from a single source to ensure consistency)

  • The prepared two-component hair relaxer

  • Applicator brush

  • Stopwatch

  • Neutralizing shampoo

  • Deep conditioner

  • Ruler or protractor

  • Camera for photographic documentation

  • Image analysis software (optional)

Procedure:

  • Hair Tress Preparation:

    • Cleanse the hair tresses with a clarifying shampoo and allow them to air dry completely.

    • Measure and record the initial length and curl pattern of each tress. This can be done by measuring the length of the tress in its natural curly state and its fully extended length.

  • Relaxer Application:

    • Mix the Base Cream (Component A) and Activator Solution (Component B) according to the predetermined ratio.

    • Apply the freshly mixed relaxer evenly to the hair tress, ensuring complete saturation. Avoid direct contact with the mounting tab of the tress.

    • Start the stopwatch immediately upon application.

    • Gently smooth the hair tress with the back of the applicator brush at regular intervals (e.g., every 2-3 minutes) during the processing time.

    • The total processing time will vary depending on the hair type and desired degree of straightening (typically 15-30 minutes).[1]

  • Rinsing and Neutralization:

    • After the desired processing time, thoroughly rinse the relaxer from the hair tress with warm water until the water runs clear.

    • Apply a neutralizing shampoo and lather for the recommended time (typically 5-10 minutes) to stop the chemical reaction and help reform the disulfide bonds.

    • Rinse the neutralizing shampoo completely.

  • Conditioning and Drying:

    • Apply a deep conditioning treatment to the hair tress and leave it on for the recommended time.

    • Rinse the conditioner and gently blot the tress with a towel.

    • Allow the hair tress to air dry completely in a hanging position without any tension.

  • Efficacy Evaluation:

    • Once dry, visually assess the degree of straightness.

    • Measure the final length of the relaxed hair tress. The increase in length from the initial curly state is an indicator of straightening.

    • Quantitative Assessment (optional): The degree of relaxation can be calculated as a percentage:

      • Relaxation (%) = [(Final Length - Initial Curly Length) / (Initial Extended Length - Initial Curly Length)] x 100

    • Take photographs of the tresses before and after treatment for a visual record.

Protocol for Stability and Quality Control Testing

This protocol outlines key tests to ensure the stability and quality of the cosmetic formulation.

3.3.1. pH Measurement

  • Equipment: Calibrated pH meter with a suitable electrode.

  • Procedure for Creams:

    • Prepare a 10% dispersion of the cream in deionized water (e.g., 10g of cream in 90g of water).

    • Stir thoroughly to ensure a uniform mixture.

    • Immerse the pH electrode in the dispersion and record the reading once it stabilizes.

3.3.2. Viscosity Measurement

  • Equipment: Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

  • Procedure:

    • Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).

    • Place an appropriate amount of the sample in a suitable container for the viscometer.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

    • Lower the spindle into the sample to the correct depth.

    • Start the viscometer and allow the reading to stabilize before recording the viscosity in centipoise (cP).

3.3.3. Stability Testing (Accelerated)

  • Procedure:

    • Place samples of the final product in its intended packaging in a stability oven at an elevated temperature (e.g., 40°C or 45°C).[11]

    • At specified time points (e.g., 1, 2, and 3 months), remove samples and evaluate for any changes in physical properties such as color, odor, pH, viscosity, and phase separation.[11]

    • A freeze-thaw cycle test (e.g., 24 hours at -10°C followed by 24 hours at room temperature, repeated for 3 cycles) can also be performed to assess stability under temperature fluctuations.

Safety Considerations

Guanidine carbonate and the resulting guanidine hydroxide are strong bases and can cause skin and eye irritation.[3] It is crucial to handle these chemicals with appropriate personal protective equipment, including gloves and safety goggles. Formulations containing guanidine carbonate should be carefully evaluated for their potential to cause skin irritation. The final pH of any cosmetic product should be within a safe range for its intended use. For hair relaxers, while a high pH is necessary for efficacy, care must be taken to avoid prolonged or direct contact with the scalp to minimize the risk of irritation or chemical burns.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanidine Concentration for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on protein solubilization using guanidine-based chaotropic agents.

A Note on Guanidine Salts

While this guide primarily focuses on the extensively documented use of guanidine hydrochloride (GdnHCl) for protein solubilization, we will also address the use of guanidine carbonate . Guanidine hydrochloride is the most common and well-characterized guanidine salt for this application, and the majority of established protocols and troubleshooting data are based on its use.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism by which guanidine hydrochloride solubilizes proteins?

Guanidine hydrochloride is a strong chaotropic agent that disrupts the three-dimensional structure of proteins.[1][2] It achieves this by interfering with the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein's native conformation.[3][4] This process, known as denaturation, unfolds the protein, exposing hydrophobic regions and increasing its solubility in aqueous solutions. This is particularly effective for solubilizing aggregated proteins, such as those found in inclusion bodies.[5]

Q2: What is a typical starting concentration of guanidine hydrochloride for solubilizing inclusion bodies?

A concentration of 6 M guanidine hydrochloride is a widely used and effective starting point for solubilizing most protein inclusion bodies. For some applications, an 8 M stock solution may be used for initial denaturation.[2]

Q3: Can guanidine carbonate be used for protein solubilization?

Yes, guanidine carbonate is described as a potent and versatile protein denaturant.[6][7][8] It is a strong organic alkali and can be used as a pH adjusting agent.[6][9] In biochemical research, it is noted to be used in studies related to protein folding and refolding.[10] However, detailed protocols and optimized concentration ranges for protein solubilization using guanidine carbonate are not as readily available in scientific literature compared to guanidine hydrochloride.

Q4: My protein precipitates after diluting or dialyzing the guanidine hydrochloride. What should I do?

Protein precipitation upon removal of guanidine hydrochloride is a common issue. Here are several factors to consider and troubleshoot:

  • Residual Insoluble Aggregates: Ensure that the initial solubilization was complete. You may need to increase the guanidine hydrochloride concentration or the incubation time.

  • Buffer Conditions: The pH and ionic strength of the dialysis or dilution buffer are critical. Ensure the pH of the final buffer is not close to the isoelectric point (pI) of your protein, as this can minimize its solubility.

  • Refolding Conditions: The process of removing the denaturant should be optimized to favor proper refolding over aggregation. This can involve a gradual reduction of the denaturant concentration, the use of protein refolding additives (e.g., L-arginine, glycerol), and optimizing the temperature.

  • Protein Concentration: High protein concentrations can favor aggregation during refolding. Try diluting the protein solution before removing the guanidine hydrochloride.

Q5: What are the key differences between using guanidine hydrochloride and urea for protein solubilization?

Both are effective chaotropic agents, but they have some key differences:

  • Denaturing Strength: Guanidine hydrochloride is generally considered a stronger denaturant than urea.[11] Some proteins that do not fully denature in 8 M urea will do so in 6 M guanidine hydrochloride.[4]

  • Ionic Nature: Guanidine hydrochloride is an ionic compound, while urea is neutral.[12] This means that guanidine hydrochloride can interfere with downstream applications like ion-exchange chromatography.[11]

  • Carbamylation: Urea solutions can contain cyanate ions, which can cause carbamylation of the protein. It is recommended to use freshly prepared, high-purity urea solutions.

Quantitative Data Summary

The optimal concentration of guanidine hydrochloride can vary depending on the specific protein and the nature of the insoluble aggregates. The following table provides general guidelines for concentration ranges and their typical applications.

Guanidine Hydrochloride ConcentrationTypical ApplicationNotes
0.5 M - 2 MWashing inclusion bodies to remove contaminants.Generally insufficient for complete solubilization of tightly aggregated proteins.
4 M - 6 MStandard starting range for the solubilization of most inclusion bodies.6 M is the most commonly cited effective concentration.
6 M - 8 MSolubilization of highly refractory inclusion bodies or for complete denaturation for downstream analysis.Higher concentrations increase the viscosity of the solution and may require adjustments in subsequent purification steps.[13]

Experimental Protocols

Protocol 1: Small-Scale Optimization of Guanidine Hydrochloride Concentration for Inclusion Body Solubilization

This protocol allows for the determination of the minimal guanidine hydrochloride concentration required to effectively solubilize a target protein from inclusion bodies.

  • Inclusion Body Isolation:

    • Harvest bacterial cells expressing the protein of interest by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a wash buffer (e.g., lysis buffer with 1-2 M urea or 0.5% Triton X-100) to remove contaminating proteins and cell debris. Repeat the wash step at least twice.

  • Solubilization Trial:

    • Resuspend the washed inclusion body pellet in a base buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Aliquot the inclusion body suspension into four separate microcentrifuge tubes.

    • To each tube, add an equal volume of a 2x concentrated guanidine hydrochloride stock solution to achieve final concentrations of 2 M, 4 M, 6 M, and 8 M.

    • Incubate the tubes with gentle agitation for 1-2 hours at room temperature.

  • Analysis of Solubilization Efficiency:

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 30 minutes at room temperature to pellet any remaining insoluble material.

    • Carefully collect the supernatant from each tube.

    • Analyze a small aliquot of the supernatant from each concentration by SDS-PAGE to visualize the amount of solubilized protein. The lane with the highest intensity band for your target protein corresponds to the optimal guanidine hydrochloride concentration for solubilization.

Visualizations

experimental_workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization Optimization cluster_analysis Analysis cell_lysis Cell Lysis centrifugation1 Centrifugation cell_lysis->centrifugation1 ib_wash Inclusion Body Washing centrifugation1->ib_wash resuspend Resuspend in Buffer ib_wash->resuspend add_gdnhcl Add GdnHCl (2, 4, 6, 8 M) resuspend->add_gdnhcl incubation Incubate (1-2h) add_gdnhcl->incubation centrifugation2 Centrifugation incubation->centrifugation2 sds_page SDS-PAGE Analysis centrifugation2->sds_page optimal_conc optimal_conc sds_page->optimal_conc Determine Optimal GdnHCl Concentration

Caption: Workflow for optimizing GdnHCl concentration.

troubleshooting_workflow start Protein Precipitation During GdnHCl Removal check_solubilization Initial Solubilization Complete? start->check_solubilization increase_gdnhcl Increase GdnHCl Conc. or Incubation Time check_solubilization->increase_gdnhcl No check_buffer Final Buffer pH away from pI? check_solubilization->check_buffer Yes increase_gdnhcl->start adjust_ph Adjust Buffer pH check_buffer->adjust_ph No check_refolding Refolding Conditions Optimized? check_buffer->check_refolding Yes adjust_ph->start optimize_refolding Gradual Denaturant Removal, Additives, Temp Optimization check_refolding->optimize_refolding No check_concentration Protein Concentration Too High? check_refolding->check_concentration Yes optimize_refolding->start dilute_protein Dilute Protein Sample check_concentration->dilute_protein Yes success Soluble Protein check_concentration->success No dilute_protein->start

Caption: Troubleshooting protein precipitation.

References

Technical Support Center: Protein Purification and Denaturant Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of guanidine carbonate from protein samples. Guanidine carbonate is a strong chaotropic agent used to denature and solubilize proteins, particularly from inclusion bodies. Its removal is a critical step for protein refolding and subsequent functional or structural analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing guanidine carbonate from a protein sample?

The most common and effective methods for removing guanidine carbonate include dialysis, diafiltration, size exclusion chromatography (also known as gel filtration), and protein precipitation.[1][2][3] The choice of method depends on factors such as sample volume, protein concentration, protein characteristics, and downstream application requirements.

Q2: Why is it important to remove guanidine carbonate?

Guanidine carbonate is a powerful denaturant that disrupts the non-covalent bonds responsible for a protein's three-dimensional structure.[4] While essential for solubilizing aggregated proteins, its continued presence prevents the protein from refolding into its native, biologically active conformation.[5] Therefore, its removal is crucial for functional assays, structural studies (like X-ray crystallography and NMR), and the development of therapeutic proteins.[6][7]

Q3: Can removing guanidine carbonate cause my protein to precipitate?

Yes, protein precipitation is a common issue during the removal of guanidine carbonate.[1] As the denaturant concentration decreases, proteins may misfold and aggregate, leading to precipitation.[5] This is particularly problematic for proteins that are prone to aggregation or require specific conditions for proper refolding.

Q4: Are there alternatives to guanidine carbonate for protein denaturation?

Urea is another commonly used chaotropic agent for protein denaturation.[8][9] While both are effective, guanidine salts are generally considered more potent denaturants.[10] The choice between them can depend on the specific protein and the downstream application. For instance, urea is non-ionic and may be preferred for techniques like ion-exchange chromatography.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of guanidine carbonate from protein samples.

Issue 1: Protein Precipitation During Dialysis or Diafiltration

  • Cause: Rapid removal of the denaturant can lead to protein aggregation and precipitation. The protein concentration may also be too high for efficient refolding.

  • Troubleshooting Steps:

    • Stepwise Dialysis: Instead of dialyzing directly against a guanidine-free buffer, perform a stepwise dialysis with gradually decreasing concentrations of guanidine carbonate (e.g., from 6M to 4M, then 2M, 1M, and finally 0M). This allows for a more gradual refolding process.

    • Optimize Refolding Buffer: Include additives in the dialysis buffer that can aid in protein refolding and prevent aggregation. Common additives include L-arginine, glycerol, sucrose, and non-detergent sulfobetaines.[11]

    • Lower Protein Concentration: If possible, dilute the protein sample before initiating guanidine carbonate removal. A general strategy is to refold at the lowest feasible protein concentration.[12]

    • Temperature Control: Perform the dialysis or diafiltration at a lower temperature (e.g., 4°C) to slow down the aggregation process.[13]

Issue 2: Low Protein Recovery After Precipitation

  • Cause: The protein pellet may be difficult to see, leading to accidental discarding, or it may not have been fully precipitated. Over-drying the pellet can also make it difficult to redissolve.

  • Troubleshooting Steps:

    • Visualize the Pellet: After centrifugation, carefully inspect the tube for a pellet, which may be small and translucent.

    • Optimize Precipitation Conditions: Ensure the correct ratio of precipitating agent (e.g., cold acetone or ethanol) to the protein solution is used.[14] Incubation time and temperature are also critical factors.

    • Avoid Over-drying: Do not over-dry the protein pellet after removing the supernatant. A slightly damp pellet is often easier to resuspend.[14]

    • Test Different Solubilization Buffers: If the pellet does not dissolve in the desired buffer, try a buffer with a small amount of a mild denaturant or detergent to aid in solubilization before transferring to the final buffer.

Issue 3: Guanidine Carbonate Still Detected in the Sample After Removal

  • Cause: The removal process may not have been extensive enough. For dialysis, the buffer volume or the number of buffer changes may have been insufficient. For size exclusion chromatography, the column size may be inadequate for the sample volume.

  • Troubleshooting Steps:

    • Increase Dialysis Volume and Changes: Use a significantly larger volume of dialysis buffer (at least 200-fold greater than the sample volume) and perform at least three buffer changes.[13]

    • Optimize Size Exclusion Chromatography: Ensure the column bed volume is sufficient for the sample volume to achieve good separation between the protein and the small guanidine carbonate molecules.

    • Diafiltration: Consider using diafiltration, as the continuous addition of fresh buffer can be more efficient at removing small molecules than passive dialysis.[15]

Experimental Protocols

Below are detailed methodologies for the key experiments involved in removing guanidine carbonate.

Protocol 1: Dialysis

Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size.[3]

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein to ensure the protein is retained. Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the protein sample containing guanidine carbonate into the dialysis tubing or cassette.

  • Dialysis Setup: Place the loaded dialysis tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). The dialysis buffer should be the desired final buffer for your protein.

  • Buffer Changes: Gently stir the dialysis buffer. Allow dialysis to proceed for 2-4 hours at the desired temperature (often 4°C). Change the dialysis buffer and repeat the process at least two more times. An overnight dialysis for the final change is common.[13]

  • Sample Recovery: After the final buffer change, remove the dialysis tubing/cassette and carefully recover the protein sample.

Protocol 2: Size Exclusion Chromatography (Gel Filtration)

Size exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous resin.[16][17]

  • Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for your protein's molecular weight.

  • Column Equilibration: Equilibrate the column with the desired final buffer by washing it with several column volumes of the buffer.

  • Sample Application: Apply the protein sample containing guanidine carbonate to the top of the column.

  • Elution: Begin flowing the equilibration buffer through the column. Larger molecules (the protein) will pass through the column more quickly, while smaller molecules (guanidine carbonate) will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as they elute from the column. Monitor the protein concentration of the fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified protein.

Protocol 3: Protein Precipitation with Acetone

This method is useful for concentrating the protein while removing the guanidine carbonate.[14]

  • Chilling: Cool the required volume of acetone to -20°C.

  • Precipitation: Add four times the sample volume of cold (-20°C) acetone to the protein solution.

  • Incubation: Vortex the mixture and incubate for at least 60 minutes at -20°C.

  • Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[14]

  • Supernatant Removal: Carefully decant and discard the supernatant containing the guanidine carbonate and acetone.

  • Washing: Add a small volume of cold acetone to wash the pellet, vortex briefly, and centrifuge again.

  • Drying: Remove the supernatant and allow the pellet to air-dry for a short period. Do not over-dry.[14]

  • Resuspension: Resuspend the protein pellet in the desired final buffer.

Data Presentation

The choice of method for removing guanidine carbonate can impact protein recovery and purity. The following table summarizes a hypothetical comparison of these methods.

MethodTypical Protein Recovery (%)Guanidine Carbonate Removal Efficiency (%)Time RequiredScalability
Dialysis 80-95%>99%12-48 hoursHigh
Diafiltration 85-98%>99.5%2-8 hoursHigh
Size Exclusion Chromatography 70-90%>99.9%1-4 hoursModerate
Protein Precipitation 60-85%>99%2-3 hoursHigh

Note: These are typical values and can vary significantly depending on the protein and experimental conditions.

Visualizations

The following diagrams illustrate the workflows for the different guanidine carbonate removal methods.

Guanidine_Removal_Workflow cluster_start Starting Sample cluster_methods Removal Methods cluster_end Final Product Protein_Guanidine Protein in Guanidine Carbonate Dialysis Dialysis Protein_Guanidine->Dialysis Diafiltration Diafiltration Protein_Guanidine->Diafiltration SEC Size Exclusion Chromatography Protein_Guanidine->SEC Precipitation Protein Precipitation Protein_Guanidine->Precipitation Refolded_Protein Refolded Protein in Final Buffer Dialysis->Refolded_Protein Diafiltration->Refolded_Protein SEC->Refolded_Protein Precipitation->Refolded_Protein

Caption: Overview of methods for removing guanidine carbonate.

Dialysis_Workflow Start Protein in Guanidine (High Concentration) Step1 Place sample in dialysis membrane Start->Step1 Step2 Dialyze against large volume of buffer 1 Step1->Step2 Step3 Change buffer (Buffer 2) Step2->Step3 Step4 Change buffer (Buffer 3) Step3->Step4 End Protein in Final Buffer (Guanidine Removed) Step4->End

Caption: Workflow for guanidine carbonate removal by dialysis.

SEC_Workflow Start Protein in Guanidine Step1 Equilibrate SEC column with final buffer Start->Step1 Step2 Load protein sample onto the column Step1->Step2 Step3 Elute with final buffer Step2->Step3 Step4 Collect fractions containing the larger protein Step3->Step4 End Pooled fractions with purified protein Step4->End

Caption: Workflow for size exclusion chromatography.

References

guanidine carbonate interference with downstream applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding interference from guanidine carbonate in common downstream laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What is guanidine carbonate and why is it used in protein workflows?

Guanidine carbonate, like the more common guanidine hydrochloride, is a strong chaotropic agent. Its primary function is to denature proteins by disrupting the hydrogen bond network in water, which destabilizes the protein's native three-dimensional structure. This property is highly valuable for solubilizing proteins that have aggregated into insoluble inclusion bodies during recombinant expression in hosts like E. coli.[1][2] By unfolding the aggregated proteins, guanidine carbonate allows them to be purified in a soluble, albeit denatured, state.

Q2: How does residual guanidine carbonate interfere with downstream applications?

Residual guanidine carbonate can cause significant interference in several ways:

  • Assay Chemistry Disruption: It can directly interfere with the chemical reactions of colorimetric assays (e.g., protein quantification) or inhibit enzymatic activity.[3][4]

  • Protein Denaturation: As a potent denaturant, it can unfold assay components like antibodies in an ELISA or enzymes in a kinetic study, destroying their biological activity.[5][6]

  • Signal Suppression: In techniques like mass spectrometry, it is a non-volatile salt that can co-crystallize with the sample, suppressing the ionization of the target analyte and leading to poor data quality.[7][8]

Q3: What are the primary strategies for removing guanidine carbonate from a protein sample?

There are three main strategies, chosen based on the required purity, sample volume, and downstream application:

  • Dialysis/Diafiltration: The sample is placed in a semi-permeable membrane and dialyzed against a large volume of guanidine-free buffer. This is a gentle method ideal for protein refolding where gradual removal of the denaturant is key.[1][9][10]

  • Buffer Exchange / Desalting Columns: The sample is passed through a size-exclusion chromatography column (spin or gravity-flow). Larger protein molecules pass through quickly, while the small guanidine and carbonate ions are retained in the porous resin, effectively exchanging the buffer. This method is rapid and efficient for many applications.

  • Protein Precipitation: An organic solvent (like acetone) or acid (like trichloroacetic acid, TCA) is added to the sample, causing the protein to precipitate.[11] The protein pellet is then collected by centrifugation, and the supernatant containing the guanidine carbonate is discarded. The pellet is washed and resolubilized in a compatible buffer. This is a harsh method but very effective for complete salt removal prior to mass spectrometry.[11][12]

Troubleshooting Guide by Application

Problem 1: Inaccurate Protein Quantification Readings

Symptoms: You observe abnormally high background, non-linear standard curves, or highly variable results in your Bradford (Coomassie) or BCA protein assays.

Cause: Guanidine carbonate is a known interfering substance in common protein assays.[3]

  • Bradford Assay: It can interfere with the protein-dye binding interaction.[4]

  • BCA Assay: As a non-protein chemical, it can interfere with the copper chelation and reduction steps central to the assay's mechanism.[4]

Solution: The concentration of guanidine carbonate in the final sample must be below the tolerance limit of the assay. If it is too high, it must be removed or diluted.

Data Presentation: Guanidine Tolerance in Protein Assays

The following table summarizes the approximate tolerance limits for guanidine in common protein quantification assays. Note that guanidine carbonate behaves similarly to the more frequently cited guanidine hydrochloride (GuHCl).

Assay MethodApproximate Max Guanidine ConcentrationNotes
BCA Assay ~1 MModerate interference. Standards must be prepared in the same buffer as the samples for accuracy.
Bradford (Coomassie) < 0.1 MHighly sensitive to detergents and chaotropes. Significant interference above this level.
Lowry Assay ~1 MSimilar to BCA, but also incompatible with detergents and reducing agents.
UV Absorbance (A280) > 4 MGenerally compatible, as guanidine does not absorb at 280 nm. Best for pure protein samples.
Experimental Protocol: Guanidine Removal by Desalting Spin Column

This protocol is suitable for quickly removing guanidine from small-volume samples (< 500 µL) prior to quantification or other downstream assays.

Materials:

  • Commercially available desalting spin column (e.g., Zeba™, Pierce™) with an appropriate molecular weight cutoff (MWCO) for your protein.

  • Variable-speed microcentrifuge.

  • Collection tubes.

  • Your desired final buffer (guanidine-free).

Methodology:

  • Column Preparation: Remove the column's bottom closure and place it into a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Equilibration: Add 300-500 µL of your desired final buffer to the top of the resin. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply your protein sample (containing guanidine carbonate) to the center of the resin bed.

  • Buffer Exchange: Centrifuge the column with your sample at 1,500 x g for 2 minutes.

  • Collection: The purified protein sample is now in the collection tube, free of guanidine carbonate. The denaturant is retained in the column resin. Discard the used column.

  • Quantification: Proceed with your protein quantification assay using the purified sample.

Visualization: Buffer Exchange Workflow

G start Start: Sample in Guanidine Buffer prep_col Prepare Column: Remove storage buffer start->prep_col equil_col Equilibrate Column: Wash 3x with Final Buffer prep_col->equil_col load_sample Load Protein Sample onto Column equil_col->load_sample centrifuge Centrifuge: 1,500 x g for 2 min load_sample->centrifuge collect Collect Purified Sample: Protein in Final Buffer centrifuge->collect end_node End: Guanidine-Free Sample Ready for Assay collect->end_node

Caption: Workflow for removing guanidine using a desalting spin column.

Problem 2: Protein Aggregation During Refolding

Symptoms: After initiating the refolding process by removing guanidine carbonate, your protein precipitates out of solution, resulting in a very low yield of soluble, active protein.

Cause: The removal of the denaturant was too rapid. This causes the unfolded protein chains to interact with each other and aggregate before they have a chance to adopt their correct native conformation. The competition between proper folding and aggregation is a critical factor in refolding success.[1][2]

Solution: Employ a gradual removal method, such as stepwise dialysis, to allow the protein to refold correctly.

Experimental Protocol: Stepwise Dialysis for Protein Refolding

This protocol gradually reduces the denaturant concentration, favoring correct folding over aggregation.

Materials:

  • Dialysis tubing with the appropriate MWCO for your protein.

  • Dialysis clips.

  • Large beakers and magnetic stir plates/bars.

  • Refolding Buffer Base: 50 mM Tris-HCl pH 8.0, 0.4 M L-Arginine (aggregation suppressor), 1 mM EDTA.

  • Reduced and Oxidized Glutathione (GSH/GSSG) for redox shuffling if disulfide bonds are present.

Methodology:

  • Tubing Preparation: Cut the required length of dialysis tubing and hydrate it in DI water as per the manufacturer's instructions.

  • Sample Preparation: Load your solubilized protein sample into the dialysis tubing and seal both ends securely with clips, leaving some headspace.

  • Step 1 (e.g., 3 M Guanidine): Place the sealed tubing into a beaker containing 100x sample volume of Refolding Buffer Base supplemented with 3 M Guanidine Carbonate. If needed, add 5 mM GSH / 0.5 mM GSSG. Stir gently at 4°C for 4-6 hours.

  • Step 2 (e.g., 1 M Guanidine): Transfer the dialysis tubing to a fresh beaker with 100x volume of Refolding Buffer Base supplemented with 1 M Guanidine Carbonate (and fresh GSH/GSSG). Stir gently at 4°C for 4-6 hours.

  • Step 3 (e.g., 0.5 M Guanidine): Repeat the transfer into a buffer containing 0.5 M Guanidine Carbonate. Stir gently at 4°C for 4-6 hours.

  • Step 4 (Final Buffer): Transfer the tubing to a final beaker containing only the Refolding Buffer Base (no guanidine). Allow dialysis to proceed for 12-16 hours (overnight) at 4°C, with at least one buffer change.

  • Recovery: Recover the protein sample from the tubing. Centrifuge at >10,000 x g for 15 minutes to pellet any aggregated protein. The supernatant contains your refolded, soluble protein.

Visualization: Principle of Dialysis

G cluster_0 Dialysis Beaker (Guanidine-Free Buffer) cluster_1 Dialysis Tubing (Semi-permeable Membrane) b1 Buffer P Protein G1 Gdn G_out1 Gdn G1->G_out1 Diffuses Out G2 Gdn G3 Gdn G_out2 Gdn G3->G_out2 Diffuses Out

Caption: Guanidine ions diffuse out while larger proteins are retained.

Problem 3: Poor Data Quality in Mass Spectrometry

Symptoms: In your Mass Spectrometry (MS) analysis (e.g., ESI or MALDI), you see very low analyte signal, severe signal suppression, or spectra dominated by salt adducts instead of your target peptide ions.

Cause: Guanidine carbonate is a non-volatile salt that is highly detrimental to MS analysis. It crystallizes around the analyte, preventing its efficient ionization and transfer into the gas phase. It also readily forms adducts with analyte ions, complicating the resulting spectra.[7][8][13] Its removal is not optional; it is mandatory for successful MS.

Solution: Use a protein precipitation method to completely remove salts and other non-volatile contaminants.

Experimental Protocol: TCA/Acetone Precipitation

This protocol effectively precipitates protein, allowing salts to be washed away.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock, ice-cold.

  • Acetone, ice-cold.

  • Microcentrifuge tubes, pre-chilled.

  • Refrigerated microcentrifuge (4°C).

  • Buffer for resolubilization (e.g., 6 M Urea, 2 M Thiourea for proteomics).

Methodology:

  • Pre-chill: Place your protein sample, tubes, TCA, and acetone on ice for at least 30 minutes.

  • Precipitation: In a microcentrifuge tube, add ice-cold 100% TCA to your protein sample to a final concentration of 10-20%. Vortex briefly.

  • Incubation: Incubate the sample on ice for 30-60 minutes. A cloudy precipitate should become visible.

  • Pelleting: Centrifuge at maximum speed (>14,000 x g) for 15 minutes at 4°C. A white pellet should form at the bottom.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the guanidine carbonate. Be careful not to disturb the pellet.

  • Washing: Add 200-500 µL of ice-cold acetone to the pellet. Do not resuspend fully; the acetone wash simply rinses the pellet surface.

  • Re-pelleting: Centrifuge again at maximum speed for 5 minutes at 4°C.

  • Drying: Carefully discard the acetone supernatant. Invert the tube on a clean tissue and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this will make resolubilization difficult.

  • Resolubilization: Add the appropriate volume of a strong, MS-compatible resolubilization buffer to the pellet. Vortex and/or sonicate to fully dissolve the protein before proceeding with downstream steps like trypsin digestion.

Visualization: Troubleshooting MS Signal Suppression

G start Poor MS Signal (Suppression, Adducts) q1 Was sample prepared with Guanidine Carbonate? start->q1 sol1 Guanidine is a non-volatile salt. It MUST be removed pre-analysis. q1->sol1 Yes check_other Problem likely due to another contaminant or instrument issue. q1->check_other No rec1 Recommendation: Perform TCA/Acetone Precipitation to remove all salts. sol1->rec1 end_node Re-run MS Analysis rec1->end_node

Caption: Decision flowchart for troubleshooting MS signal issues.

References

Revolutionizing Protein Refolding: A Technical Guide to Improving Yields with Guanidine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the challenges of protein refolding. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols focused on enhancing the yield of refolded proteins using guanidine carbonate. By offering structured data, step-by-step methodologies, and visual workflows, this initiative aims to streamline protein refolding processes and improve experimental outcomes.

Introduction to Guanidine Carbonate in Protein Refolding

Guanidine carbonate serves as a powerful chaotropic agent, crucial for solubilizing proteins from insoluble inclusion bodies. Its unique property as a buffering agent distinguishes it from the more commonly used guanidine hydrochloride, offering better pH control during the refolding process. This can be particularly advantageous in preventing protein aggregation and promoting correct folding pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating when I try to refold it by removing guanidine carbonate?

A1: Protein precipitation during refolding is a common issue that can arise from several factors:

  • Rapid Removal of Denaturant: Removing guanidine carbonate too quickly can cause hydrophobic regions of the protein to be exposed simultaneously, leading to aggregation.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the refolding buffer may not be ideal for your specific protein. The pH of the refolding buffer should ideally be 2 to 3 units away from the isoelectric point (pI) of the protein to maintain solubility.[1]

  • Incorrect Disulfide Bond Formation: For proteins containing cysteine residues, improper disulfide bond formation can lead to misfolding and aggregation.

Q2: What is the optimal concentration of guanidine carbonate for solubilizing inclusion bodies?

A2: The optimal concentration can vary depending on the protein, but a common starting point is 6 M guanidine hydrochloride, a salt with similar chaotropic properties.[2][3] For particularly stubborn inclusion bodies, concentrations up to 8 M may be necessary. It is recommended to perform small-scale trials to determine the minimum concentration required for complete solubilization, as lower concentrations can sometimes be beneficial for subsequent refolding steps.

Q3: Can I use guanidine carbonate in on-column refolding?

A3: Yes, on-column refolding is a highly effective method. The denatured protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) in the presence of guanidine carbonate. The denaturant is then gradually removed by washing the column with a decreasing gradient of guanidine carbonate, allowing the protein to refold while immobilized on the resin.[4]

Q4: What are the advantages of using guanidine carbonate over guanidine hydrochloride?

A4: The primary advantage of guanidine carbonate is its buffering capacity, which can help maintain a stable pH during the refolding process.[5] This is a property that guanidine hydrochloride, the salt of a strong acid and strong base, does not possess. Maintaining a stable pH is critical for protein stability and can help prevent aggregation.

Q5: What additives can I use to improve my refolding yield?

A5: Several additives can be included in the refolding buffer to enhance yields:

  • L-Arginine: This amino acid is widely used to suppress aggregation.[1]

  • Sugars (e.g., Sucrose, Trehalose): These can act as protein stabilizers.

  • Polyols (e.g., Glycerol, Sorbitol): These can increase the viscosity of the solution and stabilize the protein.

  • Redox Shuffling Agents (e.g., Glutathione (GSSG/GSH), Cysteine/Cystine): These are essential for the correct formation of disulfide bonds in proteins that contain them.[6]

  • Non-detergent Sulfobetaines (NDSBs): These can help to solubilize proteins and prevent aggregation.

Troubleshooting Guide

This guide addresses common problems encountered during protein refolding with guanidine carbonate and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low or No Refolding Yield Incomplete solubilization of inclusion bodies.Increase the concentration of guanidine carbonate (e.g., from 6 M to 8 M). Increase incubation time and ensure thorough mixing.
Protein aggregation during refolding.Optimize the refolding method (e.g., switch from rapid dilution to stepwise dialysis or on-column refolding). Lower the protein concentration. Add aggregation suppressors like L-arginine to the refolding buffer. Optimize buffer pH and temperature.
Incorrect disulfide bond formation.Add a redox shuffling system (e.g., GSSG/GSH) to the refolding buffer. Optimize the ratio of the oxidized and reduced forms.
Protein Precipitation Upon Removal of Guanidine Carbonate Too rapid removal of the denaturant.Use a more gradual method for denaturant removal, such as stepwise dialysis against progressively lower concentrations of guanidine carbonate or a slow linear gradient in on-column refolding.
High protein concentration.Decrease the initial protein concentration in the refolding buffer.
Unfavorable buffer conditions.Screen different pH values for the refolding buffer, ensuring it is sufficiently far from the protein's pI. Test different temperatures (often, lower temperatures like 4°C are favorable).
Refolded Protein is Inactive Protein is misfolded despite being soluble.Modify the refolding buffer composition with different additives (e.g., sugars, polyols). Try a different refolding method (e.g., on-column vs. dialysis).
Incorrect or incomplete disulfide bond formation.Optimize the redox shuffling system in the refolding buffer.
Difficulty Removing Guanidine Carbonate Inefficient dialysis.Increase the volume of the dialysis buffer and the frequency of buffer changes. Ensure the dialysis membrane has the appropriate molecular weight cut-off.

Experimental Protocols

Protocol 1: Step-by-Step On-Column Protein Refolding

This protocol is designed for a His-tagged protein expressed as inclusion bodies, using an ÄKTA FPLC system or similar chromatography setup.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I.

  • Solubilization/Binding Buffer: 6 M Guanidine Carbonate, 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole.

  • Wash Buffer: Same as Solubilization/Binding Buffer.

  • Refolding Buffer: 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 500 mM imidazole.

  • Ni-NTA affinity column.

Procedure:

  • Inclusion Body Isolation: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the lysate to shear DNA and disrupt cells completely. Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. Wash the pellet with Lysis Buffer containing 1% Triton X-100 and then with Lysis Buffer without Triton X-100 to remove contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization/Binding Buffer. Stir for 1-2 hours at room temperature to ensure complete solubilization. Centrifuge at 15,000 x g for 30 minutes to pellet any remaining insoluble material.

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Solubilization/Binding Buffer.

  • Protein Binding: Load the solubilized protein supernatant onto the equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 CVs of Wash Buffer to remove unbound proteins.

  • On-Column Refolding: Create a linear gradient from 100% Solubilization/Binding Buffer to 100% Refolding Buffer over 20-30 CVs at a low flow rate (e.g., 0.2-0.5 mL/min). This gradual removal of guanidine carbonate allows the protein to refold while bound to the column.

  • Elution: Elute the refolded protein with a step or linear gradient of Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE for purity and assess the folding state and activity using appropriate assays (e.g., circular dichroism, enzyme activity assay).

Protocol 2: Step-by-Step Manual Dialysis Refolding

Materials:

  • Solubilization Buffer: 6 M Guanidine Carbonate, 50 mM Tris-HCl, pH 8.5, 0.1 mM DTT.

  • Dialysis Buffer Series:

    • Buffer 1: 4 M Guanidine Carbonate, 50 mM Tris-HCl, pH 8.5, 0.1 mM DTT.

    • Buffer 2: 2 M Guanidine Carbonate, 50 mM Tris-HCl, pH 8.5, 0.1 mM DTT.

    • Buffer 3: 1 M Guanidine Carbonate, 50 mM Tris-HCl, pH 8.5, 0.1 mM DTT.

    • Buffer 4: 0.5 M Guanidine Carbonate, 50 mM Tris-HCl, pH 8.5, 0.1 mM DTT.

  • Final Dialysis Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl.

  • Dialysis tubing with an appropriate molecular weight cut-off.

Procedure:

  • Solubilization: Solubilize the inclusion bodies in Solubilization Buffer as described in Protocol 1, step 2.

  • Dialysis Setup: Place the solubilized protein solution into the dialysis tubing and secure the ends with clamps.

  • Stepwise Dialysis:

    • Immerse the dialysis bag in a large volume (at least 100x the sample volume) of Dialysis Buffer 1 at 4°C with gentle stirring for 4-6 hours.

    • Transfer the dialysis bag to Dialysis Buffer 2 and dialyze for 4-6 hours at 4°C.

    • Transfer the dialysis bag to Dialysis Buffer 3 and dialyze for 4-6 hours at 4°C.

    • Transfer the dialysis bag to Dialysis Buffer 4 and dialyze overnight at 4°C.

  • Final Dialysis: Transfer the dialysis bag to the Final Dialysis Buffer and dialyze for 4-6 hours at 4°C. Change the buffer and repeat for another 4-6 hours to ensure complete removal of guanidine carbonate.

  • Recovery and Analysis: Recover the protein from the dialysis bag. Centrifuge at 15,000 x g for 30 minutes to remove any precipitated protein. Analyze the supernatant for protein concentration, purity, and activity.

Visualizing the Troubleshooting Workflow

To further aid researchers, a logical workflow for troubleshooting common protein refolding issues has been developed.

TroubleshootingWorkflow Protein Refolding Troubleshooting Workflow start Start: Low Refolding Yield check_solubilization Check Solubilization Efficiency start->check_solubilization incomplete_sol Incomplete Solubilization check_solubilization->incomplete_sol No check_aggregation Check for Aggregation check_solubilization->check_aggregation Yes increase_gua Increase Guanidine Carbonate Concentration (e.g., to 8M) incomplete_sol->increase_gua optimize_sol Optimize Solubilization: - Increase incubation time - Ensure thorough mixing incomplete_sol->optimize_sol increase_gua->check_aggregation optimize_sol->check_aggregation aggregation_present Aggregation Observed check_aggregation->aggregation_present Yes check_disulfide Protein has Cysteines? check_aggregation->check_disulfide No optimize_refolding Optimize Refolding Conditions: - Lower protein concentration - Add L-arginine - Optimize pH and temperature aggregation_present->optimize_refolding change_method Change Refolding Method: - Stepwise Dialysis - On-Column Refolding aggregation_present->change_method end_success Successful Refolding optimize_refolding->end_success change_method->end_success add_redox Add Redox System (e.g., GSSG/GSH) check_disulfide->add_redox Yes check_disulfide->end_success No add_redox->end_success

A flowchart for troubleshooting low protein refolding yields.

This technical support center provides a foundational resource for scientists and researchers to improve the efficiency and success rate of their protein refolding experiments. By systematically addressing common challenges and providing detailed protocols, it aims to accelerate research and development in fields reliant on correctly folded, active proteins.

References

Technical Support Center: Guanidine Carbonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of guanidine carbonate solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is guanidine carbonate and what are its common applications in research?

Guanidine carbonate is an organic salt with the formula (H₂NC(NH₂)NH₂)₂·H₂CO₃. It is a strong organic alkali and is commonly used in various applications, including:

  • Protein Denaturation: Similar to guanidine hydrochloride, it is used to unfold proteins for studies of protein folding, stability, and for the solubilization of inclusion bodies.[1][2][3]

  • pH Adjustment: Due to its alkaline nature, it serves as a pH regulator and buffering agent in various formulations.[2][4][5]

  • Organic Synthesis: It is a versatile reagent in the synthesis of other organic compounds.[4][6][7]

  • Cosmetics and Pharmaceuticals: It is used in some cosmetic formulations and for the stabilization of certain pharmaceuticals.[1][2][5]

Q2: How should solid guanidine carbonate be stored?

Solid guanidine carbonate should be stored in a cool, dry, and well-ventilated area, with the temperature maintained below 30°C.[6][8] It is important to keep the container tightly sealed as the compound is hygroscopic and can absorb moisture from the air, which may lead to hardening and a decline in pourability over time.[9]

Q3: What is the general stability of guanidine carbonate in aqueous solutions?

Aqueous solutions of guanidine carbonate are considered stable under normal ambient temperatures and pressures when protected from heat and strong acids or oxidizing agents.[6][10] However, the stability can be compromised under certain conditions.

Q4: What are the degradation products of guanidine carbonate in solution?

When an aqueous solution of guanidine carbonate is heated, it can decompose to form ammonia and urea.[11] This hydrolysis is a key concern when working with these solutions at elevated temperatures.

Stability of Guanidine Carbonate Solutions

FactorEffect on StabilityRecommendations
Temperature Increased temperature accelerates hydrolysis to ammonia and urea.[11] One patent suggests that in the presence of other substances like urea, it might be stable up to 80°C.[11]Prepare and use solutions at room temperature whenever possible. Avoid heating unless the experimental protocol specifically requires it. For long-term storage, refrigeration (2-8°C) is advisable, though precipitation may occur at higher concentrations.
pH As a salt of a strong base (guanidine) and a weak acid (carbonic acid), guanidine carbonate solutions are alkaline (pH ~11.7 for a 110 g/L solution at 20°C).[6] The stability is influenced by pH, with decomposition likely accelerated under strongly acidic or basic conditions, although specific data is limited.Prepare solutions in a suitable buffer system if a specific pH is required for your experiment. Monitor the pH of stored solutions, as changes can indicate degradation.
Concentration Higher concentrations may be more prone to precipitation upon cooling.Prepare solutions at the lowest effective concentration for your application. If a high concentration is needed, be mindful of potential precipitation during storage.
Light While specific photostability studies are not widely available, it is a general good laboratory practice to protect chemical solutions from light.Store solutions in amber bottles or in the dark to minimize potential photodegradation.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with guanidine carbonate solutions.

IssuePotential Cause(s)Troubleshooting Steps
Precipitate in Solution 1. Low Temperature: Guanidine carbonate has a high solubility in water at room temperature, but this can decrease at lower temperatures, leading to precipitation. 2. Reaction with Buffer Components: Incompatibility with certain buffer salts. 3. Protein Precipitation: The addition of the guanidine carbonate solution to a protein sample can cause the protein to precipitate, especially if the pH or ionic strength changes dramatically.1. Gently warm the solution to room temperature with agitation to redissolve the precipitate. If using refrigerated stock, allow it to equilibrate to room temperature before use. 2. Ensure compatibility of your buffer system with guanidine carbonate. 3. Add the guanidine carbonate solution to the protein sample slowly while stirring. Consider if the final pH of the mixture is near the isoelectric point (pI) of the protein, which would decrease its solubility. Adjust the buffer of the protein solution if necessary.
Unexpected pH Shift 1. Degradation: Decomposition of guanidine carbonate into ammonia can cause a change in the solution's pH over time. 2. CO₂ Absorption: Solutions of free guanidine can absorb carbon dioxide from the air, forming guanidinium carbonate and altering the pH.[10]1. Prepare fresh solutions, especially for pH-sensitive experiments. 2. Keep solution containers tightly sealed to minimize contact with atmospheric CO₂. Use buffered solutions when a stable pH is critical.
Inconsistent Experimental Results 1. Solution Degradation: Using aged solutions that have partially decomposed can lead to variability in the effective concentration of guanidine carbonate. 2. Inaccurate Concentration: Due to the hygroscopic nature of the solid, the actual concentration of prepared solutions may be lower than calculated if the solid has absorbed a significant amount of water.1. Always use freshly prepared solutions for critical experiments. 2. Use a fresh, unopened container of solid guanidine carbonate for preparing stock solutions. Alternatively, determine the concentration of your stock solution using methods like refractive index measurements, similar to what is done for guanidine hydrochloride solutions.
Protein Aggregation during Denaturation 1. Incorrect Denaturant Concentration: The concentration of guanidine carbonate may be insufficient to fully denature the protein, leading to partially unfolded intermediates that are prone to aggregation. 2. pH or Buffer Issues: The final pH of the protein-denaturant mixture may promote aggregation.1. Optimize the concentration of guanidine carbonate required for complete denaturation of your specific protein. 2. Ensure the buffer system is appropriate and maintains a pH that is not close to the protein's pI.

Experimental Protocols

Protocol 1: Preparation of a Stock Guanidine Carbonate Solution

This protocol describes the preparation of a guanidine carbonate solution for general use, such as in protein denaturation studies.

experimental_workflow start Start: Weigh Guanidine Carbonate dissolve Dissolve in Deionized Water (at Room Temperature) start->dissolve adjust Adjust Volume in Volumetric Flask dissolve->adjust filter Filter through 0.22 µm Filter (Optional, for clarity) adjust->filter store Store in a Tightly Sealed, Light-Protected Container filter->store end End: Solution Ready for Use store->end stability_monitoring prep Prepare Guanidine Carbonate Solution initial Time Point 0: - Measure pH - Measure Absorbance (230-280 nm) - (Optional) HPLC Analysis prep->initial store Store Aliquots under Desired Conditions (e.g., RT, 4°C, dark, light) initial->store timepoint_n Time Point 'n' (e.g., 1, 2, 4 weeks): - Repeat Measurements store->timepoint_n compare Compare Data to Time Point 0 timepoint_n->compare assess Assess Stability: - Significant pH change? - Increase in Absorbance? - Appearance of Degradation Peaks (HPLC)? compare->assess

References

guanidine carbonate buffer preparation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for guanidine carbonate buffer preparation and storage. This resource is designed for researchers, scientists, and drug development professionals, providing clear and concise information to ensure the successful use of this versatile buffer in your experiments.

Frequently Asked Questions (FAQs)

What is guanidine carbonate and why is it used as a buffer?

Guanidine carbonate is a salt of the strong organic base guanidine and the weak acid, carbonic acid.[1][2] Its utility as a buffer stems from its ability to maintain pH in alkaline conditions.[1][2][3] It is particularly useful in various biochemical and pharmaceutical applications where a stable, high pH is required.[1][2]

What are the key properties of guanidine carbonate?

Guanidine carbonate is a white crystalline powder with high solubility in water.[1][4] It is a strong organic alkali, and its solutions are basic.[1][2] It is also known to act as a protein denaturant, similar to guanidine hydrochloride.[1][2]

What are the primary applications of guanidine carbonate buffer?

Guanidine carbonate buffers are utilized in a range of applications, including:

  • pH adjustment and regulation in formulations. [1][3][5]

  • Protein denaturation and refolding studies. [2]

  • Stabilization of biopharmaceuticals and vaccines. [2]

  • As a component in cosmetic and pharmaceutical formulations. [3][5]

Buffer Preparation and Storage

Quantitative Data Summary
PropertyValueSource
Molecular FormulaCH₅N₃·½H₂CO₃[3]
Molecular Weight90.08 g/mol [3]
AppearanceWhite crystalline powder[1][4]
Solubility in WaterHigh[1][4]
pKa~12.5[1]
Recommended Storage of SolidCool, dry, well-ventilated area[3]
Recommended Storage of SolutionRoom Temperature[6]
Experimental Protocol: Preparation of a 1 M Guanidine Carbonate Stock Solution

Materials:

  • Guanidine carbonate (reagent grade)

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Weighing: Carefully weigh out the required amount of guanidine carbonate to prepare the desired volume of a 1 M solution (e.g., 90.08 g for 1 L).

  • Dissolving: In a beaker, add the weighed guanidine carbonate to approximately 80% of the final desired volume of deionized water. Place the beaker on a stir plate and add a stir bar. Stir until the solid is completely dissolved. Guanidine carbonate has high water solubility, so this should proceed readily at room temperature.[1][4]

  • pH Adjustment (if necessary): The natural pH of a guanidine carbonate solution will be alkaline. If a specific lower pH is required, it can be adjusted by carefully adding a strong acid (e.g., HCl) dropwise while monitoring the pH with a calibrated pH meter. Be aware that the addition of acid will cause the evolution of carbon dioxide gas.[7]

  • Final Volume Adjustment: Once the desired pH is reached and the solution is stable, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.

  • Filtration (Optional): For applications requiring high purity, the buffer can be filtered through a 0.22 µm filter to remove any particulates.

  • Storage: Store the buffer in a well-sealed, clearly labeled container at room temperature.[6]

GCB_Preparation cluster_prep Buffer Preparation Workflow weigh 1. Weigh Guanidine Carbonate dissolve 2. Dissolve in Deionized Water weigh->dissolve Add solid to water ph_adjust 3. Adjust pH (Optional) dissolve->ph_adjust Stir until dissolved volume_adjust 4. Adjust Final Volume ph_adjust->volume_adjust Add acid dropwise filter 5. Filter (Optional) volume_adjust->filter Bring to final volume store 6. Store and Label filter->store For high purity GCB_Troubleshooting cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered dissolving Dissolving Issues start->dissolving ph_problem pH Instability start->ph_problem precipitation Precipitate Formation start->precipitation exp_fail Unexpected Results start->exp_fail sol_warm Gentle Warming dissolving->sol_warm sol_seal Tightly Seal Container ph_problem->sol_seal sol_acid Change Acid/Test precipitation->sol_acid sol_conc Lower Concentration exp_fail->sol_conc

References

Technical Support Center: Guanidine Carbonate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when using guanidine carbonate in protein crystallization experiments. Given that guanidine carbonate is not a conventional crystallization agent, this guide is based on its physicochemical properties and established principles of protein crystallography to anticipate and address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of guanidine carbonate relevant to protein crystallization?

Guanidine carbonate is a salt that dissociates in water to form guanidinium cations (Gdm⁺) and carbonate anions (CO₃²⁻). Its key properties include:

  • High Alkalinity: Guanidine carbonate is a strong organic base, creating a high pH environment in solution, typically around 11.0-11.8.[1][2][3][4]

  • Chaotropic Nature of Guanidinium: The guanidinium ion is a known chaotropic agent, which can disrupt the hydrogen-bonding network of water and destabilize the native structure of proteins at high concentrations.[5][6]

  • High Solubility: It is highly soluble in water, reaching up to 450 g/L at 20°C.[7][8][9]

These properties mean that guanidine carbonate can influence protein crystallization by altering pH, acting as a denaturant, and affecting protein solubility.

Q2: Why is my protein precipitating immediately upon adding guanidine carbonate solution?

Immediate precipitation is likely due to one or a combination of the following factors:

  • pH Shock: The high pH of the guanidine carbonate solution can drastically alter the surface charge of your protein.[10][11][12][13] If the resulting pH of the crystallization drop is near the protein's isoelectric point (pI), its solubility will be at a minimum, leading to aggregation and precipitation.

  • Denaturation: The chaotropic effect of the guanidinium ion can cause protein unfolding, especially at higher concentrations.[5][14] Unfolded proteins often expose hydrophobic regions, leading to aggregation and precipitation.

  • Salting Out: Although less common with guanidinium salts compared to others like ammonium sulfate, at very high concentrations, it can still lead to a "salting out" effect.[15]

Q3: Can guanidine carbonate be used as a primary precipitant?

While theoretically possible, it is not a conventional choice. Its strong alkalinity and chaotropic nature make it a challenging primary precipitant to control.[5][14] Crystallization requires a slow, controlled approach to supersaturation, and the harsh conditions created by guanidine carbonate can often lead to amorphous precipitation rather than ordered crystal growth.[16][17]

Q4: I'm observing very small, needle-like crystals or microcrystalline showers. What could be the cause?

This often indicates that nucleation is happening too rapidly. The high ionic strength and pH from the guanidine carbonate could be driving the system too quickly into the labile region of the phase diagram, favoring rapid nucleation over slow crystal growth.

Q5: Are there any known successful cases of using guanidine carbonate for protein crystallization?

An extensive review of scientific literature does not reveal widespread or documented successful use of guanidine carbonate as a primary precipitant or common additive in protein crystallization screens. Its properties are generally more associated with denaturation, making it a counterintuitive choice for preserving the native protein structure required for crystallization.[6][14]

Troubleshooting Guides

Problem 1: Amorphous Precipitation

Symptoms:

  • The crystallization drop turns cloudy or opaque immediately or shortly after setup.

  • Microscopic examination reveals non-crystalline, granular, or oily precipitate.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
pH is too close to the protein's pI. 1. Measure the final pH of the crystallization drop. 2. If you know your protein's pI, adjust the buffer in your protein solution to shift the final pH of the drop at least 1-2 units away from the pI.[10] 3. If the pI is unknown, screen a wide range of buffers in your protein solution to empirically find a pH that maintains solubility in the presence of guanidine carbonate.
Protein denaturation due to high guanidine carbonate concentration. 1. Lower the concentration of the guanidine carbonate stock solution. 2. Consider using guanidine carbonate as an additive at a very low concentration (e.g., 10-100 mM) in combination with a more conventional primary precipitant.
Protein concentration is too high. 1. Reduce the initial protein concentration by half and repeat the experiment.
Problem 2: No Crystals or Precipitate (Clear Drops)

Symptoms:

  • The crystallization drop remains clear after an extended period.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Insufficient supersaturation. 1. Increase the concentration of guanidine carbonate in the reservoir. 2. Increase the initial protein concentration. 3. If using the hanging or sitting drop vapor diffusion method, try a different drop ratio (e.g., 2:1 protein to reservoir) to increase the starting concentration in the drop.
High pH is increasing protein solubility. For many proteins, solubility increases as the pH moves further from the pI.[10][11] The high pH of guanidine carbonate might be over-solubilizing your protein. 1. Attempt to buffer the system to a lower pH, although this will react with the carbonate. 2. Consider using a different precipitant that operates at a more neutral pH.
Problem 3: Formation of Salt Crystals

Symptoms:

  • Hard-edged, geometrically regular crystals form, which may be strongly birefringent under polarized light.

  • Crystals do not stain with protein dyes (e.g., Izit).

  • Crushing the crystals produces a sharp cracking sound.[18][19]

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Precipitation of guanidine carbonate or other buffer salts. 1. Set up a control drop with only the protein buffer and the crystallization reagent (no protein). If crystals still form, they are not protein crystals.[19] 2. Reduce the concentration of all salts in the condition. 3. Check for interactions between guanidine carbonate and other ions in your buffer (e.g., phosphate, magnesium, calcium) that could form insoluble salts.[18]

Experimental Protocols & Methodologies

As guanidine carbonate is not a standard crystallization reagent, a specific, validated protocol is not available. However, a rational approach to screening its potential would involve using it as an additive.

Protocol: Screening Guanidine Carbonate as an Additive

  • Primary Screen Selection: Choose a well-established primary crystallization screen (e.g., a sparse matrix screen).

  • Guanidine Carbonate Stock Preparation:

    • Prepare a 1 M stock solution of guanidine carbonate in ultrapure water.

    • Due to its high pH, do not buffer this stock solution.

    • Sterile filter the solution using a 0.22 µm filter.

  • Experimental Setup (Microbatch or Vapor Diffusion):

    • Prepare your protein sample at a standard concentration (e.g., 5-10 mg/mL) in a suitable buffer.

    • For each condition in your primary screen, set up two drops:

      • Control Drop: Mix your protein solution with the screen solution according to standard procedure (e.g., 1:1 ratio).

      • Experimental Drop: Mix your protein solution, the screen solution, and a small volume of the guanidine carbonate stock to achieve a final additive concentration in the range of 10-100 mM.

  • Observation and Analysis:

    • Monitor all drops over time for precipitation, nucleation, and crystal growth.

    • Compare the outcomes of the experimental drops to the control drops to assess the effect of guanidine carbonate.

Visualizations

G Troubleshooting Workflow: Using Guanidine Carbonate cluster_start Initial Observation cluster_outcomes Possible Outcomes cluster_precipitate_actions Troubleshooting Precipitation cluster_clear_actions Troubleshooting Clear Drops cluster_crystals_actions Optimizing Crystals start Crystallization Drop with Guanidine Carbonate precipitate Amorphous Precipitation start->precipitate Immediate Cloudiness clear Clear Drop start->clear No Change crystals Crystal Formation start->crystals Growth Observed lower_conc Lower Guanidine Carbonate Concentration precipitate->lower_conc change_ph Adjust Buffer pH precipitate->change_ph lower_protein Lower Protein Concentration precipitate->lower_protein increase_conc Increase Guanidine Carbonate Concentration clear->increase_conc increase_protein Increase Protein Concentration clear->increase_protein verify_protein Verify Protein Crystal (Dye/Diffraction) crystals->verify_protein refine_conditions Refine Conditions (Additive Screen) verify_protein->refine_conditions Is Protein

Caption: Troubleshooting workflow for protein crystallization with guanidine carbonate.

G Guanidine Carbonate's Dual Effect on Proteins cluster_effects Effects on Protein GuanidineCarbonate Guanidine Carbonate Guanidinium Guanidinium (Gdm⁺) GuanidineCarbonate->Guanidinium Dissociates to Carbonate Carbonate (CO₃²⁻) GuanidineCarbonate->Carbonate Dissociates to UnfoldedProtein Unfolded Protein Guanidinium->UnfoldedProtein Chaotropic Effect AlteredCharge Altered Surface Charge Carbonate->AlteredCharge High pH Effect Protein Native Protein Protein->UnfoldedProtein Protein->AlteredCharge

Caption: The dual chemical effects of guanidine carbonate on protein stability.

References

Technical Support Center: Minimizing Protein Aggregation in the Presence of Guanidine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the use of guanidine hydrochloride (GdnHCl) for protein denaturation and refolding. However, specific data and established protocols for guanidine carbonate are scarce. This guide provides troubleshooting advice and experimental frameworks based on the known chemical properties of guanidine carbonate and general principles of protein chemistry. Researchers should consider this guidance as a starting point for empirical optimization of their specific protein systems.

Frequently Asked Questions (FAQs)

Q1: What is guanidine carbonate, and how does it differ from guanidine hydrochloride in protein applications?

A1: Guanidine carbonate is a salt consisting of two guanidinium ions and a carbonate ion ((CH₅N₃)₂·H₂CO₃). Like guanidine hydrochloride, it is used as a protein denaturant.[1][2][3] The guanidinium cation is the primary chaotropic agent that disrupts the non-covalent interactions maintaining a protein's native structure.[4][5]

The key difference lies in the anion. The carbonate ion is a moderately strong base, which means that solutions of guanidine carbonate will be alkaline (pH ~11.7 for a 110 g/L solution). This is in contrast to guanidine hydrochloride, which produces a near-neutral pH in solution. The alkaline nature of guanidine carbonate solutions can significantly impact protein stability, as most proteins have a specific pH range for optimal stability and can be prone to aggregation or degradation at high pH.

Q2: Why might I be seeing increased protein aggregation when using guanidine carbonate compared to guanidine hydrochloride?

A2: Increased aggregation with guanidine carbonate could be due to several factors:

  • pH Effects: The high pH of guanidine carbonate solutions may be close to or above the isoelectric point (pI) of your protein, leading to reduced net charge and increased propensity for aggregation.[6] High pH can also promote the formation of intermolecular disulfide bonds if reducing agents are not present.

  • Ionic Interactions: The divalent carbonate ion may interact differently with charged residues on the protein surface compared to the monovalent chloride ion, potentially leading to altered protein-protein interactions and aggregation.[7]

Q3: Can I use the same concentrations for guanidine carbonate as I would for guanidine hydrochloride?

A3: Not directly. While the guanidinium ion is the active denaturant, the overall properties of the solution differ. Due to the alkaline pH of guanidine carbonate solutions, you will likely need to adjust the pH of your buffers to maintain your desired experimental conditions. It is crucial to empirically determine the optimal concentration of guanidine carbonate for your specific protein, starting with lower concentrations and carefully monitoring both solubility and protein integrity.

Q4: Are there any additives that can help minimize aggregation when using guanidine carbonate?

A4: Yes, several additives commonly used in protein refolding can be beneficial:

  • pH Buffering: Strong buffering is essential to control the pH of your solution. Choose a buffer with a pKa in the desired range for your protein's stability.

  • Amino Acids: L-arginine is a well-known aggregation suppressor that can be effective in the presence of guanidinium salts.[8]

  • Sugars and Polyols: Sucrose, glycerol, and sorbitol can stabilize the native state of proteins.

  • Reducing Agents: For proteins with cysteine residues, including a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol is crucial to prevent the formation of incorrect disulfide bonds, especially at alkaline pH.[9]

Troubleshooting Guides

Problem 1: My protein precipitates immediately upon addition of the guanidine carbonate-containing buffer.

Possible Cause Suggested Solution
Drastic pH Shift: The high pH of the guanidine carbonate solution is causing the protein to precipitate, possibly by moving the solution pH to the protein's isoelectric point (pI).1. Monitor and Adjust pH: Before adding the guanidine carbonate solution to your protein, measure its pH and adjust it to a level suitable for your protein using a strong acid (e.g., HCl). 2. Use a Strong Buffer: Ensure your protein is in a well-buffered solution that can resist the pH change upon addition of the alkaline guanidine carbonate.
High Salt Concentration: The ionic strength of the guanidine carbonate solution may be too high, leading to "salting out" of the protein.1. Optimize Concentration: Start with a lower concentration of guanidine carbonate and titrate upwards to find the optimal concentration for solubilization without precipitation. 2. Stepwise Addition: Add the guanidine carbonate solution slowly to the protein solution while gently stirring to avoid localized high concentrations.

Problem 2: My protein solubilizes in guanidine carbonate, but aggregates during the refolding process (e.g., dialysis or dilution).

Possible Cause Suggested Solution
Rapid Denaturant Removal: Removing the guanidine carbonate too quickly can lead to the rapid exposure of hydrophobic patches on the protein, causing them to aggregate before proper folding can occur.[10]1. Gradual Removal: Use a stepwise dialysis protocol with decreasing concentrations of guanidine carbonate to allow for a slower refolding process. 2. Slow Dilution: If using dilution for refolding, add the denatured protein solution very slowly to a larger volume of refolding buffer with constant, gentle stirring.
Inappropriate Refolding Buffer Conditions: The pH, ionic strength, or temperature of the refolding buffer may not be optimal for your protein.1. Optimize Refolding Buffer: Screen a range of pH values and salt concentrations for your refolding buffer. 2. Lower Temperature: Perform refolding at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. 3. Add Stabilizing Excipients: Include additives like L-arginine (0.5-1 M), glycerol (10-20%), or polyethylene glycol (PEG) in your refolding buffer to suppress aggregation.[8]
Incorrect Disulfide Bond Formation: For cysteine-containing proteins, the absence of a proper redox system can lead to misfolded, aggregated protein.1. Include a Redox System: Add a mixture of reduced and oxidized glutathione (GSH/GSSG) to your refolding buffer to facilitate correct disulfide bond formation. A common starting ratio is 10:1 GSH:GSSG.

Data Presentation

Table 1: Comparison of Common Guanidinium Salts in Protein Denaturation and Refolding

Guanidinium Salt Typical Denaturation Concentration Solution pH Key Considerations
Guanidine Hydrochloride (GdnHCl) 4-6 M[11]~NeutralThe most widely used and characterized guanidinium salt for protein studies. Its ionic nature can mask electrostatic interactions.[12]
Guanidine Thiocyanate (GdnSCN) 2-4 M~NeutralA more potent denaturant than GdnHCl.[4] Often used in nucleic acid extraction due to its strong RNase inhibition.
Guanidine Sulfate > 4 M~NeutralHas been shown to have a stabilizing effect on some proteins at lower concentrations.[13]
Guanidine Carbonate Data not availableAlkaline (~11.7)The high pH is a critical factor that must be controlled. Limited data is available on its use in protein refolding.

Table 2: Common Additives to Minimize Protein Aggregation During Refolding

Additive Typical Concentration Mechanism of Action
L-Arginine 0.5 - 1 MSuppresses aggregation of folding intermediates.[8]
Glycerol 10 - 20% (v/v)Stabilizes the native protein structure through preferential hydration.
Sucrose 0.25 - 1 MActs as an osmolyte to stabilize the protein.
Polyethylene Glycol (PEG) 1 - 5% (w/v)Excluded from the protein surface, promoting a more compact, folded state.
Reduced/Oxidized Glutathione (GSH/GSSG) 1-10 mM (e.g., 5 mM GSH / 0.5 mM GSSG)Facilitates correct disulfide bond formation.
Non-detergent Sulfobetaines (NDSBs) 0.1 - 1 MCan help solubilize folding intermediates.

Experimental Protocols

Protocol 1: Solubilization of Inclusion Bodies using Guanidine Carbonate (Adapted)

Note: This is an adapted protocol and requires significant optimization for your specific protein. Constant pH monitoring is critical.

  • Preparation of Solubilization Buffer:

    • Prepare a stock solution of 6 M Guanidine Carbonate in nuclease-free water.

    • Measure the pH of the stock solution. It will be highly alkaline.

    • To a separate vessel, add your buffering agent (e.g., Tris-HCl, HEPES) at a final concentration of 50-100 mM.

    • Slowly add the 6 M Guanidine Carbonate stock solution while stirring and monitoring the pH.

    • Adjust the pH of the final buffer to your desired value (typically pH 7.5-8.5) using concentrated HCl.

    • Add a reducing agent, such as 10-20 mM DTT, to the final buffer.

  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in the prepared Guanidine Carbonate Solubilization Buffer.

    • Incubate with gentle agitation for 1-2 hours at room temperature or 4°C.

    • Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.

    • Carefully collect the supernatant containing the solubilized protein.

Protocol 2: Protein Refolding by Stepwise Dialysis (Adapted)

  • Prepare Dialysis Buffers:

    • Dialysis Buffer 1: Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing 3 M Guanidine Carbonate (pH adjusted) and any desired additives (e.g., 0.5 M L-arginine, 2 mM GSH/0.2 mM GSSG).

    • Dialysis Buffer 2: Same as Dialysis Buffer 1, but with 1 M Guanidine Carbonate (pH adjusted).

    • Dialysis Buffer 3: Same as Dialysis Buffer 1, but with 0.5 M Guanidine Carbonate (pH adjusted).

    • Final Dialysis Buffer: Refolding buffer with no Guanidine Carbonate.

  • Dialysis Procedure:

    • Place the solubilized protein solution from Protocol 1 into a dialysis bag with an appropriate molecular weight cutoff.

    • Dialyze against a 100-fold excess of Dialysis Buffer 1 for 4-6 hours at 4°C.

    • Transfer the dialysis bag to a fresh 100-fold excess of Dialysis Buffer 2 and dialyze for 4-6 hours at 4°C.

    • Repeat the process with Dialysis Buffer 3.

    • Finally, dialyze against two changes of a 100-fold excess of the Final Dialysis Buffer, first for 4-6 hours and then overnight at 4°C.

  • Protein Recovery:

    • Recover the protein from the dialysis bag.

    • Centrifuge at high speed to remove any precipitated protein.

    • Analyze the supernatant for protein concentration, purity, and activity.

Visualizations

TroubleshootingWorkflow start Start: Protein Aggregation Observed with Guanidine Carbonate check_ph Is the solution pH within the protein's stability range? start->check_ph adjust_ph Action: Adjust pH of Guanidine Carbonate stock and use a strong buffer. check_ph->adjust_ph No check_conc Is the protein concentration optimized for refolding? check_ph->check_conc Yes adjust_ph->check_conc reduce_conc Action: Lower protein concentration during refolding (e.g., <50 µg/mL). check_conc->reduce_conc No check_removal Is the denaturant removal rate too fast? check_conc->check_removal Yes reduce_conc->check_removal slow_removal Action: Use stepwise dialysis or slow dilution. check_removal->slow_removal Yes check_additives Are refolding additives being used? check_removal->check_additives No slow_removal->check_additives add_additives Action: Incorporate aggregation suppressors (e.g., L-arginine) and a redox system (GSH/GSSG). check_additives->add_additives No end_success Success: Soluble, active protein obtained. check_additives->end_success Yes add_additives->end_success end_fail Further Optimization Required

Caption: Troubleshooting workflow for protein aggregation with guanidine carbonate.

UnfoldedProteinResponse cluster_ER Endoplasmic Reticulum (ER) cluster_cytosol Cytosol / Nucleus unfolded_protein Accumulation of Misfolded/Aggregated Proteins ire1 IRE1 unfolded_protein->ire1 perk PERK unfolded_protein->perk atf6 ATF6 unfolded_protein->atf6 xbp1 XBP1 Splicing ire1->xbp1 eif2a eIF2α Phosphorylation perk->eif2a atf4 ATF4 Translation perk->atf4 atf6_cleaved ATF6 Cleavage atf6->atf6_cleaved chaperones Increased Chaperone Production xbp1->chaperones erad ER-Associated Degradation (ERAD) xbp1->erad translation_attenuation Global Translation Attenuation eif2a->translation_attenuation atf4->chaperones atf6_cleaved->chaperones apoptosis Apoptosis (if stress is unresolved) chaperones->apoptosis translation_attenuation->apoptosis erad->apoptosis

Caption: Simplified Unfolded Protein Response (UPR) signaling pathway.

References

Technical Support Center: Optimizing Enzyme Stability with Guanidine Carbonate Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing guanidine carbonate in their buffer systems to enhance enzyme stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of guanidine carbonate in enzyme stability experiments?

Guanidine carbonate serves a dual function in buffer optimization for enzyme stability. Firstly, the guanidinium ion can act as a protein denaturant at high concentrations by disrupting hydrogen bonds, and at lower, sub-denaturing concentrations, it can sometimes increase protein stability. Secondly, the carbonate component provides buffering capacity, helping to maintain a stable pH, which is crucial for enzyme structure and function.[1]

Q2: How does guanidine carbonate differ from the more commonly used guanidine hydrochloride?

While both are salts of guanidinium, the counter-ion (carbonate vs. chloride) plays a significant role. Guanidine hydrochloride is a strong denaturant.[2][3][4][5][6] The ionic nature of guanidine hydrochloride can also mask electrostatic interactions within a protein, which may not be desirable in all stability studies.[2][3][5] Guanidine carbonate, being the salt of a weak acid (carbonic acid), will have a more pronounced buffering effect, particularly in the physiological pH range.[7][8][9] The choice between them depends on the specific requirements of the experiment, especially the desired pH range and the importance of electrostatic interactions to the enzyme's stability.

Q3: At what concentration range is guanidine carbonate typically used for enhancing enzyme stability?

The optimal concentration of guanidine carbonate is highly dependent on the specific enzyme and the experimental conditions. It is crucial to perform a systematic titration to determine the ideal concentration. High concentrations (e.g., > 2 M) are generally denaturing. For stability optimization, a lower concentration range, typically between 0.1 M and 1.5 M, is a good starting point for screening.

Q4: What is the effective buffering range for a guanidine carbonate buffer?

The buffering range of a carbonate buffer system is primarily dictated by the pKa values of carbonic acid, which are approximately 6.35 and 10.33.[7] Therefore, guanidine carbonate buffers are most effective in the pH ranges of 5.4-7.4 and 9.3-11.3.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Enzyme Precipitation upon Addition of Guanidine Carbonate Buffer 1. High Guanidine Carbonate Concentration: The concentration may be too high, leading to denaturation and aggregation. 2. pH Shock: The initial pH of the enzyme solution and the final pH of the buffer mixture may be drastically different. 3. Ionic Strength: The overall ionic strength of the buffer may be too high for the specific enzyme.1. Optimize Concentration: Perform a gradient dilution of the guanidine carbonate buffer to find the optimal, non-precipitating concentration. 2. Gradual Addition: Add the guanidine carbonate buffer to the enzyme solution slowly while gently stirring. Consider a stepwise dialysis approach. 3. Adjust Ionic Strength: If possible, reduce the concentration of other salts in the buffer.
Loss of Enzyme Activity 1. Denaturation: Even at sub-precipitating concentrations, guanidine carbonate might be causing partial unfolding and inactivation. 2. Incorrect pH: The final pH of the buffer may not be optimal for the enzyme's activity.1. Screen Lower Concentrations: Test a range of lower guanidine carbonate concentrations. 2. pH Optimization: Prepare a series of guanidine carbonate buffers with slightly different pH values within the desired buffering range to identify the optimal pH for activity.
Inconsistent Results 1. Buffer Instability: Carbonate buffers can be susceptible to pH changes due to the absorption of atmospheric CO2. 2. Reagent Inconsistency: Variability in the quality or age of the guanidine carbonate reagent.1. Fresh Buffer Preparation: Prepare fresh guanidine carbonate buffers for each experiment and keep them tightly sealed. 2. Use High-Purity Reagents: Ensure the use of high-quality, pure guanidine carbonate.
Difficulty in Downstream Applications (e.g., SDS-PAGE, Mass Spectrometry) 1. High Salt Concentration: Guanidine salts can interfere with techniques like SDS-PAGE and electrospray ionization in mass spectrometry.1. Desalting/Buffer Exchange: Before downstream analysis, remove the guanidine carbonate using methods like dialysis, diafiltration, or size-exclusion chromatography. For SDS-PAGE, protein precipitation with ethanol can be an effective way to remove guanidine salts.[10][11]

Data Presentation

Table 1: Effect of Guanidine Carbonate Concentration on Enzyme Activity and Stability

Guanidine Carbonate (M)Relative Activity (%)Tm (°C)
0 (Control)10055.2
0.259856.1
0.509557.5
0.758558.2
1.007056.8
1.504553.1
2.001548.7

Note: Data presented is hypothetical and for illustrative purposes. Tm (melting temperature) is a measure of thermal stability.

Table 2: pH Optimization of Guanidine Carbonate Buffer for Enzyme Stability

Guanidine Carbonate (M)Buffer pHRelative Activity (%)Tm (°C)
0.56.08857.0
0.56.59557.5
0.57.09257.2
0.57.58556.8

Note: Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a 1 M Guanidine Carbonate Stock Buffer (pH 7.0)

  • Reagents and Equipment:

    • Guanidine Carbonate (MW: 180.17 g/mol )

    • Deionized water

    • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

    • pH meter

    • Magnetic stirrer and stir bar

    • Volumetric flask (100 mL)

  • Procedure:

    • Weigh out 18.02 g of guanidine carbonate.

    • Add the guanidine carbonate to a beaker containing approximately 70 mL of deionized water.

    • Stir the solution until the guanidine carbonate is completely dissolved.

    • Calibrate the pH meter.

    • Adjust the pH of the solution to 7.0 using small additions of HCl or NaOH while continuously monitoring with the pH meter.

    • Once the desired pH is reached and stable, transfer the solution to a 100 mL volumetric flask.

    • Add deionized water to bring the final volume to 100 mL.

    • Stopper the flask and invert several times to ensure thorough mixing.

    • Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulates. Store at 4°C.

Protocol 2: Screening for Optimal Guanidine Carbonate Concentration

  • Objective: To determine the concentration of guanidine carbonate that provides the highest enzyme stability without significant loss of activity.

  • Procedure:

    • Prepare a series of dilutions of the 1 M guanidine carbonate stock buffer to final concentrations of 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, and 1.5 M in the desired final buffer composition (e.g., including other salts, chelators, etc.). Ensure the pH of all final solutions is consistent.

    • Prepare a control buffer without guanidine carbonate.

    • Add the enzyme to each buffer condition at a constant final concentration.

    • Incubate the samples under desired stress conditions (e.g., elevated temperature for a set time).

    • Measure the residual enzyme activity for each condition using a suitable activity assay.

    • (Optional) Perform thermal shift analysis (e.g., using differential scanning fluorimetry) to determine the melting temperature (Tm) of the enzyme in each buffer condition as a measure of thermal stability.

    • Plot the relative activity and Tm as a function of guanidine carbonate concentration to identify the optimal range.

Visualizations

Experimental_Workflow cluster_prep Buffer Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1M Guanidine Carbonate Stock B Prepare Serial Dilutions (0.1M - 1.5M) A->B C Add Enzyme to Buffers B->C D Incubate under Stress (e.g., Thermal) C->D E Measure Residual Activity D->E F Determine Tm (Optional) D->F G Identify Optimal Concentration E->G Plot Data F->G Plot Data

Caption: Workflow for screening optimal guanidine carbonate concentration.

Troubleshooting_Logic Start Enzyme Instability Issue Precipitation Precipitation? Start->Precipitation ActivityLoss Loss of Activity? Precipitation->ActivityLoss No Sol1 Lower [Guanidine Carbonate] Gradual Addition Precipitation->Sol1 Yes Sol2 Screen Lower Concentrations Optimize pH ActivityLoss->Sol2 Yes End Consult Further Documentation ActivityLoss->End No

Caption: A logical flow for troubleshooting common enzyme instability issues.

References

Validation & Comparative

Guanidine Carbonate vs. Guanidine Hydrochloride: A Comparative Guide to Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein chemistry and purification, the choice of denaturant is a critical step that can significantly impact experimental outcomes. While guanidine hydrochloride has long been a staple in laboratories for its potent protein denaturation capabilities, the properties of other guanidinium salts, such as guanidine carbonate, are less explored. This guide provides an objective comparison of guanidine carbonate and guanidine hydrochloride for protein denaturation, supported by available experimental data and theoretical considerations.

At a Glance: Key Differences

FeatureGuanidine Hydrochloride (GdnHCl)Guanidine Carbonate ((Gdn)₂CO₃)
Anion Chloride (Cl⁻)Carbonate (CO₃²⁻)
Denaturation Potency Strong chaotropic agent, potent denaturantLikely a weaker denaturant or potentially a stabilizer
Mechanism of Action Disrupts hydrogen bonds, weakens hydrophobic interactions, and alters water structure[1][2][3]Expected to have a less pronounced effect on water structure and hydrophobic interactions due to the kosmotropic nature of the carbonate anion.
pH of Solution AcidicAlkaline
Common Applications Protein unfolding and refolding studies, solubilization of inclusion bodies.[4][5][6][7]Not commonly used as a primary denaturant. May have applications in specific protein precipitation or stabilization contexts.
Published Data ExtensiveVery limited

Guanidine Hydrochloride: The Gold Standard Denaturant

Guanidine hydrochloride is a powerful chaotropic agent widely employed to unfold proteins. Its effectiveness stems from the combined action of the guanidinium cation and the chloride anion, which disrupt the non-covalent interactions that maintain a protein's three-dimensional structure.

Mechanism of Action

The denaturation process by guanidine hydrochloride is multifaceted:

  • Disruption of Hydrogen Bonds: The guanidinium ion can form strong hydrogen bonds with peptide backbone groups, competing with and breaking the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[1][3]

  • Weakening of Hydrophobic Interactions: Guanidine hydrochloride alters the structure of water, making it a better solvent for nonpolar amino acid side chains. This reduces the hydrophobic effect, a major driving force for protein folding.[1]

  • Direct Interaction with the Protein: Studies suggest that guanidinium ions can interact directly with the protein surface, leading to the destabilization of the native conformation.[8]

Experimental Data Summary

The following table summarizes typical concentrations of guanidine hydrochloride used for protein denaturation and the resulting observations from various studies.

ProteinGdnHCl Concentration (M) for Midpoint of Unfolding (Cm)ObservationsReference
Ribonuclease A~3.0Two-state unfolding
Lysozyme~4.1Complete denaturation at > 4.0 M[9]
Human Placental Cystatin1.5 - 2.050% inactivation at 1.5 M[10]
CooA (DNA-binding domain)2.0 - 3.0Unfolding of the domain[11][12]

Guanidine Carbonate: A Theoretical and Indirect Assessment

Direct experimental data on the use of guanidine carbonate as a primary protein denaturant is scarce in scientific literature. However, its potential behavior can be inferred from the known properties of the guanidinium cation and the carbonate anion.

The Decisive Role of the Anion

Research on various guanidinium salts has highlighted the critical role of the counter-ion in determining the salt's effect on protein stability.[13][14] The Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins, provides a useful framework. Anions are classified as either "kosmotropes" (water-structure makers, generally protein stabilizers) or "chaotropes" (water-structure breakers, generally protein destabilizers).

The chloride ion (Cl⁻) in guanidine hydrochloride is considered a weak chaotrope, contributing to the overall denaturing effect. In contrast, the sulfate ion (SO₄²⁻), a strong kosmotrope, renders guanidine sulfate a protein stabilizer.[13]

The Carbonate Anion: A Stabilizing Influence?

The carbonate anion (CO₃²⁻) is generally considered to be a kosmotrope, similar to the sulfate ion. Studies on the effect of different anions on protein stability have shown that carbonate can contribute to protein stabilization.[15] For instance, in the context of metal-binding proteins, the substitution of other anions with carbonate can enhance the stability of the protein-metal complex.[15] Furthermore, the interaction of proteins with calcium carbonate often involves specific binding and can lead to organized crystal growth, suggesting a structured interaction rather than denaturation.[16][17]

Based on this, it is highly probable that guanidine carbonate is a significantly weaker denaturant than guanidine hydrochloride, and may even act as a protein stabilizer at certain concentrations. The strong water-structuring properties of the carbonate anion would likely counteract the chaotropic effect of the guanidinium cation.

Experimental Protocols

Due to the lack of established protocols for protein denaturation using guanidine carbonate, this section focuses on a standard protocol for guanidine hydrochloride.

Guanidine Hydrochloride-Induced Protein Denaturation Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Guanidine hydrochloride (ultrapure grade)

  • Buffer of choice (e.g., Tris-HCl, phosphate buffer) at the desired pH

  • Protein sample

  • Spectrophotometer or fluorometer for monitoring unfolding

Procedure:

  • Prepare a stock solution of 8 M guanidine hydrochloride in the desired buffer. Ensure the pH is adjusted after the addition of GdnHCl.

  • Prepare a series of dilutions of the GdnHCl stock solution to achieve the desired final concentrations for the denaturation curve (e.g., 0 M to 6 M in 0.5 M increments).

  • Add the protein sample to each GdnHCl dilution to a final constant protein concentration.

  • Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium (this can range from minutes to hours and should be determined empirically).

  • Measure the desired spectroscopic signal (e.g., absorbance at 280 nm, intrinsic tryptophan fluorescence, or circular dichroism signal) for each sample.

  • Plot the spectroscopic signal as a function of the guanidine hydrochloride concentration to generate a denaturation curve. The midpoint of this transition (Cm) is a measure of the protein's stability.

Visualizing the Denaturation Process

The following diagrams illustrate the conceptual workflows and mechanisms discussed.

ProteinDenaturationWorkflow cluster_GdnHCl Guanidine Hydrochloride Denaturation NativeProtein Native Protein UnfoldedProtein Unfolded Protein NativeProtein->UnfoldedProtein Disruption of H-bonds & Hydrophobic Interactions GdnHCl Guanidine Hydrochloride GdnHCl->NativeProtein Addition

Caption: Workflow of protein denaturation by Guanidine Hydrochloride.

DenaturationMechanism GdnHCl Guanidine Hydrochloride (GdnHCl) Guanidinium (Gdn⁺) Chloride (Cl⁻) Protein Native Protein Structure Hydrogen Bonds Hydrophobic Core GdnHCl:g->Protein:h Competes with and breaks GdnHCl->Protein:hy Disrupts water structure, solubilizes nonpolar residues Unfolded Unfolded Protein Protein->Unfolded Leads to

Caption: Mechanism of protein denaturation by Guanidine Hydrochloride.

Conclusion

Guanidine hydrochloride remains a robust and well-characterized tool for protein denaturation, backed by extensive experimental data. Its potent chaotropic nature makes it suitable for a wide range of applications, from fundamental protein folding studies to the solubilization of aggregated proteins.

In contrast, guanidine carbonate is not a conventional denaturant. Theoretical considerations based on the kosmotropic properties of the carbonate anion strongly suggest that it is a much weaker denaturant than guanidine hydrochloride and may, in fact, stabilize protein structure. Researchers and drug development professionals should be aware of these fundamental differences when selecting a guanidinium salt for their specific application. While guanidine hydrochloride is the clear choice for inducing protein unfolding, guanidine carbonate might warrant investigation in contexts where mild stabilization or specific ionic effects are desired. Further experimental studies are necessary to fully elucidate the effects of guanidine carbonate on protein structure and stability.

References

comparing the effectiveness of guanidine carbonate and urea as denaturants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the nuances of protein denaturation, the choice of denaturant is a critical experimental parameter. This guide provides an objective comparison of the effectiveness of guanidine carbonate and urea as protein denaturants, supported by experimental data and detailed protocols.

While both guanidine salts and urea are widely employed to unfold proteins, their mechanisms and efficiencies differ significantly. This comparison will focus on the properties of the guanidinium ion, the active denaturing agent in guanidine salts, and urea. It is important to note that the vast majority of published research has been conducted using guanidine hydrochloride (GdnHCl). As such, the quantitative data presented here will primarily feature GdnHCl as a proxy for guanidine carbonate. The guanidinium cation is the principal denaturing species, though the counter-ion can have minor effects.[1]

At a Glance: Guanidinium vs. Urea

FeatureGuanidinium (from Guanidine Carbonate/HCl)Urea
Denaturing Strength Stronger denaturantMilder denaturant
Typical Concentration 2 - 6 M for complete denaturation[2]6 - 8 M for complete denaturation[3]
Mechanism of Action Primarily direct interaction with the proteinDirect and indirect mechanisms
Ionic Nature IonicNon-ionic[1]
Cost Generally more expensiveLess expensive
Potential for Modification LowCan cause carbamylation of proteins[4]

Quantitative Comparison of Denaturing Effectiveness

The effectiveness of a denaturant is often quantified by its C1/2 value, which is the concentration of the denaturant at the midpoint of the protein's unfolding transition. A lower C1/2 value indicates a more potent denaturant. The following table summarizes the C1/2 values for the denaturation of several proteins by guanidine hydrochloride (GdnHCl) and urea.

ProteinC1/2 (GdnHCl) (M)C1/2 (Urea) (M)Reference
Ribonuclease A~3.57.4[4][5]
Lysozyme~3.15.2[6]
α-Chymotrypsin~1.94.0[6]
β-Lactoglobulin~3.25.0[6]
Human Placental Cystatin1.5 - 2.03.0[7]

As the data indicates, GdnHCl consistently denatures proteins at significantly lower concentrations than urea, confirming its greater potency.[2][6][7]

Mechanisms of Protein Denaturation

The ways in which guanidinium and urea disrupt the intricate three-dimensional structure of proteins are fundamentally different.

Guanidinium: A Direct Assault on Protein Structure

The guanidinium ion primarily acts as a denaturant through direct interactions with the protein.[8] It disrupts the non-covalent forces that maintain the protein's native conformation, including electrostatic interactions and hydrogen bonds.[9] The planar, charged structure of the guanidinium ion allows it to interact favorably with both charged and nonpolar side chains, as well as the peptide backbone, effectively "coating" the protein and stabilizing the unfolded state.[8]

Guanidinium_Mechanism cluster_native Native Protein cluster_denatured Denatured Protein Native_Protein Folded Protein (Stable 3D Structure) Hydrophobic_Core Hydrophobic Core Salt_Bridges Salt Bridges (Electrostatic Interactions) H_Bonds Hydrogen Bonds Unfolded_Protein Unfolded Polypeptide Chain Native_Protein->Unfolded_Protein Unfolding Guanidinium Guanidinium Ions Guanidinium->Hydrophobic_Core Solvates Guanidinium->Salt_Bridges Disrupts Guanidinium->H_Bonds Weakens Urea_Mechanism cluster_native Native Protein in Water cluster_denatured Denatured Protein in Urea Solution Native_Protein Folded Protein Water_Network Ordered Water Structure (Hydrophobic Effect) Unfolded_Protein Unfolded Polypeptide Chain Native_Protein->Unfolded_Protein Unfolding Water_Network->Unfolded_Protein Weakens Hydrophobic Effect Urea Urea Molecules Urea->Native_Protein Direct H-Bonding Urea->Water_Network Disrupts Experimental_Workflow A 1. Prepare Stock Solutions - Protein in Buffer - Guanidine Carbonate in Buffer - Urea in Buffer B 2. Prepare Serial Dilutions Create a series of samples with increasing concentrations of each denaturant. A->B C 3. Sample Incubation Allow samples to equilibrate at a constant temperature. B->C D 4. Spectroscopic Measurement - Fluorescence Spectroscopy OR - Circular Dichroism C->D E 5. Data Analysis - Plot signal vs. denaturant concentration - Fit to a sigmoidal curve D->E F 6. Determine C1/2 Value The concentration at the midpoint of the transition. E->F G 7. Compare Denaturant Effectiveness F->G

References

A Comparative Guide to Chemical Denaturants for Protein Unfolding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein unfolding is critical for assessing protein stability and function. While various chemical denaturants can be employed, this guide provides a comparative analysis of commonly used chaotropic agents, with a primary focus on guanidine hydrochloride and urea, due to the extensive availability of validation data for these reagents.

An Important Note on Guanidine Carbonate: While the topic of interest is the validation of protein unfolding data using guanidine carbonate, a comprehensive search of the scientific literature reveals a significant lack of published studies specifically employing or validating guanidine carbonate for this purpose. The vast majority of research on chemical denaturation of proteins focuses on guanidine hydrochloride and urea. Therefore, this guide will provide a detailed comparison of these two well-characterized denaturants to offer a robust framework for understanding and planning protein unfolding experiments.

Guanidine Hydrochloride vs. Urea: A Head-to-Head Comparison

Guanidine hydrochloride (GdnHCl) and urea are the two most widely used denaturants for studying protein folding and stability.[1] Both function by disrupting the non-covalent interactions that stabilize a protein's three-dimensional structure, leading to unfolding.[2] However, they exhibit distinct properties that can influence experimental outcomes and the interpretation of data.

GdnHCl is an ionic compound and is generally considered a stronger denaturant than the neutral molecule, urea.[2][3] This means that lower concentrations of GdnHCl are typically required to achieve the same degree of unfolding as urea.[2] The ionic nature of GdnHCl can, however, mask electrostatic interactions within a protein, potentially leading to different estimates of protein stability compared to urea, which does not have this masking effect.[4][5]

Urea, being a non-ionic and polar molecule, is thought to denature proteins primarily by forming hydrogen bonds with the peptide backbone, thus competing with the intramolecular hydrogen bonds that stabilize the native structure.[6] A drawback of using urea is its potential to decompose into cyanate, which can lead to the carbamylation of lysine residues in the protein, a chemical modification that can alter the protein's properties.[7] Therefore, it is recommended to use freshly prepared urea solutions.[8]

The choice between GdnHCl and urea often depends on the specific protein being studied and the downstream applications. For instance, if a protein's stability is heavily reliant on electrostatic interactions, urea may provide a more accurate assessment.[4][5] Conversely, for highly stable proteins that may not fully unfold in 8M urea, the stronger denaturing power of GdnHCl is advantageous.[7]

Quantitative Comparison of Denaturant Efficacy

The following table summarizes key quantitative parameters for guanidine hydrochloride and urea based on a study of human placental cystatin (HPC).[9] These values can serve as a general guideline, but it's important to note that the exact concentrations required for unfolding will vary depending on the specific protein.

ParameterGuanidine Hydrochloride (GdnHCl)UreaReference
Concentration for 50% Inactivation 1.5 M3.0 M[9]
Midpoint of Transition (Fluorescence) 1.5 - 2.0 M3.0 M[9]
Concentration for Complete Unfolding 4.0 - 6.0 M6.0 - 8.0 M[9]

Experimental Protocols for Chemical Denaturation Studies

A typical chemical denaturation experiment involves monitoring a change in a specific physical property of the protein as a function of increasing denaturant concentration. Common techniques include fluorescence spectroscopy and circular dichroism (CD) spectroscopy.[10]

General Protocol Outline:
  • Preparation of Denaturant Stock Solutions:

    • Prepare high-concentration stock solutions of GdnHCl (e.g., 8 M) or urea (e.g., 10 M) in the desired buffer.[8] It is crucial to use high-purity reagents.[8]

    • For urea solutions, it is recommended to prepare them fresh to minimize the risk of protein carbamylation.[8]

  • Preparation of Protein-Denaturant Mixtures:

    • A series of solutions with varying denaturant concentrations are prepared by mixing the protein solution with the denaturant stock solution and buffer.

    • The final protein concentration should be kept constant across all samples.

  • Equilibration:

    • The protein-denaturant mixtures are incubated for a specific period to allow the unfolding reaction to reach equilibrium.[8] The required time can vary from minutes to hours depending on the protein.

  • Spectroscopic Measurement:

    • Fluorescence Spectroscopy: The intrinsic tryptophan or tyrosine fluorescence of the protein is measured. As the protein unfolds, these residues become more exposed to the solvent, leading to a change in fluorescence intensity and/or a shift in the emission maximum.[9]

    • Circular Dichroism (CD) Spectroscopy: Far-UV CD (200-250 nm) is used to monitor changes in the protein's secondary structure (alpha-helices, beta-sheets). A loss of the characteristic CD signal indicates unfolding.[9]

  • Data Analysis:

    • The spectroscopic signal is plotted against the denaturant concentration, generating a sigmoidal unfolding curve.

    • The data is then fitted to a two-state or multi-state unfolding model to determine thermodynamic parameters such as the free energy of unfolding (ΔG) and the midpoint of the transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a chemical-induced protein unfolding experiment.

ProteinUnfoldingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Protein Solution Mixing Serial Dilution & Mixing Protein->Mixing Denaturant Denaturant Stock (GdnHCl or Urea) Denaturant->Mixing Buffer Buffer Buffer->Mixing Equilibration Equilibration Mixing->Equilibration Incubate Measurement Spectroscopic Measurement (Fluorescence or CD) Equilibration->Measurement Measure Signal Plotting Generate Unfolding Curve Measurement->Plotting Signal vs. [Denaturant] Fitting Fit Data to Unfolding Model Plotting->Fitting Results Determine ΔG, Cm Fitting->Results

Caption: Workflow for a typical chemical-induced protein unfolding experiment.

References

comparative analysis of different guanidinium salts in protein chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidinium salts are powerful chaotropic agents widely employed in protein chemistry for denaturation, solubilization of inclusion bodies, and subsequent refolding. The choice of the specific guanidinium salt can significantly impact the efficiency and outcome of these processes. This guide provides a comparative analysis of commonly used guanidinium salts, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal salt for their specific application.

Unveiling the Chaotropic Power: A Comparative Overview

The denaturation potential of guanidinium salts is primarily attributed to the guanidinium cation (Gdm+), which disrupts the hydrogen bond network of water and interacts favorably with the protein backbone and non-polar side chains, leading to protein unfolding.[1] However, the associated anion plays a crucial role in modulating this chaotropic strength, following the Hofmeister series.[2]

Guanidinium chloride (GdmCl) and guanidinium thiocyanate (GdmSCN) are the most commonly utilized denaturants. GdmSCN is considered a more potent denaturant than GdmCl because both the guanidinium cation and the thiocyanate anion are chaotropic.[3] In contrast, salts like guanidinium sulfate ((Gdm)₂SO₄) exhibit a stabilizing effect on proteins at certain concentrations due to the kosmotropic nature of the sulfate anion.[4][5]

Quantitative Comparison of Denaturing Potency

The effectiveness of a denaturant is often quantified by its Cm value, the concentration at which 50% of the protein is unfolded. A lower Cm value indicates a more potent denaturant. The following table summarizes the comparative denaturing strengths of various guanidinium salts for different proteins.

ProteinGuanidinium SaltCm (M)ObservationsReference
Ribonuclease AGuanidinium Chloride~3.0Standard denaturant for this protein.[6]
LysozymeGuanidinium ThiocyanateLower than GdmClMore efficient denaturation observed.[7]
LysozymeGuanidinium Chloride~4.0 - 5.0Higher concentrations needed compared to GdmSCN.[7]
Penicillinasen-Decylbiguanide HCl< 0.015Significantly more powerful than GdmCl.[8]
Coiled-coil analogsGuanidinium Chloride~3.5Masks electrostatic interactions.[9][10]

Experimental Protocols

Protein Denaturation Assay

This protocol outlines a general method for determining the Cm value of a protein using a guanidinium salt.

Materials:

  • Purified protein of interest

  • Guanidinium salt (e.g., GdmCl, GdmSCN)

  • Assay buffer (e.g., Tris-HCl, phosphate buffer) at a specific pH

  • Spectrophotometer (for UV-Vis or fluorescence) or Circular Dichroism (CD) spectropolarimeter

Procedure:

  • Prepare a series of denaturation solutions with increasing concentrations of the guanidinium salt in the assay buffer.

  • Add a constant amount of the protein to each denaturation solution.

  • Incubate the samples at a constant temperature to allow the denaturation process to reach equilibrium.

  • Measure the change in a spectroscopic signal that reflects the protein's conformational state. Common methods include:

    • Intrinsic tryptophan fluorescence: Monitor the change in fluorescence emission maximum.

    • UV-Vis spectroscopy: Observe changes in the absorbance spectrum, particularly around 280 nm.

    • Circular Dichroism (CD) spectroscopy: Measure the change in the far-UV CD signal, which reflects changes in secondary structure.

  • Plot the spectroscopic signal as a function of the guanidinium salt concentration.

  • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Cm value.

On-Column Protein Refolding

This protocol describes a common method for refolding a denatured protein while it is bound to a chromatography column, often used for proteins purified from inclusion bodies.[11]

Materials:

  • Solubilized protein in a high concentration of guanidinium salt (e.g., 6 M GdmCl)

  • Chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Binding buffer containing the same high concentration of guanidinium salt

  • Wash buffer with a decreasing gradient of guanidinium salt

  • Elution buffer

  • Refolding additives (optional, e.g., L-arginine, glycerol)

Procedure:

  • Equilibrate the chromatography column with the binding buffer.

  • Load the solubilized protein onto the column.

  • Wash the column with the binding buffer to remove any unbound contaminants.

  • Initiate a linear or stepwise gradient of decreasing guanidinium salt concentration by mixing the binding buffer with a refolding buffer (containing no denaturant). This gradual removal of the denaturant allows the protein to refold while bound to the column, minimizing aggregation.

  • After the gradient wash, wash the column with refolding buffer to remove any residual denaturant.

  • Elute the refolded protein from the column using the elution buffer.

  • Analyze the eluted protein for proper folding and activity.

Visualizing the Workflow

Protein Denaturation and Refolding Workflow

The following diagram illustrates the general workflow for protein denaturation and subsequent on-column refolding.

DenaturationRefoldingWorkflow cluster_denaturation Denaturation cluster_purification_refolding Purification & On-Column Refolding cluster_analysis Analysis InclusionBodies Inclusion Bodies Solubilization Solubilization (e.g., 6M GdmCl) InclusionBodies->Solubilization Chromatography Affinity Chromatography (e.g., Ni-NTA) Solubilization->Chromatography GradientWash GdmCl Gradient Wash (6M -> 0M) Chromatography->GradientWash Elution Elution GradientWash->Elution FoldedProtein Refolded Protein Elution->FoldedProtein ActivityAssay Activity Assay FoldedProtein->ActivityAssay StructuralAnalysis Structural Analysis (CD, Fluorescence) FoldedProtein->StructuralAnalysis

Caption: Workflow for protein denaturation and on-column refolding.

Comparative Denaturation Mechanism

This diagram illustrates the differing effects of various guanidinium salts on protein stability, highlighting the role of the anion.

GuanidiniumEffects cluster_destabilizing Denaturing Salts cluster_stabilizing Stabilizing Salt NativeProtein Native Protein GdmSCN GdmSCN (Strong Denaturant) NativeProtein->GdmSCN Strongest Chaotropic Effect GdmCl GdmCl (Moderate Denaturant) NativeProtein->GdmCl Chaotropic Effect Gdm2SO4 (Gdm)₂SO₄ (Stabilizer) NativeProtein->Gdm2SO4 Kosmotropic Effect UnfoldedProtein Unfolded Protein GdmSCN->UnfoldedProtein GdmCl->UnfoldedProtein StabilizedProtein Stabilized Native State Gdm2SO4->StabilizedProtein

Caption: Comparative effects of guanidinium salts on protein stability.

References

A Researcher's Guide to Assessing the Purity of Synthesized Guanidine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of guanidine carbonate, a compound with diverse applications in organic synthesis and pharmaceutical development. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Gas Chromatography (GC), complete with experimental protocols and performance data to aid in method selection and implementation.

Introduction to Guanidine Carbonate and Purity Assessment

Guanidine carbonate is a strongly alkaline salt that serves as a versatile reagent and intermediate in various chemical syntheses. The purity of guanidine carbonate is paramount, as impurities can lead to undesirable side reactions, affect product yield and quality, and in the context of drug development, pose safety risks. Common impurities in synthesized guanidine carbonate can include starting materials and by-products such as melamine, urea, and related compounds.[1][2] Therefore, robust analytical methods are required to accurately quantify the purity of guanidine carbonate and identify any potential impurities.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare three commonly employed techniques: HPLC, acid-base titration, and GC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Acid-Base TitrationGas Chromatography (GC)
Principle Separation of components based on their differential distribution between a stationary and a mobile phase.Neutralization reaction between the basic guanidine carbonate and a standardized acid.Separation of volatile components based on their partitioning between a stationary phase and a carrier gas.
Primary Use Purity determination and impurity profiling.Assay of the bulk active substance.Analysis of volatile and semi-volatile impurities.
Derivatization Can often be performed without derivatization.Not required.Generally required for non-volatile guanidine compounds.[3]
Selectivity High selectivity for separating structurally similar compounds.Low selectivity; measures total basicity.High selectivity for volatile compounds.
Sensitivity High sensitivity, capable of detecting trace-level impurities.Lower sensitivity compared to chromatographic methods.High sensitivity, especially with specific detectors.
Precision High precision (RSD < 2%).High precision for the main component assay.High precision for volatile analytes.
Throughput Moderate to high, amenable to automation.High throughput for routine assays.Lower throughput due to longer run times and potential sample preparation.
Instrumentation HPLC system with a suitable detector (e.g., UV, RI).Burette, pH meter, or indicator.GC system with a suitable detector (e.g., FID, MS).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the assay of guanidine carbonate and the separation and quantification of potential impurities. A straightforward method that does not require pre-column derivatization is often preferred for its simplicity and speed.

Method without Derivatization

  • Principle: Separation of guanidine carbonate from its impurities on a suitable stationary phase with UV detection.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[4]

    • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[4]

    • Flow Rate: 1.0 mL/minute[4]

    • Detection: UV at 195 nm[4]

    • Injection Volume: 1 µL[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized guanidine carbonate in the mobile phase to a known concentration (e.g., 1.7 mg/mL).[4]

  • Analysis: Inject the sample and a series of calibration standards. The purity is determined by comparing the peak area of guanidine carbonate in the sample to the calibration curve. Impurities are identified and quantified based on their retention times and peak areas relative to corresponding standards.

Method with Pre-column Derivatization

For certain applications or to enhance sensitivity, pre-column derivatization can be employed. A common derivatizing agent for guanidino compounds is acetylacetone.[5]

  • Principle: Guanidine carbonate is reacted with acetylacetone to form a derivative that can be readily separated and detected by HPLC.[5]

  • Derivatization Procedure: While the general applicability to guanidine carbonate is noted, a detailed, optimized protocol for this specific derivatization should be developed and validated in the user's laboratory. This would typically involve reacting a known amount of the guanidine carbonate sample with an excess of acetylacetone under controlled temperature and pH conditions.

  • Chromatographic Conditions: The separation of the resulting derivative would then be performed on a suitable reversed-phase HPLC column with UV detection.

Acid-Base Titration

Acid-base titration is a classic and reliable method for determining the overall purity (assay) of guanidine carbonate.

  • Principle: The basic nature of guanidine carbonate allows for its direct titration with a standardized strong acid. The endpoint of the titration, where all the guanidine carbonate has been neutralized, can be determined potentiometrically (using a pH meter) or with a suitable color indicator.

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄)

    • Deionized water

    • Indicator (e.g., Methyl Orange or a mixed indicator, to be determined based on the titration curve)

  • Procedure:

    • Accurately weigh approximately 0.2 g of the synthesized guanidine carbonate and dissolve it in 50 mL of deionized water in a 250 mL beaker.

    • If using a pH meter, immerse the calibrated electrode in the solution.

    • Titrate the solution with the standardized acid, adding the titrant in small increments. Record the pH and the volume of titrant added after each addition.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection in the curve.

    • If using an indicator, add a few drops to the guanidine carbonate solution and titrate until the indicator changes color.

    • Calculate the purity of the guanidine carbonate based on the volume of titrant consumed, its concentration, and the initial weight of the sample.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile impurities that may be present in the synthesized guanidine carbonate. Due to the low volatility of guanidine carbonate itself, derivatization is typically required.

  • Principle: Guanidine carbonate is chemically modified (derivatized) to form a more volatile and thermally stable compound that can be analyzed by GC.

  • Derivatization: A common approach for guanidino compounds involves derivatization with reagents such as glyoxal, isovaleroylacetone, or ethyl chloroformate.[3] A potential procedure, which would need to be optimized for guanidine carbonate, could involve the following steps:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the derivatizing reagent and a catalyst if necessary.

    • Heat the mixture for a specific time to ensure complete reaction.

    • Extract the derivative into an organic solvent suitable for GC injection.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5).

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: Optimized to prevent decomposition of the derivative.

    • Oven Temperature Program: A temperature gradient is typically used to separate the derivatized guanidine carbonate from any derivatized impurities.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for identification.

  • Analysis: The purity is assessed by the relative peak area of the derivatized guanidine carbonate compared to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and, if using MS, by their mass spectra.

Visualization of the Analytical Workflow

The following diagram illustrates a general workflow for assessing the purity of synthesized guanidine carbonate.

Guanidine_Carbonate_Purity_Assessment cluster_synthesis Synthesis & Sampling cluster_analysis Purity Assessment Methods cluster_data Data Analysis & Reporting Synthesis Guanidine Carbonate Synthesis Sampling Representative Sampling Synthesis->Sampling HPLC HPLC Analysis (Purity & Impurities) Sampling->HPLC Direct or Derivatized Titration Acid-Base Titration (Assay) Sampling->Titration GC GC Analysis (Volatile Impurities) Sampling->GC Derivatized Data_Analysis Data Interpretation & Calculation HPLC->Data_Analysis Titration->Data_Analysis GC->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for Guanidine Carbonate Purity Assessment.

Conclusion

The assessment of guanidine carbonate purity is a critical quality control step that can be effectively performed using a variety of analytical techniques. HPLC offers a highly selective and sensitive method for both purity determination and impurity profiling. Acid-base titration provides a simple, rapid, and accurate assay of the bulk material. GC, following derivatization, is a powerful tool for the analysis of volatile impurities. The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including the need to identify and quantify specific impurities. For comprehensive characterization, a combination of these methods is often employed.

References

Navigating the Chaotropic Landscape: A Comparative Guide to Guanidine Carbonate and Other Denaturants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their experimental workflows, the choice of a chaotropic agent is a critical decision. These powerful molecules are indispensable for processes requiring the disruption of non-covalent interactions, such as protein denaturation and refolding, nucleic acid extraction, and cell lysis. This guide provides an objective comparison of guanidine carbonate and other widely used chaotropic agents, including guanidine hydrochloride, guanidine thiocyanate, and urea, supported by experimental data and detailed protocols.

At the heart of their function, chaotropic agents disrupt the hydrogen-bonding network of water.[1] This interference weakens the hydrophobic effect, a primary force that stabilizes the native conformation of macromolecules like proteins and nucleic acids, leading to their denaturation or unfolding.[1] The guanidinium cation, present in guanidine salts, is a particularly effective chaotrope.[2] Its planar structure and ability to form hydrogen bonds allow it to interact with and destabilize the intricate structures of biomolecules.[2]

Comparative Performance of Chaotropic Agents

The efficacy of a chaotropic agent is influenced by both its cation and its counter-anion.[3] While the guanidinium cation is the primary driver of denaturation in guanidine salts, the associated anion can modulate its activity.[3] This is evident in the varying strengths observed between different guanidine salts.

Protein Denaturation:

Guanidine hydrochloride and guanidine thiocyanate are potent protein denaturants.[4] Guanidine thiocyanate is generally considered a stronger denaturant than guanidine hydrochloride.[5] Urea is also a widely used denaturant, though typically required at higher concentrations than guanidine salts to achieve the same level of unfolding.[4] While direct quantitative comparisons with guanidine carbonate are limited in readily available literature, its utility as a protein denaturant is acknowledged.[1]

One key difference between guanidine salts and urea lies in their ionic nature. Guanidine hydrochloride, being a salt, can mask electrostatic interactions within proteins, which may not be desirable in all applications.[6] Urea, a neutral molecule, does not have this effect.[6] However, urea solutions can contain cyanate, which can cause unwanted carbamylation of proteins.[7]

Table 1: Comparison of Chaotropic Agents for Protein Denaturation

Chaotropic AgentTypical Working ConcentrationMidpoint of Transition (Example: HPC)Key Characteristics
Guanidine CarbonateNot widely reportedNot widely reportedStrong organic alkali, also used as a pH adjusting agent.[1]
Guanidine Hydrochloride4 - 6 M for complete unfolding[8]~1.5 - 2.0 M[8]Strong denaturant, ionic nature can mask electrostatic interactions.[6]
Guanidine Thiocyanate4 MNot specified in reviewed sourcesConsidered a stronger denaturant than guanidine hydrochloride.[5]
Urea6 - 8 M for complete unfolding[8]~3.0 M[8]Neutral molecule, does not mask electrostatic interactions, risk of carbamylation.[6][7]

Nucleic Acid Extraction:

Guanidine salts are fundamental components of many nucleic acid extraction protocols. They effectively lyse cells, denature proteins (including nucleases that would otherwise degrade DNA and RNA), and promote the binding of nucleic acids to silica membranes.[9] Guanidine thiocyanate is a common ingredient in RNA extraction buffers due to its potent RNase inhibitory activity.[5][10] Guanidine hydrochloride is also widely used for both DNA and RNA extraction.[9][11]

Table 2: Application of Chaotropic Agents in Nucleic Acid Extraction

Chaotropic AgentPrimary ApplicationKey Advantages
Guanidine CarbonateNot as commonly used as other guanidine salts.Information not widely available in comparative studies.
Guanidine HydrochlorideDNA and RNA extraction.[9][11]Effective cell lysis and protein denaturation, promotes nucleic acid binding to silica.[9]
Guanidine ThiocyanatePrimarily RNA extraction.[5][10]Potent RNase inactivation, strong denaturant.[5][10]
UreaLess common for nucleic acid extraction.Can be used in some protocols, but less effective at nuclease inactivation than guanidine salts.

Cell Lysis:

The disruption of cell membranes to release intracellular contents is a critical first step in many molecular biology workflows. Chaotropic agents are effective lysing agents, particularly for cells without tough outer walls.[12] High concentrations of guanidine salts can efficiently lyse cells and simultaneously denature released proteins and nucleases.[12] Urea can also be used for cell lysis, often in combination with detergents.[13]

Table 3: Use of Chaotropic Agents in Cell Lysis

Chaotropic AgentTypical Lysis Buffer ConcentrationEfficacy
Guanidine CarbonateNot widely reported in lysis protocols.Information not widely available in comparative studies.
Guanidine Hydrochloride6 M[14]Highly effective for many cell types, denatures proteins and nucleases.[12]
Guanidine Thiocyanate4 M[12]Very effective, especially for RNA work due to strong RNase inhibition.[12]
Urea8 M[15]Effective, often used with detergents, does not inactivate nucleases as effectively as guanidine salts.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for key applications of chaotropic agents.

Protocol 1: Protein Denaturation and Refolding from Inclusion Bodies

This protocol outlines the general steps for solubilizing and refolding proteins expressed as inclusion bodies in E. coli.

Materials:

  • Cell paste containing inclusion bodies

  • Resuspension Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

  • Lysis Buffer: Resuspension Buffer with 1 mg/mL lysozyme and 10 µg/mL DNase I

  • Inclusion Body Wash Buffer: Resuspension Buffer with 2 M Urea and 2% (v/v) Triton X-100

  • Solubilization Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM GSH, 0.1 mM GSSG

Procedure:

  • Resuspend the cell paste in Resuspension Buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate at 15,000 x g for 20 minutes to pellet the inclusion bodies.

  • Wash the inclusion body pellet twice with Inclusion Body Wash Buffer, with a centrifugation step after each wash.

  • Solubilize the washed inclusion bodies in Solubilization Buffer by gentle stirring for 1-2 hours at room temperature.

  • Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.

  • Initiate refolding by rapid dilution or dialysis of the solubilized protein into a large volume of Refolding Buffer.

  • Monitor protein refolding and purify the correctly folded protein using appropriate chromatography techniques.

Protocol 2: Total RNA Extraction using Guanidine Thiocyanate

This protocol is a modification of the single-step method for RNA isolation.

Materials:

  • Cell or tissue sample

  • Denaturing Solution: 4 M Guanidine Thiocyanate, 25 mM Sodium Citrate, pH 7.0, 0.5% (w/v) Sarcosyl, 0.1 M 2-mercaptoethanol

  • 2 M Sodium Acetate, pH 4.0

  • Water-saturated Phenol

  • Chloroform:Isoamyl Alcohol (49:1)

  • Isopropanol

  • 75% Ethanol

Procedure:

  • Homogenize the sample in Denaturing Solution.

  • Sequentially add 2 M Sodium Acetate, water-saturated phenol, and chloroform:isoamyl alcohol, mixing thoroughly after each addition.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding an equal volume of isopropanol and incubating at -20°C for at least 1 hour.

  • Pellet the RNA by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend in nuclease-free water.

Protocol 3: Cell Lysis for Western Blotting using a Urea-based Buffer

This protocol is suitable for preparing total cell lysates for analysis by SDS-PAGE and Western blotting.

Materials:

  • Adherent or suspension cells

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Urea Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors.

Procedure:

  • Wash cells twice with ice-cold DPBS.

  • For adherent cells, add Urea Lysis Buffer directly to the plate. For suspension cells, pellet the cells and resuspend in Urea Lysis Buffer.

  • Scrape the cells (if adherent) and collect the lysate.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Clarify the lysate by centrifugation at 15,000 x g for 10 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a compatible protein assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in protein refolding and RNA extraction.

ProteinRefoldingWorkflow cluster_CellCulture Cell Culture & Lysis cluster_Solubilization Solubilization cluster_Refolding Refolding & Purification CellPellet Cell Pellet with Inclusion Bodies Lysis Cell Lysis (Sonication/Homogenization) CellPellet->Lysis InclusionBodyPellet Inclusion Body Pellet Lysis->InclusionBodyPellet Solubilization Solubilization in 6M Guanidine HCl InclusionBodyPellet->Solubilization SolubilizedProtein Solubilized, Unfolded Protein Solubilization->SolubilizedProtein Refolding Refolding (Dilution/Dialysis) SolubilizedProtein->Refolding Purification Purification (Chromatography) Refolding->Purification FoldedProtein Pure, Folded Protein Purification->FoldedProtein

Caption: Workflow for protein refolding from inclusion bodies.

RNAExtractionWorkflow cluster_Lysis Lysis & Homogenization cluster_PhaseSeparation Phase Separation cluster_Precipitation Precipitation & Wash Sample Cell/Tissue Sample Homogenization Homogenization in Guanidine Thiocyanate Sample->Homogenization Lysate Homogenized Lysate Homogenization->Lysate PhaseSeparation Phenol-Chloroform Extraction Lysate->PhaseSeparation AqueousPhase Aqueous Phase (contains RNA) PhaseSeparation->AqueousPhase Precipitation Isopropanol Precipitation AqueousPhase->Precipitation Wash Ethanol Wash Precipitation->Wash PureRNA Pure RNA Wash->PureRNA

Caption: Workflow for total RNA extraction using guanidine thiocyanate.

Safety Considerations

All guanidinium salts should be handled with care, as they can be harmful if swallowed and cause skin and eye irritation.[16][17] Guanidine carbonate, in particular, may cause respiratory irritation.[1] It is essential to consult the Safety Data Sheet (SDS) for each specific compound and to use appropriate personal protective equipment, including gloves, safety glasses, and, when necessary, a respirator.[17][18] Proper ventilation is also crucial when working with these chemicals.

Conclusion

The selection of a chaotropic agent is a multifaceted decision that depends on the specific application, the nature of the biomolecules being studied, and downstream analytical requirements. While guanidine hydrochloride and guanidine thiocyanate remain the workhorses for many protein denaturation and nucleic acid extraction protocols due to their high efficacy, urea offers a non-ionic alternative for applications where preserving electrostatic interactions is paramount. Guanidine carbonate, while less extensively characterized in comparative studies, serves as a strong organic alkali and protein denaturant. By understanding the distinct properties and performance characteristics of each of these agents, researchers can make informed choices to optimize their experimental outcomes and advance their scientific discoveries.

References

literature review of guanidine carbonate applications in biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate, a salt of the strong organic base guanidine, finds niche applications in biochemical workflows, although it is less commonly employed as a primary chaotropic agent compared to its counterparts, guanidine hydrochloride and guanidinium thiocyanate. This guide provides a comparative overview of guanidine carbonate's role in protein denaturation, enzyme inactivation, and nucleic acid extraction, with a focus on contrasting its properties and performance with more established alternatives. Due to a notable scarcity of direct comparative studies featuring guanidine carbonate in the scientific literature, this guide synthesizes available data on its alternatives to provide a comprehensive context for its potential applications.

Protein Denaturation and Refolding

Guanidinium ions are potent chaotropic agents that disrupt the tertiary and secondary structures of proteins by interfering with hydrogen bonds and hydrophobic interactions. This property is crucial for protein folding studies, solubilizing inclusion bodies, and in proteomics workflows to ensure complete enzymatic digestion.

Comparison of Denaturing Agents

While guanidine hydrochloride (GdnHCl) and urea are the most extensively studied and utilized chaotropic agents for protein denaturation, data on guanidine carbonate is sparse. The comparison below is primarily between GdnHCl and urea, providing a benchmark against which the potential utility of guanidine carbonate can be assessed.

DenaturantTypical Concentration for DenaturationMidpoint of Denaturation (C1/2)Key Characteristics
Guanidine Hydrochloride (GdnHCl) 6 M for complete denaturation[1]~3.5 M for some coiled-coil proteins[2][3]Stronger denaturant than urea. Its ionic nature can mask electrostatic interactions within proteins[2][3].
Urea 8 M may not be sufficient for all proteins[1]1.4 M to 7.4 M, depending on protein electrostatics[2][3]A neutral molecule, its denaturing effect is more sensitive to the electrostatic interactions within a protein[2][3].
Guanidine Carbonate Not well-documentedNot available in comparative studiesAs a salt of a strong base and a weak acid, it produces alkaline solutions, which can influence protein stability and solubility independently of its chaotropic effect.
Experimental Protocol: Protein Denaturation with Guanidine Hydrochloride

This protocol serves as a general guideline for protein denaturation, which can be adapted for comparative studies.

  • Preparation of Denaturant Stock Solution: Prepare an 8 M stock solution of guanidine hydrochloride in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Protein Sample Preparation: Dialyze the purified protein against the same buffer used for the denaturant solution.

  • Denaturation: Incubate the protein with varying concentrations of GdnHCl (typically from 0 M to 6 M) at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (often several hours).

  • Analysis: Monitor protein unfolding using techniques such as circular dichroism (CD) spectroscopy to observe changes in secondary structure or intrinsic tryptophan fluorescence to probe changes in the tertiary structure. The fraction of unfolded protein is then plotted against the denaturant concentration to determine the C1/2 value.

experimental_workflow cluster_prep Preparation cluster_denaturation Denaturation cluster_analysis Analysis protein Purified Protein incubation Incubate Protein with Varying Denaturant Concentrations protein->incubation denaturant Denaturant Stock (e.g., 6M GdnHCl) denaturant->incubation spectroscopy Spectroscopic Measurement (CD or Fluorescence) incubation->spectroscopy data_analysis Data Analysis (Fraction Unfolded vs. [Denaturant]) spectroscopy->data_analysis c12_value Determine C1/2 Value data_analysis->c12_value

Caption: Workflow for determining the midpoint of protein denaturation (C1/2).

Enzyme Inactivation

Chaotropic agents can inactivate enzymes by disrupting the delicate three-dimensional structure required for catalytic activity. The rate and extent of inactivation can provide insights into the stability of the enzyme and the flexibility of its active site.

Comparative Effects on Enzyme Activity

Studies on papain have shown that enzyme activity can be more sensitive to GdnHCl than the overall protein conformation, with significant inactivation occurring at concentrations lower than those required for complete unfolding[4]. While specific comparative kinetic data for guanidine carbonate is not available, it is expected to exhibit similar, albeit potentially less potent, chaotropic effects. Its alkaline nature, however, could also influence enzyme activity through changes in the protonation state of catalytic residues.

ParameterGuanidine Hydrochloride (on Papain)UreaGuanidine Carbonate
Inactivation Concentration Rapid decrease in activity up to 2 M, complete inactivation at 4 M[4]Data not directly comparable from available literatureNot well-documented
Mechanism Active site is more flexible and susceptible to denaturation than the overall enzyme structure[4]Generally disrupts hydrogen bonding networkExpected to be a combination of chaotropic effects and pH-induced changes
Experimental Protocol: Enzyme Inactivation Kinetics
  • Enzyme and Substrate Preparation: Prepare a stock solution of the enzyme and its specific substrate in a suitable buffer that maintains enzyme stability.

  • Inactivation: Pre-incubate the enzyme with various concentrations of the denaturant (e.g., guanidine carbonate) for different time intervals.

  • Activity Assay: Initiate the enzymatic reaction by adding the substrate to the enzyme-denaturant mixture.

  • Measurement: Monitor the rate of product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis: Plot the remaining enzyme activity against the denaturant concentration or incubation time to determine inactivation constants.

signaling_pathway cluster_components Components cluster_process Process Enzyme Native Enzyme Unfolded_Enzyme Partially/Fully Unfolded Enzyme Enzyme->Unfolded_Enzyme Disruption of 3D Structure Denaturant Guanidine Carbonate Denaturant->Unfolded_Enzyme Inactive_Enzyme Inactive Enzyme Unfolded_Enzyme->Inactive_Enzyme Loss of Catalytic Activity

Caption: Logical relationship of enzyme inactivation by guanidine carbonate.

Nucleic Acid Extraction

Guanidinium salts are fundamental components of many nucleic acid extraction buffers. They lyse cells, denature proteins (including nucleases that degrade nucleic acids), and facilitate the binding of nucleic acids to silica matrices.

Comparison of Guanidinium Salts in Lysis Buffers
Guanidinium SaltApplicationKey Features
Guanidinium Thiocyanate Primarily RNA extractionA very strong chaotropic agent that effectively inactivates RNases[5].
Guanidine Hydrochloride DNA and RNA extractionA potent denaturant used in various commercial and in-house extraction protocols.
Guanidine Carbonate Mentioned for enhancing elution from anion exchange resinsIts use in the initial lysis and binding steps is not well-documented. The alkaline pH it imparts may be beneficial in specific contexts[6].
Experimental Protocol: A General Guanidinium-Based Nucleic Acid Extraction

This protocol outlines the general steps for nucleic acid extraction using a guanidinium-based lysis buffer and silica-based purification.

  • Lysis: Homogenize the biological sample in a lysis buffer containing a guanidinium salt (e.g., 4 M guanidinium thiocyanate), a detergent, and a reducing agent.

  • Binding: Add ethanol or isopropanol to the lysate to promote the binding of nucleic acids to a silica membrane or magnetic beads.

  • Washing: Wash the silica matrix with buffers containing lower concentrations of guanidinium salts and ethanol to remove proteins and other contaminants.

  • Elution: Elute the purified nucleic acids from the silica with a low-salt buffer or nuclease-free water.

experimental_workflow_na start Biological Sample lysis Lysis (Guanidinium-based buffer) start->lysis binding Binding to Silica (with Ethanol/Isopropanol) lysis->binding wash1 Wash 1 binding->wash1 wash2 Wash 2 wash1->wash2 elution Elution (Low-salt buffer) wash2->elution end Purified Nucleic Acids elution->end

Caption: General workflow for nucleic acid extraction using a guanidinium-based method.

Conclusion

Guanidine carbonate's role in mainstream biochemical applications such as protein denaturation and nucleic acid extraction is not as well-defined as that of guanidine hydrochloride and guanidinium thiocyanate. The available information suggests its utility may lie in specific applications where its alkaline properties can be advantageous, such as in the elution of nucleic acids from anion exchange resins. For general protein denaturation and nucleic acid lysis, guanidine hydrochloride and guanidinium thiocyanate remain the more potent and well-characterized reagents.

Researchers and drug development professionals considering the use of guanidine carbonate should be aware of the limited comparative data and may need to perform extensive optimization and validation for their specific applications. The information provided on its more common alternatives serves as a robust baseline for such evaluations.

References

Guanidine Carbonate vs. Sodium Dodecyl Sulfate: A Comparative Guide to Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the appropriate solubilizing agent is a critical step in workflows requiring the extraction and purification of proteins, particularly from challenging sources such as inclusion bodies or membrane fractions. The efficacy of solubilization directly impacts protein yield, purity, and the potential for successful refolding into a biologically active state. This guide provides an objective comparison of two commonly used protein solubilizing agents: guanidine carbonate, a chaotropic salt, and sodium dodecyl sulfate (SDS), an anionic detergent. While direct comparative data for guanidine carbonate is limited, this guide will leverage data for the closely related and widely studied guanidine hydrochloride as a proxy, given their shared mechanism of action through the guanidinium ion.

At a Glance: Guanidine Carbonate vs. SDS

FeatureGuanidine Carbonate (as Guanidine Hydrochloride)Sodium Dodecyl Sulfate (SDS)
Mechanism of Action Chaotropic agent; disrupts hydrogen bonds and hydrophobic interactions, leading to the unfolding of the protein into a random coil.Anionic detergent; disrupts non-covalent bonds and coats the protein with a uniform negative charge, leading to denaturation.
Solubilization Power Very high, particularly effective for aggregated proteins in inclusion bodies.[1][2]Exceptionally high for a wide range of proteins, including membrane proteins.
Effect on Protein Strong denaturant, completely unfolds most proteins.Strong denaturant, disrupts secondary and tertiary structures.
Downstream Compatibility Interferes with some downstream applications like ion-exchange chromatography due to its ionic nature.[3][4] Must be removed for functional assays and some forms of chromatography.Incompatible with many enzymatic assays (e.g., trypsin digestion) and mass spectrometry.[5] Requires thorough removal for most downstream applications.
Refolding Potential Generally considered more amenable to protein refolding as it can be removed by dialysis or dilution with a lower risk of residual binding compared to SDS.Refolding can be challenging due to the strong binding of SDS to the protein, often requiring more complex removal procedures.

Quantitative Performance Data

One study comparing the extraction of proteins from equine tendon tissue for mass spectrometry analysis found that the chaotropic agent guanidine hydrochloride (GnHCl) identified a greater number of total and unique proteins compared to the detergent RapiGest™, a milder alternative to SDS.

Table 1: Comparison of Protein Identification from Equine Tendon Tissue

Extraction MethodTotal Proteins IdentifiedUnique Proteins IdentifiedCommon Proteins Identified
Guanidine Hydrochloride (GnHCl) 249Not specified139 (with Urea)
Urea (Chaotropic Agent) 186Not specified139 (with GnHCl)
RapiGest™ (Detergent) 123Higher than Urea74 (with GnHCl), 67 (with Urea)

Data adapted from a study on protein extraction for mass spectrometry analysis.

These findings suggest that for complex tissue samples, a strong chaotropic agent like guanidine hydrochloride can be more effective in solubilizing a wider range of proteins than a detergent-based method. It is important to note that this study focused on protein identification for proteomics and did not report on total protein yield or the functional activity of the extracted proteins.

Mechanisms of Action

Guanidine Carbonate (Guanidinium Ion): As a chaotropic agent, the guanidinium ion disrupts the structure of water, which in turn weakens the hydrophobic interactions that stabilize the native conformation of a protein. It also directly interacts with the protein backbone, breaking hydrogen bonds and leading to the complete unfolding of the protein into a random coil.

Sodium Dodecyl Sulfate (SDS): SDS is an amphipathic molecule with a hydrophobic tail and a hydrophilic sulfate head group. The hydrophobic tail interacts with the nonpolar regions of the protein, while the ionic head group disrupts electrostatic interactions. This dual action leads to the denaturation of the protein. Furthermore, SDS molecules bind to the protein backbone at a relatively constant ratio, imparting a uniform negative charge and a linear shape to the polypeptide chain.

Experimental Protocols

The following are generalized protocols for the solubilization of proteins from inclusion bodies, a common application for both guanidine-based salts and SDS.

Protocol 1: Solubilization of Inclusion Bodies using Guanidine Hydrochloride

This protocol is adapted from standard procedures for inclusion body processing.[1][2][6]

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer (Lysis Buffer + 1% Triton X-100)

  • Solubilization Buffer (6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM DTT)

Procedure:

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion body pellet with Lysis Buffer, followed by a wash with Wash Buffer to remove membrane contaminants.

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.

  • Centrifuge at high speed to pellet any remaining insoluble material.

  • The supernatant contains the solubilized, denatured protein.

Protocol 2: Solubilization of Inclusion Bodies using SDS

This protocol is a general guideline for using SDS to solubilize inclusion bodies.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • SDS Solubilization Buffer (1-2% (w/v) SDS in 50 mM Tris-HCl, pH 8.0, 10 mM DTT)

Procedure:

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells.

  • Centrifuge to pellet the inclusion bodies.

  • Wash the inclusion body pellet with Lysis Buffer to remove soluble proteins.

  • Resuspend the washed pellet in SDS Solubilization Buffer.

  • Heat the sample at 95°C for 5-10 minutes to aid in solubilization.

  • Centrifuge at high speed to remove any insoluble debris.

  • The supernatant contains the solubilized, SDS-denatured protein.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for protein solubilization using guanidine hydrochloride and SDS.

Guanidine_Solubilization_Workflow cluster_start Starting Material cluster_lysis Cell Lysis & Inclusion Body Isolation cluster_solubilization Solubilization cluster_end Result start Cell Pellet with Inclusion Bodies lysis Resuspend in Lysis Buffer & Lyse Cells start->lysis centrifuge1 Centrifuge to Pellet Inclusion Bodies lysis->centrifuge1 wash Wash Pellet centrifuge1->wash solubilize Resuspend in 6M Guanidine-HCl Buffer wash->solubilize incubate Incubate with Agitation solubilize->incubate centrifuge2 Centrifuge to Clarify incubate->centrifuge2 end Solubilized, Denatured Protein in Supernatant centrifuge2->end

Caption: Workflow for protein solubilization from inclusion bodies using guanidine hydrochloride.

SDS_Solubilization_Workflow cluster_start_sds Starting Material cluster_lysis_sds Cell Lysis & Inclusion Body Isolation cluster_solubilization_sds Solubilization cluster_end_sds Result start_sds Cell Pellet with Inclusion Bodies lysis_sds Resuspend in Lysis Buffer & Lyse Cells start_sds->lysis_sds centrifuge1_sds Centrifuge to Pellet Inclusion Bodies lysis_sds->centrifuge1_sds wash_sds Wash Pellet centrifuge1_sds->wash_sds solubilize_sds Resuspend in SDS Buffer wash_sds->solubilize_sds heat Heat at 95°C solubilize_sds->heat centrifuge2_sds Centrifuge to Clarify heat->centrifuge2_sds end_sds Solubilized, SDS-Coated Protein in Supernatant centrifuge2_sds->end_sds

Caption: Workflow for protein solubilization from inclusion bodies using SDS.

Conclusion

Both guanidine carbonate (as represented by guanidine hydrochloride) and sodium dodecyl sulfate are highly effective protein solubilizing agents, each with distinct advantages and disadvantages.

Guanidine carbonate is a powerful chaotrope that is particularly well-suited for the solubilization of highly aggregated proteins from inclusion bodies. A key advantage is its relative ease of removal through dialysis or dilution, which can be beneficial for subsequent protein refolding and recovery of biological activity.

Sodium dodecyl sulfate is an exceptionally potent and versatile detergent for solubilizing a broad range of proteins, including challenging membrane proteins. However, its strong binding to proteins can make it difficult to remove completely, potentially interfering with downstream applications and complicating refolding efforts.

The choice between guanidine carbonate and SDS will ultimately depend on the specific protein of interest, the downstream applications, and the importance of recovering functional protein. For applications where protein refolding and biological activity are paramount, guanidine-based solubilization is often the preferred starting point. For applications requiring complete and rapid solubilization for analytical purposes, such as SDS-PAGE, SDS remains a standard and effective choice. It is recommended to perform small-scale pilot experiments to determine the optimal solubilization agent and conditions for each specific protein and workflow.

References

Guanidine Carbonate as a pH Adjuster: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of scientific research and pharmaceutical development, maintaining an optimal pH is not merely a technicality but a critical parameter that can dictate experimental success or failure. The choice of a pH adjuster can significantly influence protein stability, reaction kinetics, and the overall integrity of a formulation. Guanidine carbonate, a strong organic base, presents a compelling option for pH modification, though its efficacy must be weighed against traditional alternatives. This guide provides an objective comparison of guanidine carbonate with other common pH adjusters, supported by experimental considerations and data.

Overview of Guanidine Carbonate

Guanidine carbonate is a salt formed from the strong organic base guanidine and the weak acid, carbonic acid. It is a white crystalline powder with high water solubility (450 g/L at 20°C) and a high pKa of approximately 12.5, making it a potent alkaline adjuster.[1][2][3] Its utility extends to various applications, including as an intermediate in organic synthesis, a component in cosmetic formulations, and, notably, as a pH adjuster and protein denaturant in biochemical research.[1][2][4][5][6]

Comparative Analysis of pH Adjusters

The selection of an appropriate pH adjuster depends on the specific requirements of the application, such as the need for buffering capacity, the sensitivity of biological molecules to denaturation, and compatibility with other system components. The following table provides a comparative summary of guanidine carbonate and other commonly used pH adjusters.

FeatureGuanidine CarbonateSodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)Tris (Tris(hydroxymethyl)aminomethane)Phosphate Buffers (e.g., PBS)
Chemical Type Organic Salt (Strong Base)Strong Inorganic BaseOrganic Amine (Weak Base)Inorganic Salt Buffer System
pKa (approx.) 12.5[1]N/A (Strong Base)8.1 (at 25°C)pKa1: ~2.1, pKa2: ~7.2, pKa3: ~12.3
Effective pH Range Primarily for strong alkaline adjustment (>11)Titration across the entire pH range7.0 - 9.06.2 - 8.2 (for phosphate buffer)
Buffering Capacity Limited, acts primarily as a strong baseNoneGood, around its pKaExcellent, around its pKa values
Solubility in Water High (450 g/L)[1]Very HighHigh (550 g/L)High
Effect on Proteins Can act as a potent denaturant at higher concentrations.[1][2][4] May stabilize some proteins at low concentrations.[7]Risk of localized high pH causing irreversible denaturation or precipitation.[8]Generally mild and widely used in protein work.Generally non-denaturing; can participate in biochemical reactions.
Key Considerations Dual role as denaturant must be considered.No buffering action; requires careful, slow addition.[8]pH is highly temperature-dependent.[9] Can interfere with certain enzymatic assays.Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Can inhibit some enzymatic reactions.[10]
Common Applications Protein refolding studies, strong pH adjustment in organic synthesis, formulations.[4][11][12]General laboratory reagent for strong pH shifts.Biological buffers for electrophoresis, chromatography, and enzyme assays.[13]Cell culture media, physiological buffers, chromatography mobile phases.

Experimental Protocols

Detailed and reproducible protocols are paramount in research. Below are standardized methodologies for the use of pH adjusters in common laboratory applications.

Protocol 1: pH Adjustment of a Protein Solution

This protocol describes the standard procedure for adjusting the pH of a purified protein solution, a critical step in protein stability, activity assays, and formulation development.

  • Preparation of Reagents:

    • Prepare a stock solution of the chosen pH adjuster (e.g., 1 M Guanidine Carbonate, 1 M NaOH, or 1 M Tris base).

    • Prepare a stock solution of a counter-ion acid (e.g., 1 M HCl) for downward pH adjustment if needed.

    • Ensure the protein solution is in a suitable vessel with magnetic stirring.

  • pH Meter Calibration:

    • Calibrate a high-quality pH meter using standard buffers that bracket the target pH (e.g., pH 7.0, 10.0, and 12.0 for alkaline adjustment).

    • If using Tris, ensure calibration and measurement are performed at the intended experimental temperature due to its pH sensitivity to temperature changes.[9]

  • Titration Procedure:

    • Place the calibrated pH electrode into the gently stirring protein solution.

    • Add the pH adjuster stock solution dropwise or in very small aliquots using a pipette.

    • Monitor the pH reading continuously. Allow the reading to stabilize after each addition.

    • To avoid localized pH extremes that can denature proteins, add the adjuster slowly and ensure efficient mixing.[8]

    • Continue addition until the target pH is reached and remains stable for several minutes.

  • Final Steps:

    • Record the final pH and the total volume of adjuster added.

    • Proceed with the intended experiment (e.g., stability analysis, activity assay).

Protocol 2: Preparation of a Buffered Mobile Phase for HPLC

This protocol outlines the preparation of a buffered mobile phase for High-Performance Liquid Chromatography (HPLC), where pH control is essential for consistent retention times and peak shapes of ionizable analytes.[14]

  • Buffer Selection:

    • Choose a buffer system with a pKa value close to the desired mobile phase pH for optimal buffering capacity. For a target pH of 7.5, Tris or phosphate buffers are suitable. For high pH applications (e.g., pH > 10), ammonium carbonate may be used.[14][15]

  • Reagent Preparation:

    • Weigh the appropriate amount of the solid buffer component (e.g., Tris base, sodium phosphate) to achieve the desired molarity (typically 10-25 mM) in the final volume of the aqueous portion of the mobile phase.

    • Dissolve the solid in high-purity (e.g., Milli-Q) water, using approximately 90% of the final aqueous volume.

  • pH Adjustment:

    • While stirring, use a calibrated pH meter to monitor the pH of the buffer solution.

    • Slowly add a concentrated acid (e.g., HCl for Tris) or base (e.g., NaOH for phosphate) to titrate the solution to the precise target pH.

    • Once the target pH is reached, add high-purity water to the final desired aqueous volume.

  • Solvent Mixing and Degassing:

    • Measure and add the required organic solvent (e.g., acetonitrile, methanol). Note that adding organic solvent can slightly alter the final pH. For highest accuracy, pH can be measured after organic solvent addition, but this is less common and requires specific electrodes.

    • Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the HPLC system.

Visualizing Workflows and Decision Logic

Diagrams can clarify complex experimental workflows and logical relationships, aiding in the selection and application of pH adjusters.

G cluster_workflow Experimental Workflow: pH Adjuster Efficacy Evaluation A Define Application Requirements (e.g., Target pH, Buffering Need, Protein Stability) B Select Candidate Adjusters (Guanidine Carbonate, NaOH, Tris, etc.) A->B C Prepare Stock Solutions (e.g., 1 M concentration) B->C D Perform Titration on Test Solution (e.g., Protein Buffer) C->D E Monitor Key Parameters (pH stability, Protein Aggregation/Activity) D->E F Analyze and Compare Data E->F G Select Optimal pH Adjuster F->G

Caption: Workflow for evaluating the efficacy of different pH adjusters.

G cluster_decision_tree Decision Tree for pH Adjuster Selection A Need Buffering Capacity? C Is Protein Denaturation a Concern? A->C No D Use Buffer System (Tris, Phosphate, Citrate) A->D Yes B Is pH Highly Temperature-Sensitive? G Consider Phosphate or other temp-stable buffer B->G Yes H Use Tris B->H No E Use Strong Base (NaOH, KOH) C->E No F Use Guanidine Carbonate or other Organic Base C->F Yes D->B

Caption: Decision tree for selecting a suitable pH adjuster.

Conclusion

Guanidine carbonate is a potent tool for pH adjustment, particularly when a strong alkaline condition is required. Its primary distinguishing feature is its dual nature as a protein denaturant, which can be a significant drawback or a desired characteristic depending on the application (e.g., in protein refolding protocols). For applications requiring fine pH control within a buffered physiological range, traditional buffers like Tris and phosphates remain the preferred choice. Strong bases like NaOH are effective for large-scale pH shifts where buffering is not needed, but they demand careful handling to prevent damage to sensitive biomolecules. The ultimate selection of a pH adjuster should be guided by a thorough understanding of the experimental system's requirements and the distinct chemical properties of each candidate.

References

A Comparative Analysis of Guanidine Salts on Protein Stability and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various guanidine salts on protein stability and aggregation, supported by experimental data. Understanding these effects is crucial for protein purification, refolding, formulation, and in studying protein misfolding diseases.

Executive Summary

Guanidine salts are widely used chaotropic agents that disrupt the non-covalent interactions stabilizing a protein's native structure. Their efficacy in promoting unfolding and influencing aggregation is highly dependent on the nature of both the guanidinium cation and its counter-anion. This guide compares the effects of three commonly used guanidine salts: Guanidine Hydrochloride (GdnHCl), Guanidine Thiocyanate (GdnSCN or GTC), and Guanidine Sulfate.

Generally, the denaturing strength follows the order: GdnSCN > GdnHCl. In contrast, Guanidine Sulfate can act as a protein stabilizer. The choice of guanidine salt can significantly impact experimental outcomes, from protein denaturation studies to the investigation of aggregation phenomena.

Comparative Data on Protein Stability

The stability of a protein in the presence of a denaturant is often quantified by the midpoint of the unfolding transition (Cm) and the free energy of unfolding in the absence of the denaturant (ΔG°H₂O). A lower Cm value indicates a more potent denaturant.

Guanidine SaltProteinCm (M)ΔG°H₂O (kcal/mol)Observations
Guanidine Hydrochloride (GdnHCl) Ribonuclease A~3.0~8.9Standard chaotropic agent, widely used for protein unfolding studies.
Lysozyme~4.1~11.5Effective in denaturing disulfide-containing proteins.[1]
Myoglobin~1.5~13.7Unfolding is highly cooperative.
Transthyretin>4.0-Exhibits significant kinetic stability, with unfolding being very slow.[2]
Superfolder GFP (sfGFP)~1.2-Unfolding is reversible.
Guanidine Thiocyanate (GdnSCN) Staphylococcal Nuclease0.30-Significantly stronger denaturant than GdnHCl.[3]
Superfolder GFP (sfGFP)~1.0-A more potent denaturant for sfGFP compared to GdnHCl.[4][5]
Guanidine Sulfate Bovine Serum Albumin--Acts as a protein stabilizer, increasing preferential hydration.[6][[“]]

Comparative Data on Protein Aggregation

Guanidine salts can also modulate protein aggregation. Low to intermediate concentrations can sometimes promote the formation of partially folded intermediates that are prone to aggregation.

Guanidine SaltProteinConcentration Range for AggregationObservations
Guanidine Hydrochloride (GdnHCl) Insulin~0.3 M (accelerates)Shows a dual effect; can inhibit or accelerate aggregation depending on pH and concentration.[8]
Amyloid β42< 1 M (accelerates), > 1 M (decelerates)Low concentrations screen electrostatic repulsion, promoting aggregation.[9]
Glycogen Phosphorylase bup to 1.12 M (accelerates)Higher concentrations suppress aggregation.[10]
Guanidine Thiocyanate (GdnSCN) Lysozyme1.0 - 2.0 MInduces aggregation at lower concentrations compared to GdnHCl.[11]

Signaling Pathways and Experimental Workflows

Protein Denaturation and Aggregation Pathway

The following diagram illustrates the general pathway of protein denaturation by guanidine salts, which can lead to either a random coil state or aggregation-prone intermediates.

G Protein Denaturation and Aggregation Pathway Native Native Protein Intermediate Partially Folded Intermediate Native->Intermediate Guanidine Salts Unfolded Unfolded (Random Coil) Intermediate->Unfolded Higher [Guanidine] Aggregates Aggregates Intermediate->Aggregates Aggregation Unfolded->Intermediate Refolding (Dilution)

Caption: General pathway of protein denaturation and aggregation induced by guanidine salts.

Experimental Workflow for Studying Protein Stability and Aggregation

This diagram outlines a typical experimental workflow for investigating the effects of guanidine salts on a protein of interest.

G Experimental Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Protein_Prep Protein Purification & Characterization Incubation Incubation of Protein with Varying [Guanidine Salt] Protein_Prep->Incubation Denaturant_Prep Preparation of Guanidine Salt Stock Solutions Denaturant_Prep->Incubation Stability Stability Assays (CD, Fluorescence) Incubation->Stability Aggregation Aggregation Assays (ThT, Light Scattering) Incubation->Aggregation Cm_DeltaG Determination of Cm and ΔG Stability->Cm_DeltaG Kinetics Aggregation Kinetics Analysis Aggregation->Kinetics

Caption: A typical experimental workflow for analyzing protein stability and aggregation.

Experimental Protocols

Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol is a general guideline for monitoring protein unfolding using CD spectroscopy.

Materials:

  • Purified protein of interest

  • High-purity Guanidine Hydrochloride or Guanidine Thiocyanate

  • Appropriate buffer (e.g., phosphate or Tris buffer), ensuring it does not have high absorbance in the far-UV region.

  • CD spectropolarimeter

  • Quartz cuvette with a suitable path length (e.g., 1 mm)

Procedure:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of the guanidine salt (e.g., 8 M GdnHCl) in the desired buffer.[12] Ensure the pH is adjusted after the salt is fully dissolved. Prepare a concentrated stock solution of the protein.

  • Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of the guanidine salt. This is typically done by mixing the protein stock, buffer, and guanidine salt stock in appropriate ratios.

  • Equilibration: Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight at a controlled temperature) to ensure that the unfolding reaction has reached equilibrium.

  • CD Measurement:

    • Set the CD spectropolarimeter to measure in the far-UV region (e.g., 200-250 nm).

    • Record the CD spectrum for each sample.

    • The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is monitored as a function of the guanidine salt concentration.[13]

  • Data Analysis:

    • Plot the change in the CD signal (e.g., mean residue ellipticity at 222 nm) against the guanidine salt concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Cm (the denaturant concentration at the midpoint of the transition) and the free energy of unfolding (ΔG°H₂O).[11][14]

Protein Aggregation Monitored by Thioflavin T (ThT) Fluorescence Assay

This protocol outlines the use of ThT to monitor the formation of amyloid-like fibrils.

Materials:

  • Purified protein of interest

  • Guanidine salt of choice

  • Thioflavin T (ThT)

  • Appropriate buffer

  • Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[15][16]

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of ThT (e.g., 1 mM in water or buffer) and filter it through a 0.22 µm filter.[16] Prepare stock solutions of the protein and the guanidine salt.

  • Reaction Setup: In each well of the 96-well plate, combine the buffer, protein, ThT, and the desired concentration of the guanidine salt. The final concentration of ThT is typically in the range of 10-25 µM.[16]

  • Incubation and Monitoring:

    • Place the plate in the fluorescence plate reader.

    • Incubate the plate at a constant temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.

    • Monitor the ThT fluorescence intensity over time.

  • Data Analysis:

    • Plot the ThT fluorescence intensity as a function of time.

    • The resulting sigmoidal curve can be analyzed to determine key kinetic parameters of aggregation, such as the lag time (tlag), the apparent rate constant of fibril growth (kapp), and the final plateau fluorescence intensity.[17]

Conclusion

The choice of guanidine salt is a critical parameter in studies of protein stability and aggregation. Guanidine thiocyanate is a significantly more potent denaturant than guanidine hydrochloride, a fact that must be considered when designing experiments.[10][18] Conversely, guanidine sulfate can be employed for its protein-stabilizing properties.[6][[“]] The concentration of the guanidine salt is also crucial, as low to intermediate concentrations can induce aggregation in some proteins, while higher concentrations typically lead to complete unfolding.[9] The provided protocols offer a starting point for the quantitative comparison of the effects of different guanidine salts, but it is essential to optimize the experimental conditions for each specific protein under investigation.

References

Safety Operating Guide

Guanidine Carbonate: Proper Disposal and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of guanidine carbonate, tailored for research, scientific, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Guanidine carbonate is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[3][4] Therefore, adherence to strict safety protocols is mandatory.

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or glasses.[2][5]

  • Skin Protection: A lab coat and chemically resistant gloves.[2][5]

  • Respiratory Protection: A dust respirator, especially in poorly ventilated areas or when generating dust.[3][5]

Quantitative Safety Data

The following table summarizes key quantitative data for guanidine carbonate, crucial for risk assessment and handling procedures.

ParameterValueSpecies/ConditionReference
Acute Oral Toxicity (LD50) 350 mg/kgMouse[1][5]
1045 mg/kgRat[1][4]
Acute Dermal Toxicity (LD50) > 2000 mg/kgRat[6]
Water Solubility 450 g/Lat 20°C[6]
pH 11.240 g/L solution[6]
Decomposition Temperature 197 °CN/A[6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of guanidine carbonate waste, from initial handling to final disposal.

Experimental Protocol: Waste Disposal

Objective: To safely collect, store, and dispose of guanidine carbonate waste in compliance with safety regulations.

Materials:

  • Guanidine carbonate waste (solid)

  • Appropriate PPE (see above)

  • Sealable, clearly labeled waste container

  • Shovel or scoop

  • Soap and water

  • Access to a designated chemical waste storage area

Methodology:

  • Risk Assessment and Preparation:

    • Before handling, review the Safety Data Sheet (SDS).

    • Ensure the work area is well-ventilated to minimize dust inhalation.[5]

    • Don all required PPE, including safety goggles, gloves, a lab coat, and a dust respirator.[3][5]

  • Waste Collection and Containment:

    • For spills or unused product, carefully collect the solid material.

    • Use a shovel or appropriate tools to transfer the waste into a designated container.[5]

    • Crucially, perform this step without creating dust.[2][7]

    • Securely seal the container to prevent leakage or spillage.

  • Labeling and Temporary Storage:

    • Clearly label the waste container with "Guanidine Carbonate Waste" and appropriate hazard symbols (e.g., Harmful, Irritant).

    • Store the sealed container in a cool, dry, and well-ventilated designated chemical waste area.[5]

    • Ensure the storage location is away from incompatible materials, specifically strong oxidizing agents and strong acids.[1][8][9]

  • Professional Disposal:

    • The primary and recommended method of disposal is through a licensed professional waste disposal company.[2][10]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Never dispose of guanidine carbonate down the drain, as it is harmful to aquatic life.[2][4]

    • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

  • Decontamination:

    • After collecting the waste, clean the affected area and any tools used by spreading water on the contaminated surface and washing with soap and water.[1][5]

    • Remove and wash contaminated clothing before reuse.[1]

    • Wash hands thoroughly with soap and water after completing the procedure.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper and safe disposal of guanidine carbonate.

G start Start: Identify Guanidine Carbonate Waste ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe contain Step 2: Collect Waste - Minimize dust generation - Place in a sealed, compatible container ppe->contain label Step 3: Label Waste Container - 'Guanidine Carbonate' - Hazard Symbols (Harmful, Irritant) contain->label store Step 4: Temporary Storage - Cool, dry, well-ventilated area - Away from acids & oxidizing agents label->store disposal Step 5: Professional Disposal - Contact licensed waste disposal service - Follow local/regional regulations store->disposal decon Step 6: Decontaminate - Clean spill area and equipment - Wash hands thoroughly disposal->decon end End: Waste Disposed Safely decon->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Guanidine carbonate, a compound frequently used in various scientific applications. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling Guanidine carbonate, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][2][3] A face shield may be required if splashing is possible.To protect against dust particles and potential splashes that can cause serious eye damage.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or a full protective suit should be worn.[1][2]To prevent skin irritation upon contact.[5]
Respiratory Protection An approved/certified dust respirator (e.g., NIOSH-approved N95 or equivalent) should be used, especially when ventilation is insufficient or if airborne dust is generated.[1][4]To avoid respiratory irritation from inhaling dust particles.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Guanidine carbonate will minimize exposure and maintain a safe working environment.

  • Preparation :

    • Ensure the work area is well-ventilated, utilizing local exhaust ventilation if necessary to control airborne dust.[2][6]

    • Confirm that an eyewash station and safety shower are readily accessible.[3]

    • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid generating dust during handling.[7] Use tools and techniques that minimize agitation of the solid material.

    • Ground all equipment containing the material to prevent electrostatic discharge.[1]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][6]

    • Keep containers tightly closed to prevent contamination and moisture absorption.[2][4]

    • Store away from incompatible materials such as strong acids and oxidizing agents.[3][6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills :

    • Use appropriate tools to carefully scoop the spilled solid into a designated waste container.[1]

    • Clean the contaminated surface with water and dispose of the cleaning materials in the same waste container.[1]

  • Large Spills :

    • Evacuate the area.

    • Wear a full suit, splash goggles, dust respirator, boots, and gloves.[1] A self-contained breathing apparatus may be necessary.[1]

    • Use a shovel to place the material into a suitable waste disposal container.[1]

Disposal Plan

Proper disposal of Guanidine carbonate is essential to prevent environmental contamination, as it is harmful to aquatic organisms with long-lasting effects.[4][5]

  • Waste Collection :

    • Collect waste Guanidine carbonate and any contaminated materials in suitable, closed, and labeled containers for disposal.[2]

  • Disposal Method :

    • Contact a licensed professional waste disposal service.[2]

    • Do not empty into drains or release into surface water.[4]

    • Follow all local, regional, and national regulations for chemical waste disposal.[8]

GuanidineCarbonateSafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Verify Eyewash Station prep2->prep3 handle1 Wear Appropriate PPE prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Ground Equipment handle2->handle3 store1 Cool, Dry, Ventilated Area handle3->store1 disp1 Collect in Labeled Containers handle3->disp1 If Waste is Generated store2 Keep Containers Closed store1->store2 store3 Separate from Incompatibles store2->store3 disp2 Contact Licensed Disposal Service disp1->disp2 disp3 Follow Regulations disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.